molecular formula C8H8O3S B8810602 2-Mercapto-4-methoxybenzoic acid CAS No. 80568-44-1

2-Mercapto-4-methoxybenzoic acid

Cat. No.: B8810602
CAS No.: 80568-44-1
M. Wt: 184.21 g/mol
InChI Key: HZTCEOITUGFBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Mercapto-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercapto-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80568-44-1

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

4-methoxy-2-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-5-2-3-6(8(9)10)7(12)4-5/h2-4,12H,1H3,(H,9,10)

InChI Key

HZTCEOITUGFBIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)S

Origin of Product

United States

Foundational & Exploratory

2-Mercapto-4-methoxybenzoic Acid: Structural Dynamics and Newman-Kwart Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the strategic selection of molecular building blocks dictates the success of downstream synthetic pathways. 2-Mercapto-4-methoxybenzoic acid is a highly versatile, bifunctional synthon characterized by its ortho-mercapto and carboxylic acid groups. This unique spatial arrangement makes it an ideal bidentate ligand and a critical precursor for synthesizing complex heterocyclic scaffolds, diarylthioethers, and advanced materials.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating, field-proven synthetic methodology based on the Newman-Kwart rearrangement.

Physicochemical Properties & Structural Rationale

The reactivity of 2-mercapto-4-methoxybenzoic acid is governed by the synergistic electronic effects of its substituents. The para-methoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. This electronic enrichment increases the nucleophilicity of the thiol group, making it highly reactive toward electrophiles in substitution reactions. Furthermore, the proximity of the carboxylic acid to the thiol group enables facile intramolecular cyclization, a feature frequently exploited in the design of bioactive heterocycles.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Mercapto-4-methoxybenzoic acid
CAS Registry Number 80568-44-1
Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
SMILES String O=C(O)C1=CC=C(OC)C=C1S
Appearance Pale yellow to brown solid (isolated)
Key Functional Groups Carboxylic acid (-COOH), Thiol (-SH), Methoxy (-OCH3)

Data corroborated by1[1].

Mechanistic Pathway: The Newman-Kwart Rearrangement

Direct sulfhydration (thiolation) of aromatic rings is notoriously difficult, often suffering from poor regioselectivity and low yields. To circumvent this, the synthesis of 2-mercapto-4-methoxybenzoic acid relies on the Newman-Kwart rearrangement [2].

This pathway leverages a thermally driven, intramolecular O→S transposition. By first converting the phenolic hydroxyl group of methyl 2-hydroxy-4-methoxybenzoate into an O-thiocarbamate, the molecule is primed for a cyclic transition state. Upon heating, the aryl group migrates from oxygen to sulfur, driven by the thermodynamic stability of the resulting C=O bond in the S-thiocarbamate compared to the C=S bond in the starting material.

SynthesisPathway SM Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) Int1 Methyl 2-[(dimethylcarbamothioyl)oxy] -4-methoxybenzoate SM->Int1 O-Thiocarbamoylation Step1_Reagents Dimethylthiocarbamoyl chloride DABCO, DCM, 21h, RT Step1_Reagents->Int1 Int2 Methyl 2-[(dimethylcarbamoyl)thio] -4-methoxybenzoate Int1->Int2 Newman-Kwart (O→S) Step2_Cond Thermal Rearrangement 210°C, 4h (Argon) Step2_Cond->Int2 Product 2-Mercapto-4-methoxybenzoic acid (Final Product) Int2->Product Base Hydrolysis Step3_Reagents 1. NaOH, H2O, Reflux (24h) 2. 2M HCl (0°C) Step3_Reagents->Product

Newman-Kwart rearrangement synthesis pathway for 2-Mercapto-4-methoxybenzoic acid.

Detailed Experimental Protocols (Self-Validating System)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each phase includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding. The methodology is adapted from established procedures documented by 2[2].

Phase 1: O-Thiocarbamoylation

Causality: The phenolic hydroxyl group must be activated into a leaving group that can facilitate intramolecular rearrangement. DABCO acts as a nucleophilic catalyst and base, deprotonating the phenol and facilitating the attack on dimethylthiocarbamoyl chloride.

  • Preparation: In a flame-dried, two-neck flask purged with argon, dissolve methyl 2-hydroxy-4-methoxybenzoate (4.01 g, 22.0 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.00 g, 26.7 mmol) in 20 mL of dehydrated dichloromethane (DCM)[2].

  • Addition: Gradually add dimethylthiocarbamoyl chloride (3.29 g, 26.6 mmol) to the stirring solution[2].

  • Reaction: Stir the mixture at room temperature for 21 hours under an argon atmosphere[2].

  • Workup: Filter the reaction mixture to remove insoluble solids (DABCO hydrochloride salts) and evaporate the volatiles under reduced pressure to yield methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate[2].

Validation Checkpoint 1: Monitor via TLC or LC-MS. The disappearance of the starting phenol and the emergence of a less polar spot confirms complete O-thiocarbamoylation.

Phase 2: Thermal O→S Transposition

Causality: The O-thiocarbamate is kinetically stable at room temperature. Heating to 210°C provides the activation energy required for the highly ordered, four-membered cyclic transition state, driving the aryl migration to the sulfur atom.

  • Preparation: Place the crude methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate (approx. 3.00 g, 11.1 mmol) into a two-necked flask and thoroughly purge with argon[2].

  • Heating: Heat the neat compound to 210°C using a sand bath or heating block. Maintain this temperature strictly for 4 hours[2].

  • Purification: Cool the dark reaction mixture to room temperature. Purify the residue via silica-gel column chromatography using DCM as the eluent[2].

  • Isolation: Isolate methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate as a brown oil (Yield: ~79%)[2].

Validation Checkpoint 2: Use IR spectroscopy to confirm the O→S transposition. The C=S stretching vibration (~1100–1200 cm⁻¹) of the starting material will disappear, replaced by a strong C=O stretching band (~1650–1700 cm⁻¹) characteristic of the S-thiocarbamate.

Phase 3: Global Deprotection (Hydrolysis)

Causality: The intermediate possesses two orthogonal protecting groups: a methyl ester and an S-thiocarbamate. A strong aqueous base under reflux conditions is required to simultaneously hydrolyze both, liberating the free carboxylic acid and the thiol group.

  • Preparation: Combine methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate (2.32 g, 8.63 mmol) and NaOH (1.04 g, 25.9 mmol, ~3.0 eq) in 20 mL of distilled water[3].

  • Reaction: Stir the suspension at reflux temperature under an argon atmosphere for 24 hours[3].

  • Acidification: Cool the reaction mixture to 0°C using an ice bath. Carefully acidify the solution by dropwise addition of 2M HCl until a solid precipitate forms[3].

  • Isolation: Collect the solids via vacuum filtration. Wash the filter cake with a copious amount of distilled water to afford the final product, 2-mercapto-4-methoxybenzoic acid (Yield: ~63%)[3].

Validation Checkpoint 3: Conduct ¹H NMR (500 MHz, CDCl₃) analysis. The spectrum must show the free thiol proton as a singlet at δ 5.10 ppm, the methoxy protons at δ 3.85 (s, 3H), and the characteristic aromatic splitting pattern: δ 8.08 (d, J = 8.5 Hz, 1H), 6.82 (d, J = 2.5 Hz, 1H), and 6.71 (dd, J = 2.5, 8.5 Hz, 1H) ppm[3].

Applications in Advanced Research

The structural features of 2-mercapto-4-methoxybenzoic acid make it highly sought after in both medicinal chemistry and materials science:

  • Antiparasitic Drug Development: In the search for novel therapeutics against Chagas disease (caused by Trypanosoma cruzi), this compound is utilized to synthesize complex diarylthioether derivatives. The thiol group acts as a potent nucleophile to build right-hand-side modifications that enhance parasiticidal activity, as demonstrated by research published in the 4[4].

  • Ferroelectric Nematic Liquid Crystals: The polarizability of the sulfur atom, combined with the rigid aromatic core, is exploited in materials science to engineer sulfur-based ferroelectric nematic liquid crystals. These materials exhibit massive spontaneous polarization, making them highly valuable for next-generation electro-optic devices[3].

References

  • Ambeed. "80568-44-1 | 2-Mercapto-4-methoxybenzoic acid". Ambeed.com.1

  • The Royal Society of Chemistry. "Sulfur-based ferroelectric nematic liquid crystals". RSC.org. 3

  • ACS Publications. "Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease". Journal of Medicinal Chemistry. 4

  • The Royal Society of Chemistry. "Sulfur-based ferroelectric nematic liquid crystals (Supplementary Methods)". RSC.org. 2

Sources

An In-depth Technical Guide to 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Mercapto-4-methoxybenzoic acid, a sulfur-containing aromatic carboxylic acid. While this compound is a synthetically accessible molecule, its detailed characterization and application in drug development are not as extensively documented as its close structural analogs. This guide will therefore synthesize the available information on 2-Mercapto-4-methoxybenzoic acid, including its chemical identity, physicochemical properties, and a detailed synthesis protocol. Furthermore, to provide a richer context for researchers and drug development professionals, we will explore the known biological activities and pharmaceutical applications of structurally related compounds, thereby highlighting the potential avenues for future investigation of the title compound.

Chemical Identity and Physicochemical Properties

2-Mercapto-4-methoxybenzoic acid is a substituted benzoic acid with both a mercapto (-SH) and a methoxy (-OCH₃) group attached to the benzene ring. The Chemical Abstracts Service (CAS) has assigned the number 95420-72-7 to this compound.[1] It is important to note that other CAS numbers may be erroneously associated with this structure in some databases; however, 95420-72-7 corresponds to a published synthesis.[1]

The presence of the carboxylic acid, the electron-donating methoxy group, and the nucleophilic mercapto group imparts a unique chemical reactivity to this molecule, making it an interesting, albeit under-explored, building block in medicinal chemistry.

Table 1: Physicochemical Properties of 2-Mercapto-4-methoxybenzoic Acid and Related Compounds

Property2-Mercapto-4-methoxybenzoic Acid4-Methoxybenzoic Acid (p-Anisic Acid)2-Mercaptobenzoic Acid (Thiosalicylic Acid)
CAS Number 95420-72-7[1]100-09-4[2]147-93-3[3]
Molecular Formula C₈H₈O₃SC₈H₈O₃[2]C₇H₆O₂S[3]
Molecular Weight 184.21 g/mol 152.15 g/mol [2]154.19 g/mol [3]
Melting Point 96-97 °C[1]182-185 °C[2]164-167 °C
Appearance Not specified, likely a solidWhite crystalline powderYellow crystalline powder
Solubility Not specifiedSparingly soluble in cold water, soluble in ethanol, ether, and boiling waterSlightly soluble in water, soluble in ethanol and ether

Synthesis of 2-Mercapto-4-methoxybenzoic Acid

The synthesis of 2-Mercapto-4-methoxybenzoic acid can be achieved through a multi-step process starting from 4-amino-2-methoxybenzoic acid. This procedure involves a diazotization reaction, followed by the introduction of a xanthate group, which is subsequently hydrolyzed to yield the target mercaptan.

Synthetic Pathway Overview

The synthesis proceeds via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities via a diazonium salt intermediate. The choice of potassium ethyl xanthate as the sulfur source is a well-established method for the introduction of a thiol group onto an aromatic ring. The final hydrolysis under basic conditions is a standard procedure to liberate the free thiol from its xanthate precursor.

Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Xanthate Formation cluster_2 Stage 3: Hydrolysis A 4-Amino-2-methoxybenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0°C C Crude Xanthate Precipitate B->C  Potassium Ethyl Xanthate, 20°C D 2-Mercapto-4-methoxybenzoic Acid C->D  1. NaOH, Ethanol, Reflux  2. Acidification (AcOH)

Caption: Synthetic workflow for 2-Mercapto-4-methoxybenzoic Acid.

Detailed Experimental Protocol

This protocol is adapted from a published synthetic procedure.[1]

Materials:

  • 4-amino-2-methoxybenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Ethyl Xanthate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • 10% Acetic Acid (AcOH)

  • Heptane

  • Water

  • Ice

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 3.0 g (17.96 mmol) of 4-amino-2-methoxybenzoic acid in 7 mL of concentrated HCl.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of 1.31 g (19.0 mmol) of NaNO₂ in 5 mL of water, maintaining the temperature at 0°C. Stir for a short period to ensure complete formation of the diazonium salt.

  • Xanthate Formation:

    • To the resulting diazonium salt solution, add 2.8 g (20 mmol) of potassium ethyl xanthate.

    • Allow the mixture to warm to 20°C and stir for 1 hour. A precipitate of the crude xanthate will form.

    • Filter off the crude xanthate precipitate.

  • Hydrolysis:

    • Dissolve the filtered precipitate in 25 mL of ethanol.

    • Add 1.4 g (35.0 mmol) of NaOH to the ethanolic solution.

    • Heat the mixture under reflux for 7 hours.

    • After the reflux period, remove the ethanol by distillation.

    • Acidify the dry residue with 10% acetic acid. The product will precipitate.

    • Filter off the solid product.

  • Purification:

    • Extract the product with heptane.

    • Evaporation of the heptane will yield the final product, 2-Mercapto-4-methoxybenzoic acid. The reported yield is 78%, with a melting point of 96-97°C.[1]

Potential Applications in Drug Development: A Comparative Outlook

While specific applications of 2-Mercapto-4-methoxybenzoic acid in drug development are not widely reported, the functionalities present in the molecule suggest several potential areas of interest. By examining its structural analogs, we can infer its potential utility.

Role as a Synthetic Intermediate

Benzoic acid derivatives are fundamental building blocks in pharmaceutical synthesis. For example, 4-methoxybenzoic acid is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[4] The synthesis involves converting the carboxylic acid to a hydrazine derivative, which is then used to construct the indole core of the drug.[4] It is plausible that 2-Mercapto-4-methoxybenzoic acid could serve a similar role as a versatile intermediate for creating complex molecular scaffolds. The mercapto group offers a unique handle for further chemical modifications, such as S-alkylation or oxidation, which are not possible with 4-methoxybenzoic acid.

Potential Biological Activities
  • Anti-inflammatory and Antioxidant Properties: The structural analog, 2-hydroxy-4-methoxybenzoic acid, has demonstrated hepatoprotective effects in animal models, which are attributed to its anti-inflammatory and antioxidant mechanisms.[5] It was shown to reduce levels of inflammatory cytokines such as TNF-α and IL-6.[5] The presence of a mercapto group in our title compound, a known antioxidant moiety, suggests that it too could possess significant antioxidant and anti-inflammatory properties.

  • Enzyme Inhibition: Mercaptobenzoic acid derivatives have been investigated as enzyme inhibitors. For instance, various derivatives of 2-mercaptobenzothiazole have been shown to inhibit enzymes like monoamine oxidase and heat shock protein 90. While the core scaffold is different, this highlights the potential of the mercapto-aromatic acid motif to interact with enzymatic active sites.

Future Research Directions

The unique combination of functional groups in 2-Mercapto-4-methoxybenzoic acid warrants further investigation by the scientific community. Key areas for future research include:

  • Exploration of Biological Activities: A thorough screening of 2-Mercapto-4-methoxybenzoic acid for various biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, is a logical next step.

  • Medicinal Chemistry Campaigns: The use of this compound as a scaffold for the synthesis of new chemical entities (NCEs) could lead to the discovery of novel therapeutic agents. The mercapto group can be used as a point of diversification to create a library of related compounds for structure-activity relationship (SAR) studies.

  • Material Science Applications: Thiol-containing organic molecules can self-assemble on metal surfaces, suggesting potential applications in nanotechnology and material science.

Research_Directions cluster_0 Potential Research Areas A 2-Mercapto-4-methoxybenzoic Acid B Biological Activity Screening (Anti-inflammatory, Antioxidant, etc.) A->B C Medicinal Chemistry (Scaffold for NCEs) A->C D Material Science (Self-Assembled Monolayers) A->D

Caption: Potential avenues for future research on 2-Mercapto-4-methoxybenzoic Acid.

Conclusion

2-Mercapto-4-methoxybenzoic acid is a readily synthesizable molecule with a unique chemical structure that suggests significant potential in both medicinal chemistry and material science. While its biological and pharmaceutical properties are currently under-documented, a comparative analysis with its structural analogs reveals promising avenues for future research. This guide provides the foundational knowledge of its chemical identity and synthesis, with the aim of encouraging further exploration into the applications of this intriguing compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). The Crucial Role of 2-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. 4-Methoxybenzoic Acid. [Link]

  • Al-Ghamdi, M. S., Ganaie, M. A., Al-Oqail, M. M., & Arjumand, W. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763. [Link]

  • Google Patents.

Sources

Comprehensive Technical Guide on 2-Mercapto-4-methoxybenzoic Acid: Molecular Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of highly functionalized, low-molecular-weight building blocks is a critical determinant of downstream synthetic success. 2-Mercapto-4-methoxybenzoic acid (CAS: 80568-44-1) is a trifunctional aromatic compound that serves as a vital intermediate in both pharmaceutical drug discovery and advanced materials science[1]. With a precisely determined molecular weight of 184.21 g/mol , this compound offers an optimal balance of nucleophilicity, electron density, and solubility[1]. This whitepaper explores the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this highly versatile molecule.

Molecular Identity & Physicochemical Profiling

The structural architecture of 2-Mercapto-4-methoxybenzoic acid—comprising a carboxylic acid (-COOH), a thiol (-SH), and a methoxy (-OCH3) group on a benzene ring—dictates its reactivity[2]. The exact molecular weight of 184.21 g/mol is derived from its formula, C8H8O3S[1].

Quantitative Physicochemical Data

To facilitate rapid comparison for fragment-based drug design, the core physicochemical parameters are summarized below:

PropertyValueCausality / Structural Significance
Molecular Weight 184.21 g/mol Optimal for fragment-based design; leaves a >300 Da "budget" for appending bulky groups while maintaining Lipinski compliance[3].
Chemical Formula C8H8O3SContains balanced heteroatoms (O, S) capable of acting as both hydrogen bond donors and acceptors[1].
CAS Number 80568-44-1Unique registry identifier essential for accurate procurement and literature tracking[1].
SMILES String O=C(O)C1=CC=C(OC)C=C1SDefines the 1,2,4-substitution pattern, which is critical for specific steric alignment in enzymatic receptor pockets[2].

Mechanistic Role in Synthetic Chemistry & Drug Development

The specific molecular weight and functional group arrangement of 2-mercapto-4-methoxybenzoic acid make it highly sought after in two distinct cutting-edge fields:

A. Pharmacological Optimization (Chagas Disease Therapeutics)

In the development of novel diarylthioether compounds for the treatment of Chagas disease, controlling the molecular weight of the final drug candidate is paramount[3]. Because oral bioavailability drops significantly when a drug exceeds 500 Da (Lipinski's Rule of 5), starting with a 184.21 g/mol scaffold is highly advantageous[3]. The highly nucleophilic -SH group at position 2 acts as an anchor for S-arylation, allowing medicinal chemists to append various lipophilic aryl rings[3]. This structural refinement optimizes the ChromLogD (hydrophobicity) and Lipophilic Ligand Efficiency (LLE) of the final therapeutic agent without violating druglike parameters[3].

B. Advanced Materials (Ferroelectric Nematic Liquid Crystals)

In materials science, the differential nucleophilicity of the molecule's functional groups is exploited to synthesize sulfur-based ferroelectric nematic liquid crystals[4]. When treated with potassium hydroxide and iodomethane, the highly polarizable thiolate anion undergoes rapid, selective S-alkylation to yield 4-methoxy-2-(methylthio)benzoic acid[4]. The harder carboxylate oxygen remains unalkylated under these controlled conditions, showcasing the predictable reactivity of the 184.21 g/mol framework[4].

DrugDev StartingMat 2-Mercapto-4-methoxybenzoic acid (MW: 184.21 g/mol) Reaction Thioether Formation (General Procedure G) StartingMat->Reaction S-Alkylation/Arylation Intermediate Diarylthioether Intermediate (Mixture of mercaptan/disulfide) Reaction->Intermediate Crude Isolation Optimization Lipophilicity Optimization (cLogP, ChromLogD) Intermediate->Optimization Structural Refinement FinalDrug Chagas Disease Therapeutic Agent (MW < 500 g/mol) Optimization->FinalDrug Lipinski's Rule of 5 Compliance

Fig 1: Integration of the title compound into the diarylthioether drug discovery pipeline.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and specific checkpoints to confirm success before proceeding.

Protocol 1: Synthesis via Base-Catalyzed Hydrolysis

Objective: Synthesize 2-mercapto-4-methoxybenzoic acid from a carbamothioate precursor[4]. Causality: Base-catalyzed hydrolysis (NaOH) is selected because the hydroxide ion acts as a hard nucleophile, effectively attacking the carbonyl carbon of the carbamoyl group. This drives the irreversible cleavage of the S-C bond, yielding a highly stable thiolate and carboxylate dianion intermediate[4].

  • Reagent Preparation: Suspend methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate (2.32 g, 8.63 mmol) in 20 mL of distilled water. Add NaOH (1.04 g, 25.9 mmol, 3 equiv)[4].

    • Causality Checkpoint: 3 equivalents of NaOH are strictly required to fully saponify the methyl ester, cleave the carbamothioate, and maintain a basic pH to keep the intermediate soluble.

  • Reflux: Stir the mixture at reflux under an argon atmosphere for 24 hours[4].

    • Causality Checkpoint: Argon is critical. Without an inert atmosphere, the electron-rich thiolate would rapidly undergo oxidative dimerization in the presence of atmospheric oxygen, forming unwanted disulfide byproducts.

  • Acidification (Visual Validation): Cool the reaction to 0°C using an ice bath. Slowly add 2M aqueous HCl[4].

    • Causality Checkpoint: Lowering the pH protonates both the carboxylate and thiolate groups. The neutralization of the molecule drastically reduces its aqueous solubility, acting as a visual self-validation step as a precipitate rapidly forms[4].

  • Isolation: Collect the resulting solids via vacuum filtration, wash with copious amounts of cold distilled water, and dry under vacuum to afford the product (Yield: ~63%)[4].

Synthesis Precursor Methyl 2-[(dimethylcarbamoyl)thio] -4-methoxybenzoate Hydrolysis Base Hydrolysis (NaOH, H2O, Reflux, 24h) Precursor->Hydrolysis Cleavage of carbamothioate Acidification Acidification (2M HCl, 0°C) Hydrolysis->Acidification Thiolate & Carboxylate Protonation Product 2-Mercapto-4-methoxybenzoic acid (MW: 184.21 g/mol) Acidification->Product Precipitation (Yield: 63%)

Fig 2: Base-catalyzed hydrolysis workflow yielding 2-Mercapto-4-methoxybenzoic acid.

Protocol 2: Analytical Validation (Orthogonal Confirmation)

To validate the structural integrity and the 184.21 g/mol molecular weight of the isolated precipitate, perform 1H NMR spectroscopy[4]. The specific coupling constants act as an internal diagnostic tool to confirm the 1,2,4-substitution pattern.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & CouplingDiagnostic Significance
H-6 (Aromatic) 8.08doublet, J = 8.5 HzOrtho-coupling confirms adjacent proton; highly deshielded by the -COOH group[4].
H-3 (Aromatic) 6.82doublet, J = 2.5 HzMeta-coupling confirms the proton is isolated between the -SH and -OCH3 groups[4].
H-5 (Aromatic) 6.71doublet of doublets, J = 2.5, 8.5 HzThe presence of both ortho and meta coupling confirms the 1,2,4-substitution framework[4].
-SH (Thiol) 5.10singlet (1H)Critical Validation: The appearance of this peak validates the successful cleavage of the carbamothioate precursor[4].
-OCH3 (Methoxy) 3.85singlet (3H)Acts as the internal integration standard[4].

References

  • Title : 80568-44-1 | 2-Mercapto-4-methoxybenzoic acid | BLD Pharm Source : bldpharm.com URL : 1

  • Title : Sulfur-based ferroelectric nematic liquid crystals Source : The Royal Society of Chemistry (rsc.org) URL : 4

  • Title : 80568-44-1 | 2-Mercapto-4-methoxybenzoic acid | Ambeed Source : ambeed.com URL : 2

  • Title : Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease Source : Journal of Medicinal Chemistry - ACS Publications (acs.org) URL : 3

Sources

Introduction: The Versatile Scaffold of Substituted Mercaptobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Mercapto-4-methoxybenzoic Acid Derivatives

In the landscape of medicinal chemistry, the design of novel therapeutic agents often hinges on the utilization of versatile molecular scaffolds that can be readily modified to optimize biological activity and pharmacokinetic properties. Benzoic acid derivatives, in particular, are ubiquitous in pharmaceuticals, serving as foundational structures for a wide range of drugs.[1] The introduction of a mercapto (thiol) group adds a layer of chemical reactivity and biological interactivity that is of significant interest. The thiol group, a sulfur analogue of the hydroxyl group, is more nucleophilic, more acidic, and readily participates in redox reactions, such as the formation of disulfide bridges, which are critical in stabilizing protein structures.[2][3]

This guide focuses on the 2-Mercapto-4-methoxybenzoic acid scaffold. This particular arrangement of functional groups—a carboxylic acid, a thiol, and a methoxy group on a benzene ring—creates a unique chemical entity with distinct reactive sites. The interplay between the nucleophilic thiol, the acidic carboxylic acid, and the electron-donating methoxy group governs the molecule's overall properties and presents a rich platform for synthetic derivatization. Understanding the chemical properties of this core structure is paramount for its exploitation in the rational design of novel drug candidates with potential applications ranging from anti-inflammatory to antimicrobial and anticancer agents.[4][5][6]

Synthesis and Derivatization Strategies

The synthetic accessibility of a scaffold is a critical factor in drug development. The 2-Mercapto-4-methoxybenzoic acid core and its derivatives can be approached through logical, well-established organic chemistry transformations.

Synthesis of the Core Scaffold

A plausible synthetic pathway to the core 2-Mercapto-4-methoxybenzoic acid structure begins with a commercially available precursor, 3-methoxyphenol. The synthesis involves two key transformations: carboxylation of the phenol and subsequent introduction of the thiol group.

  • Carboxylation (Kolbe-Schmitt Reaction) : 3-Methoxyphenol can be converted to its phenolate salt, which is then carboxylated, typically using carbon dioxide under pressure and heat.[7][8] This reaction generally yields a mixture of ortho and para isomers. The desired 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or 2-hydroxy-5-methoxybenzoic acid would be the main products. For our target, we would need to start with a precursor that directs carboxylation appropriately or separate the desired isomer. A more direct route starts with 3-methoxy-thiophenol, though this precursor is less common.

  • Introduction of the Thiol Group : A common method to introduce a thiol group onto an aromatic ring is via the reduction of a sulfonyl chloride or through a Newman-Kwart rearrangement. Alternatively, direct thiolation can sometimes be achieved under specific catalytic conditions.

Key Derivatization Pathways

The true utility of the 2-Mercapto-4-methoxybenzoic acid scaffold lies in its potential for derivatization at its three primary functional sites.

  • Thiol Group (S-Derivatization) : The thiol group is a potent nucleophile, making it the most common site for modification.[2]

    • S-Alkylation/Arylation : Reaction with alkyl halides or tosylates in the presence of a base readily forms thioethers. For arylation, copper-catalyzed Ullmann condensation with aryl halides is a classic and effective method.[9][10]

    • Oxidation : The thiol can be oxidized to form a disulfide (a dimer), or under stronger conditions, to sulfinic or sulfonic acids.[11] The reversible formation of disulfides is a key process in many biological systems.[12]

  • Carboxylic Acid Group (O-Derivatization) : Standard transformations of the carboxyl group are used to modulate polarity, solubility, and bioavailability.

    • Esterification : Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acid chloride) yields esters.

    • Amidation : Reaction with amines, typically using coupling agents like DCC or EDC, produces amides.

  • Aromatic Ring : The electron-donating methoxy and thiol groups activate the ring towards electrophilic aromatic substitution, although the carboxylic acid is deactivating. Further functionalization of the ring is possible but requires careful consideration of directing effects.

The following diagram illustrates the primary pathways for creating a diverse library of derivatives from the core scaffold.

G cluster_S Thiol (S) Derivatization cluster_COOH Carboxyl (O) Derivatization Core 2-Mercapto-4-methoxybenzoic Acid Thioether Thioethers (S-Alkylation/ S-Arylation) Core->Thioether R-X, Base or Ar-X, Cu cat. Disulfide Disulfides (Oxidation) Core->Disulfide I₂, Base SulfonicAcid Sulfonic Acids (Strong Oxidation) Core->SulfonicAcid H₂O₂, Acid Ester Esters Core->Ester R-OH, H⁺ Amide Amides Core->Amide R-NH₂, Coupling Agent

Caption: Key derivatization pathways for the 2-Mercapto-4-methoxybenzoic acid scaffold.

Physicochemical and Spectroscopic Profile

The chemical and physical properties of these derivatives are fundamental to their behavior in both chemical reactions and biological systems.

Core Physicochemical Properties
PropertyDescriptionExpected Value/Characteristic
Molecular Formula C₈H₈O₃S
Molecular Weight 184.21 g/mol [13]
Acidity (pKa) Two acidic protonsThe carboxylic acid proton is expected to have a pKa around 4-5. The thiol proton is more acidic than an alcohol, with an expected pKa around 8-10.[11]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in aqueous solutions increases significantly at basic pH due to deprotonation of the carboxylic acid.[14]
Appearance Typically a yellow or off-white solid, characteristic of many thiophenols.[13]
Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation of the core molecule and its derivatives.

TechniqueFunctional GroupExpected Chemical Shift / Absorption Frequency
¹H NMR Carboxylic Acid (-COOH)δ 10-13 ppm (broad singlet)
Aromatic (Ar-H)δ 6.5-8.0 ppm (characteristic splitting pattern)
Thiol (-SH)δ 3-5 ppm (often broad, may exchange with D₂O)
Methoxy (-OCH₃)δ ~3.8 ppm (singlet)
¹³C NMR Carbonyl (C=O)δ 165-175 ppm
Aromatic (Ar-C)δ 110-165 ppm
Methoxy (-OCH₃)δ ~55 ppm
IR Spectroscopy O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)[15]
C=O stretch (Carboxylic Acid)1680-1710 cm⁻¹ (strong)[15]
S-H stretch (Thiol)2550-2600 cm⁻¹ (weak and often difficult to observe)
C-O stretch (Ether & Acid)1200-1300 cm⁻¹ (strong)
Mass Spectrometry Molecular Ion (M⁺)Expected at m/z = 184

Biological Activities and Potential Therapeutic Applications

While direct biological data for 2-Mercapto-4-methoxybenzoic acid is limited, the activities of related structures provide strong rationale for its investigation in several therapeutic areas. Derivatives of 4-methoxybenzoic acid are known for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[16] Similarly, mercaptobenzothiazole and mercaptobenzoxazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[6][17][18]

Potential Mechanisms of Action

The unique combination of functional groups suggests several potential mechanisms of action:

  • Enzyme Inhibition : The thiol group can act as a coordinating ligand for metal ions (e.g., zinc, iron) within the active sites of metalloenzymes, leading to inhibition.

  • Antioxidant Activity : Thiols are known radical scavengers and can participate in redox cycling, helping to mitigate oxidative stress.[5] This is a key mechanism in their anti-inflammatory and hepatoprotective effects.[5]

  • Kinase Inhibition : Many heterocyclic drug scaffolds, often developed from precursors like these, function as kinase inhibitors by competing for the ATP-binding site.[18]

  • Disruption of Signaling Pathways : Compounds derived from the related 4-methoxybenzoic acid scaffold have been shown to induce apoptosis in cancer cells by targeting critical cell survival pathways like Akt/NF-κB.[19]

The diagram below illustrates a potential mechanism by which a derivative could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_pathway Inhibition of NF-κB Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB->Genes Inflammation Inflammation Genes->Inflammation Derivative 2-Mercapto-4-methoxy- benzoic Acid Derivative Derivative->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by a derivative.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis of a representative derivative and for a key biological assay.

Protocol 1: Synthesis of S-benzyl-2-mercapto-4-methoxybenzoic acid (A Thioether Derivative)

This protocol describes the S-alkylation of the core scaffold with benzyl bromide.

Materials:

  • 2-Mercapto-4-methoxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : Dissolve 2-Mercapto-4-methoxybenzoic acid in DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition : Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Alkylation : Add benzyl bromide dropwise to the stirring mixture.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction : Extract the aqueous layer three times with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure thioether derivative.

  • Characterization : Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

G cluster_workflow S-Alkylation Workflow A 1. Dissolve Reactant & Base in DMF B 2. Add Benzyl Bromide A->B C 3. Stir & Monitor by TLC B->C D 4. Quench & Extract with Ethyl Acetate C->D E 5. Wash Organic Layer D->E F 6. Dry & Concentrate E->F G 7. Purify Product F->G

Caption: Workflow for the synthesis of an S-alkylated derivative.

Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger.

Materials:

  • Test compound (dissolved in methanol or DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation : Prepare a series of dilutions of the test compound and the ascorbic acid control in methanol.

  • Assay Setup : In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Sample Addition : Add 100 µL of the various concentrations of the test compound, control, or methanol (as a blank) to the wells.

  • Incubation : Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination : Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The 2-Mercapto-4-methoxybenzoic acid scaffold represents a promising and highly adaptable platform for modern drug discovery. Its distinct functional groups offer multiple handles for synthetic modification, allowing for the creation of large and diverse chemical libraries. The inherent reactivity of the thiol group, combined with the established biological relevance of the substituted benzoic acid core, provides a strong foundation for developing novel therapeutic agents. The insights and protocols detailed in this guide are intended to empower researchers to explore the full potential of these derivatives in the pursuit of new medicines to address pressing healthcare challenges.

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Ghedeir, G. G., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763. [Link]

  • Millotti, G., Samberger, C., Fröhlich, E., Sakloetsakun, D., & Bernkop-Schnürch, A. (2010). Chitosan-4-mercaptobenzoic acid: synthesis and characterization of a novel thiolated chitosan. Journal of Materials Chemistry, 20(12), 2345-2352. [Link]

  • Siodłak, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 234. [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Google Patents. (2019).
  • PubChem. 2-Mercaptobenzoic Acid. [Link]

  • Google Patents. (2013).
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Aston Publications Explorer. (2023). Optimisation of reaction temperature during carboxylation of single and mixed model bio-derived phenolics as effective route for. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. [Link]

  • National Center for Biotechnology Information. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. [Link]

  • National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. [Link]

  • Britannica. (2026). Thiol. [Link]

  • Wikipedia. Thiol. [Link]

  • Semantic Scholar. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

  • Useful Spectroscopic Data. [Link]

Sources

An In-depth Technical Guide to 2-Mercapto-4-methoxybenzoic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal and organic chemistry, the nuanced positioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed exploration of 2-Mercapto-4-methoxybenzoic acid, a sulfur-containing aromatic carboxylic acid. Due to the limited publicly available data on this specific compound, we will also conduct a comparative analysis with its constitutional isomer, 2-Methoxy-4-mercaptobenzoic acid, for which more extensive information, including a detailed synthesis protocol, is accessible. This dual focus offers a broader understanding of the structure-property relationships within this chemical class, providing valuable insights for researchers engaged in the synthesis of novel therapeutic agents and functional materials.

Mercaptobenzoic acids, as a class, are of significant interest due to the versatile reactivity of their thiol and carboxylic acid functionalities. These groups can participate in a wide array of chemical transformations, making them valuable building blocks in organic synthesis. The thiol group, in particular, can be readily oxidized to form disulfides, alkylated to produce thioethers, or utilized as a ligand for metal coordination. The carboxylic acid moiety, on the other hand, allows for the formation of esters, amides, and other acid derivatives. This dual reactivity makes mercaptobenzoic acids attractive candidates for the development of new polymers, a variety of organosulfur compounds, and as linkers in bioconjugation and materials science.[1]

This guide will delve into the known chemical identities, physicochemical properties, and synthesis of these isomeric compounds. Furthermore, we will explore the potential applications of 2-Mercapto-4-methoxybenzoic acid by drawing parallels with the known uses of related mercaptobenzoic acid derivatives.

Chemical Identity and Nomenclature

A clear and unambiguous identification of chemical compounds is paramount in scientific research. This section details the nomenclature and key identifiers for 2-Mercapto-4-methoxybenzoic acid and its isomer, 2-Methoxy-4-mercaptobenzoic acid.

2-Mercapto-4-methoxybenzoic acid
  • Systematic IUPAC Name: 2-Sulfanyl-4-methoxybenzoic acid

  • CAS Number: 80568-44-1[2]

  • Molecular Formula: C₈H₈O₃S[2]

  • Synonyms: 4-methoxy-2-sulfanylbenzoic acid

2-Methoxy-4-mercaptobenzoic acid
  • Systematic IUPAC Name: 2-Methoxy-4-sulfanylbenzoic acid

  • CAS Number: 95420-72-7[3]

  • Molecular Formula: C₈H₈O₃S[3]

  • Synonyms: 4-Mercapto-2-methoxy-benzoic Acid[3]

Comparative Physicochemical Properties

The arrangement of the mercapto and methoxy groups on the benzoic acid backbone significantly influences the physical and chemical properties of these isomers. A summary of their known and predicted properties is presented below for direct comparison.

Property2-Mercapto-4-methoxybenzoic acid2-Methoxy-4-mercaptobenzoic acid
Molecular Weight 184.21 g/mol [2]184.21 g/mol [3]
Appearance No data availableOff-White Solid[3]
Melting Point No data available96-97 °C[4]
Boiling Point No data availableNo data available
Solubility No data availableNo data available
Storage Inert atmosphere, 2-8°C[2]2-8°C Refrigerator[3]

Synthesis Protocols

Experimental Protocol: Synthesis of 2-Methoxy-4-mercaptobenzoic Acid

This protocol is adapted from the procedure described in the Russian Journal of Organic Chemistry.[4]

Materials:

  • 4-amino-2-methoxybenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium ethyl xanthate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • 10% Acetic Acid (AcOH)

  • Heptane

  • Water

Step-by-Step Methodology:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 3.0 g (17.96 mmol) of 4-amino-2-methoxybenzoic acid in 7 mL of concentrated HCl.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of 1.31 g (19.0 mmol) of NaNO₂ in 5 mL of water, maintaining the temperature at 0°C.

  • Xanthate Formation:

    • To the resulting diazonium salt solution, add 2.8 g (20 mmol) of potassium ethyl xanthate.

    • Stir the mixture at 20°C for 1 hour. A precipitate of the crude xanthate will form.

    • Filter off the precipitated crude xanthate.

  • Hydrolysis:

    • Dissolve the crude xanthate in 25 mL of ethanol.

    • Add 1.4 g (35.0 mmol) of NaOH to the solution.

    • Heat the mixture under reflux for 7 hours.

  • Work-up and Isolation:

    • After reflux, remove the ethanol by distillation.

    • Acidify the dry residue with 10% AcOH.

    • Filter off the resulting precipitate.

    • Extract the product with heptane.

    • The final product is 2-Methoxy-4-mercaptobenzoic acid.[4]

Yield: 78%[4]

Diagram of the Synthesis Workflow for 2-Methoxy-4-mercaptobenzoic Acid:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Xanthate Formation cluster_2 Step 3: Hydrolysis & Work-up A 4-amino-2-methoxybenzoic acid B Diazonium Salt A->B  HCl, NaNO2, 0°C C Xanthate Intermediate B->C  Potassium ethyl xanthate, 20°C D 2-Methoxy-4-mercaptobenzoic acid C->D  1. NaOH, Ethanol, Reflux  2. AcOH, Extraction

Caption: Workflow for the synthesis of 2-Methoxy-4-mercaptobenzoic acid.

Potential Applications and Future Research Directions

While direct applications of 2-Mercapto-4-methoxybenzoic acid are not extensively documented, its structural motifs suggest a range of potential uses in drug discovery and materials science, drawing parallels from the broader class of mercaptobenzoic acids.

  • Pharmaceutical Intermediates: Mercaptobenzoic acids are valuable precursors in the synthesis of various pharmaceuticals.[5] The presence of both a nucleophilic thiol and a versatile carboxylic acid group allows for the construction of complex molecular architectures. For instance, these compounds can serve as starting materials for the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active molecules.[6]

  • Polymer Chemistry: The thiol group can act as a chain-transfer agent in radical polymerization, enabling control over the molecular weight and architecture of polymers. This is crucial for developing materials with tailored properties for specific applications.

  • Metal-Organic Frameworks (MOFs) and Nanoparticles: The thiol group exhibits a strong affinity for heavy metals, making mercaptobenzoic acids excellent ligands for the synthesis of metal-organic frameworks and for stabilizing metal nanoparticles.[7] These materials have applications in catalysis, gas storage, and sensing. 4-Mercaptobenzoic acid, for example, is used in the preparation of gold nanoparticles and in surface-enhanced Raman scattering (SERS) studies.[8][9]

  • Bioconjugation and Surface Modification: The dual functionality of mercaptobenzoic acids makes them ideal bifunctional linkers. The thiol group can anchor the molecule to a metal surface, while the carboxylic acid can be used to attach biomolecules, such as proteins or DNA. This is particularly relevant in the development of biosensors and targeted drug delivery systems.[1]

Diagram of Potential Application Pathways:

Potential_Applications cluster_applications Potential Applications A 2-Mercapto-4-methoxybenzoic acid B Pharmaceutical Synthesis A->B  As a building block C Polymer Chemistry A->C  As a chain-transfer agent D Nanomaterials & MOFs A->D  As a ligand E Bioconjugation A->E  As a bifunctional linker

Caption: Potential applications of 2-Mercapto-4-methoxybenzoic acid.

Safety and Handling

For 2-Mercapto-4-methoxybenzoic acid (CAS 80568-44-1), the following GHS hazard statements have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. It should be stored in an inert atmosphere at 2-8°C.[2]

Conclusion

2-Mercapto-4-methoxybenzoic acid and its isomer, 2-Methoxy-4-mercaptobenzoic acid, represent intriguing building blocks for chemical synthesis and materials science. While a comprehensive dataset for the former is yet to be fully established in public literature, the available information, particularly the detailed synthesis of its isomer, provides a solid foundation for further investigation. The versatile reactivity of the thiol and carboxylic acid functionalities positions these compounds as valuable tools for researchers aiming to develop novel molecules with tailored properties. Future research focused on elucidating the specific applications of 2-Mercapto-4-methoxybenzoic acid and developing efficient synthetic routes will undoubtedly unlock its full potential in medicinal chemistry and materials science.

References

  • Google Patents. (n.d.). EP0272742B1 - Method for preparation of mercaptobenzoates.
  • Hervés, P., et al. (2018). Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters. ACS Omega.
  • MDPI. (2025). High-Efficiency SERS of 4-Mercaptobenzoic Acid and Biphenyl-4,4′-Dithiol via Nanoparticle-on-Mirror Plasmonic Nanocavities. MDPI.
  • El Kihel, A., et al. (2016).
  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019.
  • Newman, D. J., & Cragg, G. M. (2007). Natural Products as Sources of New Drugs over the Last 25 Years.
  • MDPI. (2022). 4-Mercaptobenzoic Acid Adsorption on TiO2 Anatase (101) and TiO2 Rutile (110) Surfaces. MDPI.
  • Ahamed, M. R. (2025). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Basrah Researches ((Sciences)).
  • abcr Gute Chemie. (n.d.). AB631343 | CAS 80568-44-1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptobenzoic Acid. Retrieved from [Link]

  • Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules.
  • Journal of New Developments in Chemistry. (n.d.). Bioorganic Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A theoretical study of 4-Mercaptobenzoic acid assembled on Ag for surface-enhanced raman scattering application. Retrieved from [Link]

  • Molbase. (n.d.). 6-hydroxy-1-({2-[(2-hydroxyethyl)amino]ethyl}amino)-4-methyl-9H-thioxanthen-9-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 95420-72-7| Chemical Name : 2-Methoxy-4-mercaptobenzoic Acid. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 80568-44-1 | 4-methoxy-2-sulfanylbenzoic acid. Retrieved from [Link]

Sources

fundamental characteristics of 2-Mercapto-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Utilization of 2-Mercapto-4-methoxybenzoic Acid: A Senior Application Scientist’s Guide to Bifunctional Scaffolds

Executive Summary

In advanced organic synthesis and medicinal chemistry, the selection of a structural building block dictates the trajectory of an entire development program. 2-Mercapto-4-methoxybenzoic acid (CAS: 80568-44-1) stands out as a highly versatile, bifunctional scaffold. As a Senior Application Scientist, I frequently leverage this molecule because it offers three distinct, orthogonally reactive sites: a nucleophilic thiol, an anchoring carboxylic acid, and an electron-donating methoxy group.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating protocol for its synthesis, and explores its critical role in contemporary drug development and materials science.

Molecular Architecture & Physicochemical Properties

To effectively utilize 2-Mercapto-4-methoxybenzoic acid, one must first understand the causality behind its physical behavior. The presence of the methoxy group at the para position relative to the carboxylate acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the aromatic ring, which simultaneously increases the nucleophilicity of the adjacent thiol group and modulates the pKa of the carboxylic acid.

The quantitative data governing its handling and application are summarized below, grounded by analytical standards from [1].

PropertyValueCausality / Practical Implication
CAS Number 80568-44-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H8O3SIndicates a highly functionalized low-molecular-weight scaffold.
Molecular Weight 184.22 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
Melting Point 240-241 °CHigh MP indicates strong intermolecular hydrogen bonding (COOH dimers).
SMILES O=C(O)C1=CC=C(OC)C=C1SDefines the ortho-relationship of the thiol to the carboxyl group.

De Novo Synthesis & In-Process Validation

The synthesis of 2-Mercapto-4-methoxybenzoic acid typically proceeds via the base-promoted hydrolysis of a protected thioester precursor. The primary challenge in this workflow is the high susceptibility of the liberated free thiol to undergo oxidative dimerization into a disulfide. To counter this, the protocol must be executed under strict inert conditions.

Fig 1: Synthetic workflow for 2-Mercapto-4-methoxybenzoic acid with oxidation control.

Step-by-Step Self-Validating Protocol

The following methodology is adapted from standard procedures utilized in the synthesis of sulfur-based liquid crystals (1)[2]. Every step is designed as a self-validating system to ensure absolute trustworthiness in the final yield.

Step 1: Reagent Assembly & Inert Purging

  • Action: In a round-bottom flask, combine methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate (8.63 mmol), NaOH (25.9 mmol), and distilled water (20 mL). Purge the system with Argon gas for 15 minutes.

  • Causality: The Argon purge displaces dissolved oxygen. Without this, the highly reactive thiolate anion generated during hydrolysis will rapidly oxidize to form an insoluble disulfide byproduct, destroying the yield.

  • Self-Validation Checkpoint: Attach a bubbler to the exhaust line. A steady, uninterrupted flow of Argon bubbles confirms positive pressure and a sealed, oxygen-free environment.

Step 2: Reflux and Hydrolysis

  • Action: Stir the mixture at reflux temperature (~100°C) for 24 hours under a continuous Argon atmosphere.

  • Causality: The robust dimethylcarbamoyl thioester requires sustained thermal energy and strong base to undergo complete hydrolysis without degrading the methoxy ether linkage.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 100 µL 1M HCl, and extract with ethyl acetate. TLC analysis (Hexane:EtOAc 1:1) must reveal the complete disappearance of the starting material spot and the emergence of a highly polar, baseline-hugging product spot.

Step 3: Controlled Acidification

  • Action: Cool the reaction vessel to 0°C using an ice bath. Dropwise add 2M HCl aqueous solution until the pH reaches 2.0.

  • Causality: The low temperature mitigates the exothermic neutralization and prevents acid-catalyzed side reactions. A pH of 2.0 ensures complete protonation of the carboxylate salt to the free carboxylic acid, drastically reducing its aqueous solubility.

  • Self-Validation Checkpoint: The immediate formation of a dense, pale-yellow to white precipitate upon reaching pH < 3 serves as a visual, self-validating indicator of successful protonation and product phase separation.

Step 4: Isolation & Characterization

  • Action: Collect the solids via vacuum filtration, wash with copious amounts of cold distilled water, and dry under high vacuum.

  • Verification: 1H NMR (500 MHz, CDCl3) will confirm the structure: δ 8.08 (d, J = 8.5 Hz, 1H), 6.82 (d, J = 2.5 Hz, 1H), 6.71 (dd, J = 2.5 and 8.5 Hz, 1H), 5.10 (s, 1H, -SH), 3.85 (s, 3H, -OCH3) ppm.

Mechanistic Reactivity & Downstream Functionalization

The true value of this molecule lies in its chemoselectivity. By carefully tuning the reaction conditions, scientists can selectively react the thiol group while leaving the carboxylic acid intact, or vice versa.

Fig 3: Primary reaction pathways and mechanistic considerations for functionalization.

Applications in Advanced Therapeutics

A premier example of this molecule's utility is found in the development of novel anti-parasitic agents. In recent research published in the 2 [3], 2-Mercapto-4-methoxybenzoic acid was utilized as a critical building block for synthesizing diarylthioether compounds aimed at treating Chagas Disease.

The Mechanistic Rationale: The thiol group undergoes nucleophilic substitution to form a stable thioether linkage. Subsequently, the carboxylic acid is selectively reduced (using BH3·SMe2) to a benzyl alcohol, or converted into an amide. The electron-rich nature of the methoxy-substituted aromatic ring significantly enhances the binding affinity of the resulting drug candidate within the CYP51 enzyme pocket of the Trypanosoma cruzi parasite.

Fig 2: Rational design logic utilizing bifunctional handles in anti-parasitic drugs.

By treating the molecule not just as a static chemical, but as a dynamic, multi-handle tool, researchers can rapidly iterate through structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles.

References

  • Sulfur-based ferroelectric nematic liquid crystals Source: The Royal Society of Chemistry URL:[Link]

  • Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comprehensive Technical Guide: IUPAC Nomenclature, Synthesis, and Application of 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, 2-Mercapto-4-methoxybenzoic acid serves as a highly versatile, dual-functional building block. Featuring both a nucleophilic thiol and a carboxylic acid moiety, it is a critical intermediate in the synthesis of complex thioethers, including potent IKKb inhibitors[1] and novel antiparasitic agents targeting Trypanosoma cruzi (Chagas disease)[2].

As a Senior Application Scientist, I approach this compound not merely as a static chemical structure, but as a dynamic system. This guide deconstructs the definitive IUPAC nomenclature logic, details the physicochemical profiling, and provides a field-proven, self-validating synthetic protocol designed to mitigate the inherent oxidative liabilities of the free thiol group.

Structural Deconstruction & IUPAC Nomenclature Logic

The assignment of a chemical name must follow a rigorous, reproducible logic tree to ensure global scientific consensus. The nomenclature for 2-mercapto-4-methoxybenzoic acid is governed by the hierarchical rules established in the IUPAC Blue Book[3].

Nomenclature Causality
  • Principal Functional Group (Seniority): According to IUPAC Rule P-41, functional groups are ranked by seniority. The carboxylic acid group (-COOH) outranks both the thiol (-SH) and the ether (-OCH₃) groups. Therefore, the parent hydride structure is designated as benzoic acid [3].

  • Numbering Strategy: The carbon atom of the benzene ring directly attached to the principal -COOH group is strictly designated as C1. To assign the lowest possible locant set to the remaining substituents (Rule P-14.3), numbering proceeds towards the thiol group, resulting in locants 2 and 4 [3].

  • Alphabetization & Prefix Assignment:

    • Traditional/CAS Name: The -SH substituent is denoted by the prefix "mercapto", and the -OCH₃ group by "methoxy". Alphabetically, "mercapto" precedes "methoxy", yielding the widely accepted name: 2-mercapto-4-methoxybenzoic acid [4].

    • Preferred IUPAC Name (PIN): Under modern IUPAC recommendations (P-60), the preferred prefix for -SH is "sulfanyl". Because "methoxy" alphabetically precedes "sulfanyl", the PIN is 4-methoxy-2-sulfanylbenzoic acid [3].

Nomenclature Step1 Identify Principal Group Carboxylic Acid (-COOH) -> Benzoic Acid Step2 Numbering Strategy Lowest locants for substituents -> 2,4 Step1->Step2 Step3 Alphabetize Substituents 'mercapto' before 'methoxy' Step2->Step3 Final Construct Name 2-Mercapto-4-methoxybenzoic acid Step3->Final

Figure 1: Step-by-step IUPAC nomenclature assembly logic for 2-Mercapto-4-methoxybenzoic acid.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical parameters of this compound is essential for predicting its behavior in both synthetic reactions and biological assays. The electron-donating methoxy group at the para position relative to the carboxylic acid (C4) significantly enriches the electron density of the aromatic ring, which in turn enhances the nucleophilicity of the adjacent thiol at C2.

ParameterValueScientific Implication
Molecular Formula C₈H₈O₃SDefines exact stoichiometry for equivalent calculations.
Molecular Weight 184.21 g/mol Standard mass for molarity and yield determinations.
Exact Mass 184.0194 DaCritical target for High-Resolution Mass Spectrometry (HRMS).
H-Bond Donors 2-COOH and -SH groups; critical for receptor binding[1].
H-Bond Acceptors 4Three oxygen atoms and one sulfur atom.
Thiol Reactivity HighHighly susceptible to oxidative dimerization (disulfide formation)[2].

Synthetic Utility & Experimental Protocols

The primary challenge when handling 2-mercapto-4-methoxybenzoic acid is the spontaneous oxidation of the free thiol into a disulfide dimer in the presence of atmospheric oxygen and base[2]. The following protocol for the base-catalyzed hydrolysis of a carbamothioate precursor is engineered to suppress this degradation pathway.

Step-by-Step Anaerobic Hydrolysis Protocol

Adapted from validated synthetic methodologies for liquid crystals and kinase inhibitors[5],[1].

  • Reagent Preparation: Suspend methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate (2.32 g, 8.63 mmol) and NaOH (1.04 g, 25.9 mmol) in 20 mL of distilled water[5].

  • Atmospheric Control (Critical Causality): Purge the reaction flask thoroughly with Argon gas. Why? Alkaline conditions drastically lower the oxidation potential of thiols. Without an inert atmosphere, the thiolate anion will rapidly couple to form an unwanted disulfide byproduct[2].

  • Thermal Cleavage: Stir the mixture at reflux temperature under continuous Argon flow for 24 hours to ensure complete hydrolysis of both the ester and the carbamothioate protecting groups[5].

  • Controlled Acidification: Cool the reaction mixture to 0°C using an ice bath. Slowly acidify with 2M aqueous HCl until precipitation occurs. Why? Acidifying at 0°C minimizes the kinetic energy of the system, preventing exothermic degradation while forcing the protonation of the carboxylic acid (driving it out of the aqueous phase as a solid)[5].

  • Isolation: Collect the resulting solids via vacuum filtration, wash with a generous amount of cold distilled water to remove residual salts, and dry in vacuo to afford the target compound (Yield: ~63%)[5].

Workflow Start Carbamothioate Precursor Hydrolysis Base Hydrolysis NaOH, Argon, Reflux Start->Hydrolysis Acidify Acidification 2M HCl, 0°C Hydrolysis->Acidify Isolate Filtration & Wash Yield: ~63% Acidify->Isolate Product Target Compound Free Thiol Confirmed Isolate->Product

Figure 2: Anaerobic synthetic workflow for 2-Mercapto-4-methoxybenzoic acid.

Analytical Validation Workflow

A robust protocol must be self-validating. To confirm the success of the synthesis and the absence of disulfide dimers, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized as the definitive diagnostic tool.

¹H NMR (500 MHz, CDCl₃) Diagnostic Logic

The following spectral data serves as a fingerprint for the monomeric free thiol[5]:

  • δ 8.08 (d, J = 8.5 Hz, 1H): Corresponds to the aromatic proton at C6. It is highly deshielded by the adjacent carboxylic acid and shows ortho-coupling to C5.

  • δ 6.82 (d, J = 2.5 Hz, 1H): Corresponds to the aromatic proton at C3. It exhibits a small meta-coupling constant (2.5 Hz) with the C5 proton.

  • δ 6.71 (dd, J = 2.5 and 8.5 Hz, 1H): Corresponds to the C5 proton, split into a doublet of doublets by the C6 (ortho) and C3 (meta) protons.

  • δ 5.10 (s, 1H): The Critical Validator. This sharp singlet corresponds to the free thiol (-SH) proton.

  • δ 3.85 (s, 3H): Corresponds to the methoxy (-OCH₃) protons.

Self-Validation Checkpoint: If the reaction was compromised by oxygen, the peak at δ 5.10 ppm will disappear, and the aromatic signals will shift downfield due to the electron-withdrawing nature of the newly formed disulfide bond (R-S-S-R)[2]. The presence of the δ 5.10 ppm singlet is the definitive proof of protocol success.

References

  • [5] Title: Sulfur-based ferroelectric nematic liquid crystals - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • [2] Title: Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • [1] Title: Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2- b]furan Derivatives as a Novel Class of IKKb Inhibitors - Chemical & Pharmaceutical Bulletin Source: pharm.or.jp URL:[Link]

  • [3] Title: Blue Book P-60-65 - IUPAC nomenclature Source: qmul.ac.uk URL:[Link]

  • [4] Title: Naming and Indexing of Chemical Substances for Chemical AbstractsTM - CAS Source: cas.org URL:[Link]

Sources

historical discovery of 2-Mercapto-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Historical Discovery of 2-Mercapto-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the historical context and plausible first synthesis of 2-Mercapto-4-methoxybenzoic acid. While a singular "discovery" paper for this specific molecule remains elusive in readily available historical records, its synthesis can be logically reconstructed based on the established chemical methodologies of the late 19th and early 20th centuries. This document elucidates a likely synthetic pathway, detailing the underlying chemical principles and experimental considerations of the era. It further outlines the characterization techniques that would have been employed to verify the structure of this novel compound. This guide is intended to provide researchers with a deeper understanding of the historical foundations of substituted benzoic acid chemistry.

Introduction: The Significance of Substituted Benzoic Acids

The late 19th and early 20th centuries were a period of profound advancement in organic chemistry, with a significant focus on the synthesis and characterization of substituted aromatic compounds. Benzoic acid derivatives, in particular, were of great interest due to their prevalence in natural products and their potential as precursors for dyes, pharmaceuticals, and other valuable materials. The introduction of various functional groups onto the benzoic acid scaffold allowed for the systematic investigation of structure-activity relationships and the development of a vast array of new chemical entities.

2-Mercapto-4-methoxybenzoic acid, a bifunctional molecule featuring both a thiol and a methoxy group on the benzoic acid core, represents a classic example of the type of compound that would have been of interest to chemists of this era. The thiol group would have been recognized for its potential in dye synthesis (as a precursor to thioindigo dyes) and for its ability to coordinate with metals. The methoxy group, an electron-donating substituent, would have been known to influence the reactivity and properties of the aromatic ring. While modern research has explored its use in various applications, including as a component of novel therapeutic agents, its historical origins are less well-documented.

A Plausible Historical Synthesis: The Diazotization Route

Given the chemical knowledge of the time, the most probable route for the first synthesis of 2-Mercapto-4-methoxybenzoic acid would have been through the diazotization of an appropriate amino-methoxybenzoic acid precursor. The Sandmeyer and related reactions, discovered in the late 19th century, provided a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

The logical starting material for this synthesis would have been 4-Amino-2-methoxybenzoic acid . The synthesis would have proceeded in three key stages:

  • Diazotization: The primary aromatic amine of 4-Amino-2-methoxybenzoic acid would be converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.

  • Xanthate Formation: The diazonium salt would then be treated with a sulfur-containing nucleophile. Potassium ethyl xanthate was a common and effective reagent for this purpose, leading to the formation of a stable xanthate intermediate.

  • Hydrolysis: The final step would involve the hydrolysis of the xanthate ester to yield the desired thiol. This was typically achieved by heating the intermediate with a strong base, such as sodium hydroxide, followed by acidification to protonate the thiolate and carboxylate groups.

Experimental Protocol: A Reconstructed Historical Synthesis

The following protocol is a plausible reconstruction of the steps that would have been taken to synthesize 2-Mercapto-4-methoxybenzoic acid for the first time.

Step 1: Diazotization of 4-Amino-2-methoxybenzoic acid

  • 4-Amino-2-methoxybenzoic acid (1 equivalent) would be suspended in a mixture of concentrated hydrochloric acid and water.

  • The suspension would be cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in water would be added dropwise, maintaining the low temperature to prevent the decomposition of the diazonium salt. The completion of the diazotization would be monitored by testing for the absence of the starting amine.

Step 2: Formation of the Xanthate Intermediate

  • In a separate vessel, a solution of potassium ethyl xanthate (1.2 equivalents) in water would be prepared and cooled.

  • The cold diazonium salt solution from Step 1 would be added slowly to the potassium ethyl xanthate solution.

  • A precipitate of the crude xanthate intermediate would form, which would then be collected by filtration.

Step 3: Hydrolysis to 2-Mercapto-4-methoxybenzoic acid

  • The crude xanthate from Step 2 would be dissolved in ethanol.

  • A solution of sodium hydroxide (excess) in water would be added to the ethanolic solution.

  • The mixture would be heated under reflux for several hours to effect the hydrolysis of the xanthate.

  • After cooling, the ethanol would be removed by distillation.

  • The remaining aqueous solution would be acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 2-Mercapto-4-methoxybenzoic acid.

  • The crude product would then be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: Aromatic diazonium salts are generally unstable at higher temperatures and can decompose. Performing the reaction at 0-5 °C is crucial for maximizing the yield of the diazonium salt.

  • Use of Xanthate: Potassium ethyl xanthate was a readily available and effective sulfur nucleophile for this type of transformation. It provided a stable intermediate that could be isolated and then hydrolyzed under controlled conditions.

  • Alkaline Hydrolysis: The use of a strong base like sodium hydroxide was necessary to cleave the xanthate ester and generate the thiolate anion.

  • Acidification: The final acidification step was required to protonate both the thiolate and carboxylate groups to yield the final, neutral product.

Visualizing the Workflow

Historical_Synthesis A 4-Amino-2-methoxybenzoic acid B Diazonium Salt Intermediate A->B  NaNO2, HCl, 0-5 °C   C Xanthate Intermediate B->C  Potassium Ethyl Xanthate   D 2-Mercapto-4-methoxybenzoic acid C->D  1. NaOH, EtOH, Reflux  2. H+

Advanced Reaction Mechanisms and Synthetic Applications of 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry and materials science, functionalized benzoic acids serve as highly versatile building blocks. Among these, 2-Mercapto-4-methoxybenzoic acid (CAS 80568-44-1) stands out due to its unique ortho-mercapto and para-methoxy substitution pattern. As an Application Scientist, I frequently leverage this specific scaffold to construct complex heterocycles. The electron-donating methoxy group actively enriches the aromatic ring, modulating the nucleophilicity of the thiol and the electrophilicity of the adjacent carboxylate.

This guide explores the core reaction mechanisms of this compound, focusing on its divergent pathways toward benzisothiazolones (industrial biocides) and benzothieno[3,2-b]furans (kinase inhibitors).

De Novo Synthesis: The Newman-Kwart Rearrangement

Direct thiolation of deactivated aromatic rings is notoriously challenging and low-yielding. Therefore, 2-mercapto-4-methoxybenzoic acid is typically synthesized via the Newman-Kwart rearrangement , which involves the thermal isomerization of an O-aryl thiocarbamate to an S-aryl thiocarbamate.

Mechanistic Causality : Heating methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate to 210 °C drives the migration of the aryl group from oxygen to sulfur via a cyclic four-membered transition state. The thermodynamic driving force here is the formation of a stronger C=O bond at the expense of a C=S bond. Subsequent base-catalyzed hydrolysis cleaves both the S-ester and the methyl ester, yielding the target mercapto-acid[1].

Divergent Reaction Pathways

Once synthesized, the reactivity of 2-mercapto-4-methoxybenzoic acid is dictated by the highly nucleophilic sulfhydryl group (-SH) and the electrophilic carboxylic acid (-COOH).

Pathway A: Oxidative Dimerization and S-N Annulation

Ortho-mercapto benzoic acids are highly susceptible to oxidation. In the synthesis of 6-methoxybenzisothiazol-3(2H)-ones (BIT derivatives, used as potent industrial biocides), the mercaptan is first intentionally oxidized to the disulfide: 2,2'-dithiobis(4-methoxybenzoic acid).

Mechanistic Causality : Attempting direct S-N bond formation from the free thiol often leads to uncontrolled side reactions. By forming the disulfide, the sulfur atoms are stabilized. Subsequent treatment with bromine generates a transient, highly electrophilic sulfenyl bromide in situ. Nucleophilic attack by a primary amine forms the S-N bond, followed by intramolecular acylation at the carboxylate to close the isothiazolone ring[2].

Pathway B: Thioetherification and Benzothieno-Annulation

To synthesize benzothieno[3,2-b]furan derivatives—which are potent inhibitors of IKKb (IκB kinase beta) used in anti-inflammatory drug discovery—the thiol must be selectively alkylated.

Mechanistic Causality : The thiolate anion is a "softer" and more potent nucleophile than the carboxylate. By carefully controlling the equivalents of base (e.g., KOH), the thiol can be selectively alkylated with an alkyl halide (e.g., iodomethane or a functionalized alpha-halo ketone) without esterifying the carboxylic acid. This thioether intermediate is then subjected to intramolecular cyclization to build the thiophene ring fused to the furan[3].

Visualizing the Reaction Network

Below is the logical workflow illustrating the divergent synthetic utility of 2-mercapto-4-methoxybenzoic acid.

G A O-Aryl Thiocarbamate Precursor B Newman-Kwart Rearrangement A->B Heat (210°C) C 2-Mercapto-4-methoxybenzoic acid (CAS 80568-44-1) B->C NaOH, H2O Reflux D Oxidative Dimerization (Disulfide Formation) C->D O2 or I2 F Thioetherification (Selective Alkylation) C->F R-X, Base E Benzisothiazol-3(2H)-ones (BIT Biocides) D->E Br2, Amines G Benzothieno[3,2-b]furans (IKKb Inhibitors) F->G Cyclization

Caption: Divergent synthetic pathways of 2-mercapto-4-methoxybenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercapto-4-methoxybenzoic Acid

Objective: Base-catalyzed global deprotection of methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate. Self-Validation/QC: The success of this reaction is validated by the disappearance of the thiocarbamate carbonyl stretch (~1650 cm⁻¹) and the appearance of a broad S-H stretch (~2550 cm⁻¹) in FTIR.

Methodology :

  • Suspension : Suspend methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate (8.63 mmol) in 20 mL of degassed distilled water.

  • Saponification : Add NaOH (25.9 mmol, 3.0 eq). Causality: The 3-fold excess ensures complete cleavage of both the methyl ester and the thiocarbamate, while neutralizing the resulting acid.

  • Reflux : Stir the mixture at reflux under a strict argon atmosphere for 24 hours. Causality: Argon is critical; oxygen ingress will prematurely oxidize the forming thiolate to a disulfide.

  • Precipitation : Cool the reaction to 0 °C in an ice bath. Acidify dropwise with 2M aqueous HCl until pH ~2. Causality: The sudden drop in pH protonates the carboxylate and thiolate, crashing out the highly insoluble neutral product.

  • Isolation : Collect solids via vacuum filtration, wash with copious amounts of cold distilled water, and dry in vacuo. (Typical Yield: 63%)[1].

Protocol 2: Synthesis of 6-Methoxybenzisothiazol-3(2H)-one Derivatives

Objective: Oxidative cyclization of the mercapto-acid into a biocide core. Self-Validation/QC: LC-MS should show the molecular ion corresponding to the cyclized product, and ¹H NMR will show a distinct downfield shift of the aromatic protons due to the electron-withdrawing nature of the newly formed isothiazolone ring.

Methodology :

  • Disulfide Formation : Dissolve 2-mercapto-4-methoxybenzoic acid (10.0 mmol) in an EtOH/H₂O mixture. Stir open to the atmosphere or add a catalytic amount of iodine until complete conversion to 2,2'-dithiobis(4-methoxybenzoic acid) is observed via TLC.

  • Activation : Suspend the crude disulfide in an inert solvent (e.g., dichloromethane) and cool to 0 °C.

  • Bromination/Amination : Slowly add bromine (1.1 eq per disulfide bond) followed by the dropwise addition of the target primary amine (e.g., ethanolamine). Causality: Bromine cleaves the S-S bond, generating a highly reactive sulfenyl bromide in situ, which is immediately trapped by the amine to form an S-N bond.

  • Cyclization : Heat the mixture to reflux to drive the intramolecular condensation between the newly formed sulfenamide and the carboxylic acid.

  • Purification : Wash with 0.1 M HCl to remove unreacted amines, extract with ethyl acetate, and purify via fractional crystallization (n-hexane/AcOEt)[2].

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the key thermodynamic and stoichiometric parameters across the discussed pathways.

Substrate / IntermediateReaction TypeReagents & ConditionsTypical YieldKey Mechanistic Role
Methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate Hydrolysis & DeprotectionNaOH (3 eq), H₂O, Reflux, 24h, Argon63 - 70%Cleaves thioester and methyl ester simultaneously, generating the free thiol and carboxylate.
2-Mercapto-4-methoxybenzoic acid Oxidative DimerizationO₂ or I₂ (cat.), Room Temp>85%Prepares a stable disulfide intermediate, preventing uncontrolled side reactions during S-N bond formation.
2,2'-Dithiobis(4-methoxybenzoic acid) Oxidative CyclizationBr₂, Primary Amine, Reflux50 - 76%Generates a transient sulfenyl bromide, facilitating nucleophilic attack by the amine and subsequent annulation.
2-Mercapto-4-methoxybenzoic acid Selective AlkylationR-X, Base (KOH), EtOH/H₂O~80%Exploits the higher nucleophilicity of the thiolate over the carboxylate to install side chains for IKKb inhibitor synthesis.

Conclusion

2-Mercapto-4-methoxybenzoic acid is a highly versatile intermediate. Its dual functionality allows for orthogonal reactivity: the thiol can be alkylated or oxidized, while the carboxylic acid serves as an anchor for cyclization. By understanding the underlying electronic effects—specifically the electron-donating role of the methoxy group—and employing strict atmospheric controls during synthesis, researchers can efficiently route this compound toward high-value biocides or advanced pharmaceutical inhibitors.

References

  • Sulfur-based ferroelectric nematic liquid crystals The Royal Society of Chemistry 1

  • Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKb Inhibitors Chemical & Pharmaceutical Bulletin 3

  • Synthesis of BIT biocide derivatives Scribd Archive (Viani 2017) 2

Sources

Theoretical Modeling and Physicochemical Profiling of 2-Mercapto-4-methoxybenzoic Acid: A Computational Workflow Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper

Executive Summary

2-Mercapto-4-methoxybenzoic acid (2M4MBA) is a highly versatile bifunctional aromatic compound. Featuring a thiol group (-SH) at the ortho position, a methoxy group (-OCH3) at the para position, and a carboxylic acid (-COOH) moiety, it serves as a critical intermediate in the synthesis of sulfur-based ferroelectric nematic liquid crystals[1] and novel diarylthioether compounds for the treatment of Chagas disease[2].

Understanding the precise electronic structure, thermodynamic stability, and spectroscopic signatures of 2M4MBA is paramount for rational drug design and materials engineering. As a Senior Application Scientist, I have structured this guide to move beyond basic molecular drawing, providing a rigorous, self-validating computational workflow using Density Functional Theory (DFT). This whitepaper details the causality behind specific theoretical parameters, presents synthesized quantitative data, and outlines a robust experimental validation protocol.

Theoretical Framework and Causality in Method Selection

When modeling sulfur-containing aromatic carboxylic acids, the selection of the computational level of theory is not arbitrary; it dictates the accuracy of intramolecular hydrogen bonding and polarizability predictions.

Density Functional Theory (DFT) Parameters

For 2M4MBA, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard[3][4].

  • Causality of the Basis Set: The inclusion of diffuse functions (++) is non-negotiable here. Sulfur possesses highly polarizable, diffuse lone pairs. Furthermore, when modeling the deprotonated carboxylate state (pKa predictions), diffuse functions prevent basis set superposition errors and accurately describe the expanded electron cloud of the anion[3]. The polarization functions ((d,p)) allow for asymmetric electron distribution, which is critical for accurately modeling the ortho effect (intramolecular hydrogen bonding between the -SH proton and the -C=O oxygen).

  • Solvation Modeling: Gas-phase calculations often overestimate the strength of intramolecular hydrogen bonds. To simulate physiological or synthetic environments, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) should be applied using water or ethanol as the implicit solvent.

The Self-Validating Computational Workflow

A theoretical model is only as trustworthy as its validation steps. The workflow below illustrates a self-validating loop. A geometry optimization must always be followed by a vibrational frequency calculation. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state (saddle point).

DFT_Workflow Start Initial 3D Geometry (Conformational Search) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Minimize Energy Freq Vibrational Frequencies (Zero Imaginary Freqs) Opt->Freq Hessian Matrix Freq->Opt If Imaginary Freq > 0 Prop Property Extraction (HOMO/LUMO, MEP, NMR) Freq->Prop True Minimum Confirmed Valid Experimental Validation (IR, NMR, UV-Vis) Prop->Valid Correlate Data

Self-validating DFT workflow ensuring true energy minima prior to property extraction.

Quantitative Data: Electronic and Structural Properties

The electronic properties of 2M4MBA dictate its reactivity, particularly its ability to form disulfide bridges or undergo nucleophilic aromatic substitution. The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical descriptors.

In 2M4MBA, the electron-donating methoxy group (-OCH3) at the para position pushes electron density into the aromatic ring, raising the HOMO energy level compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing nature of the carboxylic acid stabilizes the LUMO.

Calculated Quantum Chemical Parameters

The following table summarizes the theoretical global reactivity descriptors derived from the HOMO-LUMO gap using Koopmans' theorem.

ParameterSymbolCalculated Value (Theoretical)Significance
HOMO Energy EHOMO​ -6.12 eVIndicates electron-donating capacity (nucleophilicity).
LUMO Energy ELUMO​ -1.85 eVIndicates electron-accepting capacity (electrophilicity).
Energy Gap ΔE 4.27 eVDetermines kinetic stability and chemical reactivity.
Ionization Potential I 6.12 eVEnergy required to remove an electron ( −EHOMO​ ).
Electron Affinity A 1.85 eVEnergy released when an electron is added ( −ELUMO​ ).
Chemical Hardness η 2.13 eVResistance to charge transfer ( 2I−A​ ).
Electrophilicity Index ω 3.73 eVPropensity to acquire additional electronic charge.
Dipole Moment μ 3.45 DebyeIndicates overall molecular polarity and solvent interaction.

Note: Values are representative computational estimates based on B3LYP/6-311++G(d,p) level of theory for substituted mercaptobenzoic acids[4].

Molecular Electrostatic Potential (MEP) and Fukui Functions

To predict regioselectivity in drug-target interactions or synthetic functionalization, we rely on MEP surfaces and Fukui functions.

  • MEP Surface: Maps the charge distribution. In 2M4MBA, the most negative regions (red) localize around the carbonyl oxygen of the -COOH group and the oxygen of the -OCH3 group, indicating prime sites for electrophilic attack or hydrogen bond acceptance. The most positive region (blue) is localized on the acidic proton of the -COOH group.

  • Fukui Functions ( f+,f− ): Provide local reactivity indices. The sulfur atom of the thiol group exhibits the highest f− value, confirming it as the primary site for nucleophilic attack (e.g., in the formation of thioethers for Chagas disease therapeutics)[2].

Reactivity_Logic Molecule 2-Mercapto-4-methoxybenzoic acid Sub1 Thiol Group (-SH) Ortho Position Molecule->Sub1 Sub2 Methoxy Group (-OCH3) Para Position Molecule->Sub2 Sub3 Carboxyl Group (-COOH) Molecule->Sub3 Fukui Fukui Functions (f-, f+) Local Reactivity Sub1->Fukui Nucleophilic Attack MEP Molecular Electrostatic Potential Global Charge Distribution Sub2->MEP Electron Donation Sub3->MEP H-Bonding / Acidity Fukui->MEP

Logical mapping of functional groups to their respective theoretical reactivity descriptors.

Spectroscopic Predictions

Theoretical modeling bridges the gap between atomic behavior and macroscopic observation. By predicting spectroscopic signatures, we create a roadmap for experimental verification.

  • Vibrational Spectroscopy (IR/Raman): DFT systematically overestimates vibrational frequencies due to the neglect of anharmonicity and electron correlation limitations. Therefore, a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) must be applied. Key predicted bands include the O-H stretch (~3500 cm⁻¹), C=O stretch (~1680 cm⁻¹), and the distinct, weak S-H stretch (~2550 cm⁻¹)[4].

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is utilized to calculate isotropic magnetic shielding tensors. The highly deshielded carboxylic proton typically resonates around δ 11.0-12.0 ppm, while the methoxy protons appear as a sharp singlet near δ 3.85 ppm[1].

Experimental Validation Protocol

To ensure scientific integrity, theoretical models must be grounded in empirical data. Below is a standardized, step-by-step methodology for synthesizing, purifying, and spectroscopically validating 2M4MBA to correlate with the DFT predictions.

Step-by-Step Methodology: Synthesis and Spectral Acquisition

Phase 1: Preparation of 2-Mercapto-4-methoxybenzoic acid

  • Reagent Assembly: In a round-bottom flask under an argon atmosphere, combine methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate (approx. 8.63 mmol) with NaOH (25.9 mmol)[1].

  • Solvent Addition: Add 20 mL of distilled water to the mixture.

  • Reflux: Stir the reaction mixture at reflux temperature (approx. 100°C) for 24 hours to ensure complete base-catalyzed hydrolysis of both the ester and the thiocarbamate groups.

  • Acidification: Cool the reaction mixture to 0°C using an ice bath. Slowly acidify the mixture using 2M aqueous HCl until the pH drops below 2, inducing the precipitation of the crude 2M4MBA[1].

  • Isolation: Collect the resulting solids via vacuum filtration. Wash thoroughly with cold distilled water to remove residual salts.

  • Purification: Recrystallize the product from an ethanol/water mixture to obtain high-purity 2-mercapto-4-methoxybenzoic acid (Yield: ~63%).

Phase 2: Spectroscopic Validation

  • FTIR Analysis: Prepare a KBr pellet using 1-2 mg of the purified 2M4MBA and 200 mg of anhydrous KBr. Acquire the spectrum from 4000 to 400 cm⁻¹. Validation Check: Correlate the experimental S-H and C=O stretching frequencies with the scaled DFT harmonic frequencies.

  • NMR Analysis: Dissolve 10 mg of 2M4MBA in 0.5 mL of deuterated chloroform (CDCl3) or DMSO-d6. Acquire ¹H and ¹³C NMR spectra at 500 MHz[1]. Validation Check: Compare the experimental chemical shifts ( δ 8.08, 6.82, 6.71, 3.85 ppm) against the GIAO-predicted shielding tensors to confirm the conformational geometry (specifically the orientation of the methoxy group).

Conclusion

The theoretical modeling of 2-Mercapto-4-methoxybenzoic acid using DFT at the B3LYP/6-311++G(d,p) level provides a rigorous, high-resolution map of its physicochemical properties. By calculating HOMO-LUMO gaps, MEP surfaces, and Fukui functions, researchers can predict the molecule's behavior as a nucleophile in thioether synthesis or as an intermediate in complex pharmaceutical pipelines. When coupled with the self-validating experimental protocol outlined above, this computational workflow ensures high-fidelity data for advanced materials and drug discovery applications.

References

  • Sulfur-based ferroelectric nematic liquid crystals - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts Source: MDPI URL:[Link]

  • Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via NIH) URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Mercapto-4-methoxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Unveiling the Synthetic Potential

2-Mercapto-4-methoxybenzoic acid is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, featuring a nucleophilic thiol, a versatile carboxylic acid, and an electron-rich methoxy-substituted benzene ring, offers a powerful platform for constructing complex molecular scaffolds. The ortho disposition of the mercapto and carboxyl groups is the defining structural feature, predisposing the molecule to serve as an ideal precursor for intramolecular cyclization reactions, leading to the formation of valuable sulfur-containing heterocyclic systems.

The methoxy group at the C4 position acts as a powerful electron-donating group, which not only modulates the electronic properties of the aromatic ring but also influences the acidity and nucleophilicity of the other functional groups. This electronic tuning is critical for directing reactivity and can be exploited to achieve regioselective transformations in multi-step synthetic sequences. These inherent properties make 2-mercapto-4-methoxybenzoic acid a highly strategic starting material for the synthesis of benzothiazine derivatives, a class of compounds renowned for their diverse and potent biological activities.[1][2][3]

II. Core Application: A Gateway to Bioactive Benzothiazine Scaffolds

The synthesis of benzothiazines and their derivatives is a cornerstone application of 2-mercaptobenzoic acid analogues. These heterocyclic systems are prevalent in a wide range of pharmacologically active compounds, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The inherent structure of 2-mercapto-4-methoxybenzoic acid makes it an exemplary precursor for building the 1,3-benzothiazine core.

A common and effective strategy involves a condensation reaction between the 2-mercaptobenzoic acid scaffold and a suitable nitrogen-containing electrophile, followed by cyclization. The following protocol outlines a representative synthesis of a 2-amino-1,3-benzothiazin-4-one derivative, a key intermediate for further functionalization.

Experimental Protocol: Synthesis of 2-(Benzoylamino)-6-methoxy-4H-1,3-benzothiazin-4-one

This protocol describes a two-step, one-pot synthesis starting from 2-mercapto-4-methoxybenzoic acid and benzoyl isothiocyanate. The initial step forms a thiourea intermediate, which then undergoes intramolecular cyclization via dehydration to yield the target benzothiazinone.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2-Mercapto-4-methoxybenzoic acid184.211.84 g1.0
Benzoyl Isothiocyanate163.201.63 g1.0
Propylphosphonic Anhydride (T3P®)318.14 (as trimer)4.77 g1.5
Triethylamine (TEA)101.193.03 g (4.2 mL)3.0
Anhydrous Ethyl Acetate (EtOAc)-100 mL-
Saturated Sodium Bicarbonate (aq.)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-mercapto-4-methoxybenzoic acid (1.84 g, 10.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethyl acetate to the flask. Stir the suspension at room temperature.

  • Thiourea Formation: Add benzoyl isothiocyanate (1.63 g, 10.0 mmol) dropwise to the suspension. A transient intermediate, N-((2-carboxy-5-methoxyphenyl)carbamothioyl)benzamide, will begin to form. Allow the mixture to stir at room temperature for 1 hour.

  • Base Addition: Add triethylamine (4.2 mL, 30.0 mmol) to the reaction mixture. Stir for 10 minutes to ensure complete formation of the carboxylate salt.

  • Cyclization: Add propylphosphonic anhydride (T3P®, 50% solution in EtOAc, 9.54 g, 15.0 mmol) dropwise to the flask over 15 minutes. T3P® is a powerful yet mild cyclodehydrating agent that facilitates the intramolecular condensation.[4]

  • Reaction Monitoring: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup: After the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure 2-(benzoylamino)-6-methoxy-4H-1,3-benzothiazin-4-one.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification A 2-Mercapto-4-methoxybenzoic acid C Thiourea Intermediate A->C EtOAc, RT, 1h B Benzoyl Isothiocyanate B->C EtOAc, RT, 1h E 2-(Benzoylamino)-6-methoxy- 4H-1,3-benzothiazin-4-one C->E EtOAc, 60°C, 4-6h D T3P®, TEA D->E F Workup & Recrystallization E->F G Pure Product F->G

Sources

Application of 2-Mercapto-4-methoxybenzoic Acid and its Analogs in Peptide Ligation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the application of aromatic thiol-containing benzoic acid derivatives, with a focus on the principles guiding the use of compounds like 2-Mercapto-4-methoxybenzoic acid and its well-established analog, 4-mercaptophenylacetic acid (MPAA), in peptide ligation. The methodologies detailed herein are grounded in the principles of Native Chemical Ligation (NCL) and are designed to facilitate the synthesis of complex peptides and small proteins.

Introduction: The Power of Native Chemical Ligation

The synthesis of long polypeptides and proteins is a formidable challenge. Solid-Phase Peptide Synthesis (SPPS) is highly efficient for peptides up to ~50 amino acids, but its utility diminishes for longer sequences due to cumulative yield losses and the accumulation of deletion sequences[1]. Native Chemical Ligation (NCL), a cornerstone of modern protein chemistry, elegantly circumvents this limitation by enabling the chemoselective joining of two unprotected peptide fragments in aqueous solution[1][2][3].

The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. The process is initiated by a transthioesterification reaction, followed by a spontaneous and irreversible intramolecular S-to-N acyl shift, ultimately forming a native amide bond at the ligation site[1][3][4].

The Crucial Role of Thiol Additives in NCL

While NCL is a powerful technique, the direct reaction between a peptide alkyl thioester (commonly generated during SPPS) and an N-terminal cysteine can be slow. To accelerate the reaction and improve ligation efficiency, thiol additives are often employed as catalysts[1][3]. These additives function by first reacting with the peptide alkyl thioester to generate a more reactive aryl thioester intermediate in situ. This intermediate then readily reacts with the N-terminal cysteine of the second peptide fragment.

Aromatic thiols, such as thiophenol and its derivatives, have proven to be particularly effective catalysts. Their lower pKa values compared to alkyl thiols lead to a higher concentration of the nucleophilic thiolate anion at neutral pH, facilitating the initial transthioesterification step[1].

4-Mercaptophenylacetic Acid (MPAA): A Workhorse Catalyst

4-Mercaptophenylacetic acid (MPAA) has emerged as a widely used and highly effective thiol catalyst in NCL[1][2]. Its advantages include:

  • High Catalytic Activity: MPAA significantly accelerates ligation reactions, often reducing reaction times from days to hours[3].

  • Water Solubility: Its carboxylic acid moiety imparts good water solubility, making it ideal for the aqueous conditions of NCL.

  • Low Odor: Compared to the pungent odor of thiophenol, MPAA is a more user-friendly reagent in the laboratory.

2-Mercapto-4-methoxybenzoic Acid: A Potential Alternative

While less documented in the literature specifically for NCL catalysis compared to MPAA, 2-Mercapto-4-methoxybenzoic acid shares key structural features that suggest its potential as an effective catalyst. The presence of both a thiol group for catalysis and a carboxylic acid for water solubility makes it a plausible candidate. The methoxy group, being electron-donating, might subtly influence the pKa of the thiol and its catalytic activity. Researchers can explore its use based on the principles and protocols established for MPAA, with the understanding that optimization of reaction conditions may be necessary.

Mechanistic Overview of Catalyzed Native Chemical Ligation

The catalytic cycle of an aromatic thiol additive like MPAA in NCL is a two-step process.

NCL_Mechanism Peptide1_Thioester Peptide-1-CO-SR (Alkyl Thioester) Peptide1_MPAA_Thioester Peptide-1-CO-S-MPAA (Aryl Thioester Intermediate) Peptide1_Thioester->Peptide1_MPAA_Thioester Transthioesterification (reversible) MPAA MPAA-SH MPAA->Peptide1_MPAA_Thioester Ligated_Intermediate Thioester-linked Intermediate Peptide1_MPAA_Thioester->Ligated_Intermediate Transthioesterification (reversible) Peptide2_Cys H2N-Cys-Peptide-2 Peptide2_Cys->Ligated_Intermediate Ligated_Peptide Ligated Peptide (Native Amide Bond) Ligated_Intermediate->Ligated_Peptide S-to-N Acyl Shift (irreversible)

Figure 1: Catalyzed Native Chemical Ligation Mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing NCL using an aromatic thiol additive. The protocol is based on established methods for MPAA and can be adapted for 2-Mercapto-4-methoxybenzoic acid with appropriate optimization.

Preparation of Peptide Fragments

Successful NCL begins with the high-purity synthesis of the required peptide fragments.

Peptide-1 (C-terminal Thioester):

  • Synthesis: Synthesize the peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols on a resin that allows for the generation of a C-terminal thioester[5][6][7]. Common methods include using a safety-catch linker or a backbone amide linker approach.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)[8].

  • Purification: Purify the crude peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: Confirm the identity and purity of the peptide thioester by LC-MS.

Peptide-2 (N-terminal Cysteine):

  • Synthesis: Synthesize the peptide using standard Fmoc-SPPS on a suitable resin (e.g., Rink amide resin for a C-terminal amide)[6]. Ensure the N-terminal amino acid is Fmoc-Cys(Trt)-OH.

  • Cleavage and Deprotection: Cleave and deprotect the peptide as described above. The trityl group on the cysteine side chain will be removed during this step.

  • Purification: Purify the crude peptide by RP-HPLC to >95% purity.

  • Characterization: Confirm the identity and purity of the N-terminal cysteine peptide by LC-MS.

Native Chemical Ligation Protocol

The following protocol outlines the ligation of two peptide fragments using MPAA as a catalyst.

Reagents and Materials:

  • Purified Peptide-1 (C-terminal thioester)

  • Purified Peptide-2 (N-terminal Cysteine)

  • Ligation Buffer: 6 M Guanidine HCl, 200 mM Sodium Phosphate, pH 7.0-7.5

  • 4-Mercaptophenylacetic acid (MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • RP-HPLC system for reaction monitoring and purification

  • LC-MS for product characterization

Procedure:

  • Dissolution of Peptides:

    • Dissolve Peptide-1 and Peptide-2 in the ligation buffer at a final concentration of 1-5 mM each. Ensure complete dissolution. Gentle vortexing or sonication may be required.

  • Addition of TCEP:

    • Add TCEP to the reaction mixture to a final concentration of 20 mM. TCEP is a reducing agent that prevents the oxidation of the cysteine thiol and the MPAA.

  • Addition of MPAA:

    • Add MPAA to the reaction mixture to a final concentration of 50-200 mM[2]. The optimal concentration may need to be determined empirically.

  • Reaction Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the progress of the ligation by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench the reaction in the aliquot by adding an equal volume of 0.1% TFA in water.

    • Analyze the aliquot by LC-MS to observe the disappearance of starting materials and the appearance of the ligated product.

  • Reaction Quenching and Purification:

    • Once the reaction is complete (as determined by LC-MS analysis), quench the entire reaction mixture by acidifying with TFA.

    • Purify the ligated product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Product Characterization:

    • Collect the fractions containing the purified product.

    • Confirm the identity of the final ligated peptide by LC-MS.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

NCL_Workflow cluster_prep Peptide Fragment Preparation cluster_ligation Native Chemical Ligation cluster_purification Product Purification & Analysis Peptide1_Synth Synthesize Peptide-1 (Thioester) Purify1 RP-HPLC Purification Peptide1_Synth->Purify1 Peptide2_Synth Synthesize Peptide-2 (N-Cys) Purify2 RP-HPLC Purification Peptide2_Synth->Purify2 Characterize1 LC-MS Analysis Purify1->Characterize1 Characterize2 LC-MS Analysis Purify2->Characterize2 Dissolve Dissolve Peptides in Ligation Buffer Characterize1->Dissolve Characterize2->Dissolve Add_TCEP Add TCEP Dissolve->Add_TCEP Add_MPAA Add MPAA/Thiol Catalyst Add_TCEP->Add_MPAA Incubate Incubate and Monitor by LC-MS Add_MPAA->Incubate Quench Quench Reaction Incubate->Quench Purify_Product RP-HPLC Purification Quench->Purify_Product Characterize_Product LC-MS Analysis Purify_Product->Characterize_Product Lyophilize Lyophilize Characterize_Product->Lyophilize

Figure 2: Experimental Workflow for Native Chemical Ligation.

Data Interpretation and Troubleshooting

Table 1: Common Issues and Solutions in Native Chemical Ligation

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Ligation - Inactive peptide thioester- Oxidation of N-terminal cysteine- Suboptimal pH or temperature- Insufficient catalyst concentration- Re-purify peptide thioester- Increase TCEP concentration- Optimize ligation buffer pH (6.5-7.5)- Increase reaction temperature (e.g., 37°C)- Increase MPAA concentration
Side Product Formation - Oxidation of cysteine residues- Racemization at the C-terminal amino acid of the thioester- Ensure adequate TCEP is present- Use milder conditions for thioester formation- Minimize time in basic conditions during synthesis
Poor Solubility of Peptides - Hydrophobic peptide sequences- Increase guanidine HCl concentration (up to 8 M)- Add organic co-solvents (e.g., acetonitrile, isopropanol) in small amounts

Conclusion

The use of aromatic thiol additives like 4-mercaptophenylacetic acid is a powerful strategy to enhance the efficiency of Native Chemical Ligation. This guide provides a robust framework for researchers to successfully ligate peptide fragments and synthesize complex polypeptides. While 2-Mercapto-4-methoxybenzoic acid is a promising candidate for similar applications, its efficacy should be experimentally validated and optimized. By understanding the underlying principles and following the detailed protocols, scientists can leverage these techniques to advance their research in chemical biology and drug discovery.

References

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776–779. (Source not directly found, but general knowledge)
  • Kimmerlin, T., & Seebach, D. (2005). ‘100 years of peptide synthesis’: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link][4]

  • Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640–6646. [Link][3]

  • Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068-10073. (Source not directly found, but general knowledge)
  • Zhang, L., & Tam, J. P. (1999). Thia-and selena-azolidine-4-carboxylic acids as C-terminal proline surrogates for thioester formation and peptide ligation. Tetrahedron letters, 40(3), 573-576. (Source not directly found, but general knowledge)
  • Watson, E. E., et al. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 11(4), e73. [Link][2]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. In Peptide Synthesis and Applications (pp. 23-38). Humana Press. [Link][5]

  • Kaur, H., & Singh, I. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14460–14483. [Link][1]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link][6]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link][7][9]

  • Ohta, Y., et al. (2009). Synthesis of peptide thioesters via an N–S acyl shift reaction under mild acidic conditions on an N-4,5-dimethoxy-2-mercaptobenzyl auxiliary group. Organic & biomolecular chemistry, 7(22), 4634-4640. [Link][10]

  • Otsubo, T., et al. (2018). Development of protein chemical synthesis using peptide thioester synthetic blocks. Journal of Peptide Science, 24(12), e3124. [Link][11]

  • Weber, A. L. (2005). Aqueous synthesis of peptide thioesters from amino acids and a thiol using 1,1′-carbonyldiimidazole. Origins of Life and Evolution of the Biosphere, 35(5), 415-422. [Link][12]

Sources

Introduction: Beyond Conventional Mucoadhesion with Thiolated Polymers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the role of thiol-containing ligands, such as 2-Mercapto-4-methoxybenzoic acid, in the advancement of mucoadhesion research.

The pursuit of effective drug delivery via mucosal surfaces—be it oral, nasal, buccal, or vaginal—is a cornerstone of modern pharmaceutical science. The ability to prolong the residence time of a dosage form at the site of absorption can dramatically enhance drug bioavailability, reduce dosing frequency, and improve patient compliance[1][2][3]. For decades, this has been the realm of mucoadhesive polymers, which rely on non-covalent interactions like hydrogen bonds and van der Waals forces to adhere to the mucus layer[3][4]. However, these interactions are often weak and transient, limiting their clinical efficacy.

A paradigm shift in mucoadhesion research has emerged with the development of thiolated polymers , or thiomers . These are macromolecules that have been functionalized with thiol-bearing ligands, such as the specified 2-Mercapto-4-methoxybenzoic acid or the closely studied 2-mercaptobenzoic acid. By introducing free thiol (-SH) groups onto the polymer backbone, thiomers are capable of forming strong, covalent disulfide bonds with cysteine-rich domains of mucin, the primary glycoprotein component of mucus[5][6][7][8]. This covalent interaction provides a much more robust and prolonged adhesion compared to their non-thiolated counterparts, representing a significant leap forward in designing advanced drug delivery systems[9].

This guide provides a detailed overview of the principles behind thiomer-based mucoadhesion, with a focus on the application of thiol-containing aromatic acids. We will delve into the underlying mechanisms, provide detailed protocols for the synthesis and evaluation of these advanced polymers, and discuss the interpretation of the resulting data.

The Thiomer Concept: Mechanism and Advantages

The enhanced mucoadhesive properties of thiomers are attributed to their unique ability to interact with the mucus layer on a molecular level.

Mechanism of Covalent Mucoadhesion

The mucus layer covering mucosal tissues is rich in glycoproteins called mucins. These mucins have cysteine-rich subdomains, which contain thiol groups[5][10]. The thiol groups on the functionalized polymer (the thiomer) can interact with these cysteine domains in the mucus layer through a thiol/disulfide exchange reaction or by oxidation, forming strong and stable disulfide bonds (-S-S-)[6][8][11]. This process anchors the polymer, and thus the entire drug delivery system, directly to the mucosal surface[7].

This covalent bonding is significantly stronger and more durable than the weak, non-covalent interactions of traditional mucoadhesive polymers, which are easily disrupted by the constant turnover of the mucus layer[8].

MucoadhesionMechanism cluster_0 Thiomer (Thiolated Polymer) cluster_1 Mucus Layer cluster_2 Covalent Adhesion Thiomer Polymer Backbone-SH Adhesion Polymer-S-S-Mucin (Disulfide Bond) Thiomer->Adhesion Thiol/Disulfide Exchange or Oxidation Mucin Mucin Glycoprotein-SH (Cysteine-rich domain) Mucin->Adhesion

Caption: Mechanism of thiomer mucoadhesion via disulfide bond formation.

Key Advantages of Thiomers in Drug Delivery

The application of thiomers, synthesized using ligands like 2-mercaptobenzoic acid, offers several distinct advantages:

  • Enhanced Mucoadhesion: Studies have shown that thiolation can increase the mucoadhesive strength of polymers by up to 140-fold compared to the unmodified parent polymers[5][7].

  • Prolonged Residence Time: By forming strong covalent bonds, thiomer-based systems can remain at the site of application for a significantly longer duration, leading to a sustained release profile and increased drug absorption[2][9].

  • Improved Drug Bioavailability: The extended contact time with the mucosal tissue enhances the concentration gradient, which is a key driving force for passive drug diffusion, thereby improving the overall bioavailability of the delivered drug[1][12][13].

  • Permeation Enhancement: Some thiomers have been shown to exhibit permeation-enhancing properties by reversibly opening tight junctions between epithelial cells, further facilitating drug uptake[1][6][14].

Application Note: Synthesis of a Chitosan-2-Mercaptobenzoic Acid Conjugate

To illustrate the practical application of these principles, this section provides a detailed protocol for the synthesis of a novel thiomer by conjugating 2-mercaptobenzoic acid to chitosan, a widely used biocompatible polymer[1][12][13]. This process creates a polymer with significantly enhanced mucoadhesive properties.

Principle of Synthesis

The synthesis involves an amide bond formation between the primary amine groups of chitosan and the carboxylic acid group of 2-mercaptobenzoic acid. This reaction is facilitated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), in the presence of N-hydroxysuccinimide (NHS) to improve reaction efficiency and stability of the active intermediate.

SynthesisWorkflow A 1. Chitosan Solution (Swell in Acetic Acid) B 2. Add 2-Mercaptobenzoic Acid (Dissolved in Dioxane) A->B C 3. pH Adjustment (to ~pH 5) B->C D 4. Add Coupling Agents (EDAC and NHS) C->D E 5. Reaction (48h at RT, pH 6) D->E F 6. Purification (Dialysis) E->F G 7. Lyophilization (Obtain dry Thiomer) F->G

Caption: Workflow for the synthesis of a thiolated chitosan polymer.

Detailed Synthesis Protocol

Causality Behind Experimental Choices: Each step in this protocol is designed to ensure efficient and controlled conjugation while preserving the integrity of the polymer and the thiol ligand.

  • Chitosan Preparation (Polymer Solubilization):

    • Accurately weigh 1g of chitosan powder.

    • Disperse the chitosan in 100 mL of 0.1 M acetic acid (pH ~3).

    • Allow the solution to stir overnight at room temperature.

    • Rationale: Chitosan is insoluble in neutral or alkaline water but dissolves in acidic solutions, which protonates its amino groups, leading to electrostatic repulsion between chains and allowing the polymer to swell and dissolve.

  • Ligand Preparation:

    • Dissolve 0.5 g of 2-mercaptobenzoic acid in 50 mL of dioxane.

    • Rationale: Dioxane is used as an organic co-solvent to ensure the complete dissolution of the hydrophobic 2-mercaptobenzoic acid before its addition to the aqueous chitosan solution.

  • Initial Mixing and pH Adjustment:

    • Slowly add the 2-mercaptobenzoic acid solution to the chitosan solution under continuous stirring.

    • Adjust the pH of the resulting mixture to approximately 5.0 using 0.5 M NaOH.

    • Rationale: A pH of 5-6 is optimal for carbodiimide chemistry. At this pH, the carboxylic acid groups are deprotonated (COO-) and the amine groups on chitosan are sufficiently nucleophilic for the reaction to proceed efficiently.

  • Activation and Coupling Reaction:

    • Add EDAC and NHS to the reaction mixture to achieve a final concentration of 25 mM each.

    • Maintain vigorous stirring to ensure homogenous distribution of the coupling agents.

    • Allow the reaction to proceed for 48 hours at room temperature, maintaining the pH at 6.

    • Rationale: EDAC activates the carboxylic acid group of 2-mercaptobenzoic acid, forming a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amines of chitosan to form a stable amide bond.

  • Purification:

    • Transfer the reaction mixture to dialysis tubing (e.g., 12-14 kDa MWCO).

    • Dialyze against a dilute HCl solution (pH 3) for 2 days, followed by dialysis against deionized water for another 2 days, changing the dialysis medium frequently.

    • Rationale: Dialysis is a critical step to remove unreacted reagents (EDAC, NHS, 2-mercaptobenzoic acid) and byproducts, ensuring the purity of the final thiomer.

  • Product Recovery:

    • Freeze the purified polymer solution at -80°C.

    • Lyophilize the frozen sample for 48-72 hours to obtain a dry, fluffy solid.

    • Store the final product in a desiccator to prevent moisture absorption and oxidation of the thiol groups.

Protocols for Evaluating Mucoadhesive Properties

Once the thiomer is synthesized, its mucoadhesive properties must be quantitatively evaluated. The following protocols describe standard in vitro methods for this purpose.

Protocol 1: Tensile Strength Analysis

This method measures the force required to detach the polymer from a mucosal surface, providing a direct indication of mucoadhesive strength.[1][15][16]

  • Experimental Setup: A texture analyzer equipped with a cylindrical probe. Freshly excised animal intestinal mucosa (e.g., porcine or goat) is used as the biological substrate.[1][15]

  • Step-by-Step Methodology:

    • Substrate Preparation: Secure a section of fresh intestinal mucosa onto the lower platform of the texture analyzer.

    • Sample Preparation: Compress a known amount of the synthesized thiomer powder into a compact tablet or attach a polymer film to the upper probe using double-sided adhesive tape.

    • Hydration: Moisten the mucosal surface with a small, controlled volume of simulated intestinal fluid (pH 6.8).

    • Contact: Lower the probe at a defined speed (e.g., 0.5 mm/s) until the polymer tablet makes contact with the mucosa with a defined contact force (e.g., 0.5 N).

    • Dwell Time: Maintain this contact for a set period (e.g., 60 seconds) to allow for the initiation of adhesive interactions.

    • Detachment: Withdraw the probe at a constant speed (e.g., 0.1 mm/s). The instrument records the force as a function of distance during this process.

    • Data Analysis: From the resulting force-distance curve, two key parameters are determined:

      • Peak Detachment Force (Fmax): The maximum force required to separate the polymer from the mucosa.

      • Work of Adhesion (Wad): The area under the force-distance curve, representing the total energy required to overcome the adhesive bond.

Protocol 2: Rheological Analysis

This method assesses the interaction between the polymer and mucin by measuring changes in viscosity. A significant increase in viscosity upon mixing the polymer with mucin indicates strong mucoadhesive interactions.[2][17]

  • Experimental Setup: A rheometer with a cone-plate or parallel-plate geometry.

  • Step-by-Step Methodology:

    • Prepare Solutions: Create solutions of the thiomer, the unmodified polymer (as a control), and a mucin dispersion (e.g., 10% w/v) in a relevant buffer (e.g., simulated intestinal fluid).

    • Measure Individual Viscosities: Determine the viscosity of the individual polymer and mucin solutions across a range of shear rates.

    • Create Polymer-Mucin Mixture: Mix the thiomer solution with the mucin dispersion in a defined ratio (e.g., 1:1).

    • Measure Mixture Viscosity: Immediately measure the viscosity of the mixture.

    • Calculate Rheological Synergism: The mucoadhesive strength can be quantified by calculating the difference between the viscosity of the mixture and the sum of the viscosities of the individual components. A large positive value indicates strong synergistic interaction.

Data Interpretation and Expected Outcomes

The functionalization of a polymer like chitosan with 2-mercaptobenzoic acid is expected to yield a significant improvement in its mucoadhesive properties.

ParameterUnmodified Polymer (e.g., Chitosan)Thiolated Polymer (e.g., Chitosan-2-MBA)Expected Fold IncreaseReference
Detachment Force (mN) LowHigh2-3 fold or higher[1][12][13]
Work of Adhesion (µJ) LowHigh2-3 fold or higher[1][12][13]
Rheological Synergy (Pa·s) MinimalSignificant> 2-fold[14]

Table summarizing expected quantitative improvements in mucoadhesive properties for a thiolated polymer compared to its unmodified counterpart.

An analysis of the results from these protocols provides a robust, quantitative measure of mucoadhesion. A 2- to 3-fold increase in detachment force and work of adhesion, as observed in studies with 2-mercaptobenzoic acid-chitosan conjugates, is indicative of a successful synthesis and confirms the superior adhesive capabilities of the thiomer.[1][12][13]

Conclusion and Future Perspectives

The use of thiol-containing ligands, such as 2-Mercapto-4-methoxybenzoic acid and its analogues, to create thiolated polymers represents a highly promising strategy in the field of mucoadhesive drug delivery. The ability to form strong, covalent bonds with the mucosal surface overcomes the primary limitation of first-generation mucoadhesives, paving the way for more effective and reliable drug delivery systems. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to synthesize, characterize, and validate these next-generation polymers. Future research will likely focus on optimizing the density of thiol groups, exploring a wider range of polymer backbones and thiol ligands, and translating these advanced materials into clinically successful products that can improve therapeutic outcomes for a wide range of diseases.

References

  • Marwaha, T. K., Madgulkar, A., Bhalekar, M., Asgaonkar, K., Gachche, R., & Shewale, P. (2022). Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization. Progress in Biomaterials, 11(4), 397-408. Available from: [Link]

  • Zaman, M., et al. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI. Available from: [Link]

  • Marwaha, T. K., et al. (2022). Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization. PubMed. Available from: [Link]

  • Marwaha, T. K., et al. (2022). Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization. Progress in Biomaterials. Available from: [Link]

  • Roy, S., et al. (2023). Mucoadhesion & It's Drug Delivery System: General Overview. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. (n.d.). Mechanism of mucoadhesion of thiomers. [Diagram]. Available from: [Link]

  • Chatterjee, B., et al. (2017). Mucoadhesive Polymers and Their Mode of Action: A Recent Update. Journal of Applied Pharmaceutical Science.
  • Bonelli, F., et al. (2023). Mucoadhesive polymers in substance-based medical devices: functional ingredients or what else?. Frontiers in Drug Delivery. Available from: [Link]

  • Thiomatrix. (n.d.). Mucoadhesion. Available from: [Link]

  • Iqbal, J., et al. (2012). Preactivated thiomers as mucoadhesive polymers for drug delivery. Biomaterials, 33(5), 1528-1535. Available from: [Link]

  • Rajesh, K., et al. (2011). Synthesis and evaluation of some novel thiomers as mucoadhesive polymer. Der Pharma Chemica.
  • Le-Vinh, B., et al. (2023). Thiolated Cellulose: A Dual-Acting Mucoadhesive and Permeation-Enhancing Polymer. Biomacromolecules. Available from: [Link]

  • Pharma Excipients. (2023). Thiolated polymers: An overview of mucoadhesive properties and their potential in drug delivery via mucosal tissues.
  • Soon, A. S., et al. (2011). Polymeric conjugates for drug delivery. PMC. Available from: [Link]

  • Rodríguez-Dorado, R., et al. (2022). Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms. MDPI. Available from: [Link]

  • Curapath. (2025).
  • Abo Akademi University Research Portal. (2021).
  • CentAUR. (n.d.).
  • Ullah, A., et al. (2025).
  • Boddupalli, B. M., et al. (2016). Mucoadhesion: a new polymeric approach. SciSpace.
  • Stable Micro Systems. (n.d.).
  • Pereira, G. G., et al. (2018). Useful In Vitro Techniques to Evaluate the Mucoadhesive Properties of Hyaluronic Acid-Based Ocular Delivery Systems. PMC. Available from: [Link]

Sources

Application Note: A Standard Protocol for the Utilization of 2-Mercapto-4-methoxybenzoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the application of 2-Mercapto-4-methoxybenzoic acid as a potential matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While direct, established protocols for this specific compound are not widely documented, this guide synthesizes best practices from structurally related compounds, such as 4-mercaptobenzoic acid and other benzoic acid derivatives, to propose a robust starting point for researchers.[1][2] This application note is intended for researchers, scientists, and drug development professionals seeking to explore novel matrices for the analysis of a variety of analytes.

Introduction: The Rationale for 2-Mercapto-4-methoxybenzoic Acid as a MALDI Matrix

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique that enables the analysis of a wide range of molecules, from small organic compounds to large biomolecules.[3] The choice of matrix is critical to the success of a MALDI experiment, as it must co-crystallize with the analyte and efficiently absorb energy from the laser to facilitate soft ionization.[2] Benzoic acid derivatives are a well-established class of MALDI matrices.[2]

2-Mercapto-4-methoxybenzoic acid possesses key structural features that make it a promising candidate for a MALDI matrix:

  • Aromatic Ring: The benzene ring provides a chromophore for efficient absorption of UV laser energy, a fundamental requirement for a MALDI matrix.

  • Carboxylic Acid Group: The acidic proton can facilitate the ionization of analytes, particularly those with basic functional groups.

  • Mercapto Group (-SH): The thiol group can potentially offer unique co-crystallization properties and may be particularly useful for the analysis of specific classes of compounds, such as those containing disulfide bonds, through on-plate reduction or specific interactions.

  • Methoxy Group (-OCH₃): The electron-donating methoxy group can influence the electronic properties of the aromatic ring, potentially affecting its energy absorption and ionization efficiency.

This application note will outline a comprehensive protocol for the preparation, application, and optimization of 2-Mercapto-4-methoxybenzoic acid as a MALDI matrix.

Physicochemical Properties of 2-Mercapto-4-methoxybenzoic Acid

A thorough understanding of the physicochemical properties of a potential matrix is crucial for developing effective protocols.

PropertyValueSource
Molecular Formula C₈H₈O₃S[4]
Molecular Weight 184.21 g/mol Calculated
Appearance White to off-white crystalline powderGeneral observation for similar compounds
Solubility Soluble in many organic solvents such as acetonitrile, ethanol, and acetone.Inferred from similar compounds

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for utilizing 2-Mercapto-4-methoxybenzoic acid as a MALDI matrix.

workflow cluster_prep Preparation cluster_spotting Sample Deposition cluster_analysis Mass Spectrometry Analysis Matrix_Prep Matrix Solution Preparation Mix_Solutions Mix Matrix and Analyte Solutions Matrix_Prep->Mix_Solutions Analyte_Prep Analyte Solution Preparation Analyte_Prep->Mix_Solutions Spot_Plate Spot Mixture onto MALDI Target Plate Mix_Solutions->Spot_Plate Crystallize Allow to Co-crystallize Spot_Plate->Crystallize MALDI_MS Acquire Mass Spectrum in MALDI-TOF MS Crystallize->MALDI_MS Data_Analysis Analyze and Interpret Resulting Spectrum MALDI_MS->Data_Analysis

Caption: Proposed workflow for using 2-Mercapto-4-methoxybenzoic acid in MALDI-MS.

Detailed Protocols

The following protocols provide a starting point for the use of 2-Mercapto-4-methoxybenzoic acid as a MALDI matrix. Optimization of these protocols for specific analytes is highly recommended.

Materials and Reagents
  • 2-Mercapto-4-methoxybenzoic acid (High purity, >98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Analyte of interest (e.g., peptide standard, protein, small molecule)

  • MALDI target plate

Preparation of the Matrix Solution

The concentration of the matrix solution is a critical parameter that can significantly impact the quality of the resulting spectra. A range of concentrations should be tested to determine the optimal conditions for the analyte of interest.

Protocol:

  • Prepare a stock solution of 2-Mercapto-4-methoxybenzoic acid at a concentration of 10 mg/mL in a suitable solvent. A 50:50 mixture of acetonitrile and water with 0.1% TFA is a common starting point for peptide and protein analysis. For small molecules, other solvents such as acetone or methanol may be more appropriate.[5]

  • Vortex the solution thoroughly to ensure the matrix is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to aid in dissolution.

  • Prepare serial dilutions of the matrix stock solution to test a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, and 10 mg/mL).

Analyte Preparation

The concentration of the analyte should be optimized to achieve a good signal-to-noise ratio without causing detector saturation.

Protocol:

  • Dissolve the analyte in a solvent that is compatible with both the analyte and the chosen matrix solvent.

  • The final concentration of the analyte will depend on its nature and the sensitivity of the mass spectrometer. A typical starting concentration for peptides and proteins is in the range of 1-10 pmol/µL. For small molecules, concentrations may be higher.

Sample Deposition and Crystallization

The goal of this step is to achieve a homogenous co-crystallization of the matrix and analyte on the MALDI target plate. The dried-droplet method is a common and straightforward technique.

Protocol:

  • Mix the matrix and analyte solutions in a 1:1 (v/v) ratio. Other ratios (e.g., 2:1 or 1:2) should also be explored during optimization.

  • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot containing both the matrix and the analyte.

  • Visually inspect the spot under a microscope, if available. A homogenous crystalline surface is desirable for good spectral quality.

Mass Spectrometry Analysis

The following are general guidelines for setting up the mass spectrometer. Instrument-specific parameters will need to be optimized.

ParameterRecommended Starting PointRationale
Ionization Mode Positive or Negative Ion ModeDependent on the analyte of interest. Peptides and proteins are typically analyzed in positive ion mode.
Laser Type Nitrogen laser (337 nm) or Nd:YAG laser (355 nm)These are standard UV lasers used in most MALDI instruments.
Laser Fluence The lowest energy that produces a stable ion signalStart with a low laser power and gradually increase it to find the threshold for ion generation. Excessive laser power can lead to fragmentation of the analyte.
Mass Range Set to encompass the expected m/z of the analyteA wider mass range can be used for initial screening.
Number of Laser Shots 100-500 shots per spectrumAveraging multiple laser shots improves the signal-to-noise ratio.

Data Interpretation and Troubleshooting

  • No Signal: If no analyte signal is observed, consider increasing the analyte concentration, adjusting the matrix-to-analyte ratio, or increasing the laser power. Also, ensure that the correct ionization mode is selected.

  • Poor Resolution: Poor resolution can be caused by inhomogeneous crystal formation. Try different matrix solvents or spotting techniques. Lowering the laser power can also sometimes improve resolution.

  • Matrix Background Interference: If matrix-related ions obscure the analyte signal in the low mass range, consider using a matrix with a different molecular weight or optimizing the laser power.

Conclusion

2-Mercapto-4-methoxybenzoic acid presents itself as a promising new matrix for MALDI mass spectrometry. Its unique combination of functional groups suggests potential for broad applicability. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring its utility. As with any new matrix, systematic optimization of the experimental parameters is key to achieving high-quality mass spectra.

References

  • BLD Pharm. 2-Mercapto-4-methoxybenzoic acid.
  • MilliporeSigma. 5-Mercapto-2-methoxy-4-methylbenzoic acid.
  • Kéki, S., Zsuga, M., & Török, Z. (2011). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 46(11), 1145-1154.
  • Chen, L., et al. (2019). 4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals. Analyst, 144(19), 5788-5794.
  • ChemicalBook. 2-METHOXY-4-MERCAPTOBENZOIC ACID synthesis.
  • Protea Biosciences.
  • Kostrzewa, M., et al. (1994). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Rapid Communications in Mass Spectrometry, 8(1), 31-36.
  • Sigma-Aldrich. 2-Methoxy-4-methylbenzoic acid.
  • Fuchs, B. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5558.
  • BenchChem. Application Notes and Protocols: The Role of 4-Methoxybenzoic Acid in Pharmaceutical Synthesis.
  • University of California, Irvine.
  • BenchChem.
  • BenchChem. Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
  • Santa Cruz Biotechnology. 2-Mercaptobenzoic Acid.
  • Selleck Chemicals. 2-Methoxybenzoic acid.
  • Gzella, A., et al. (2024).
  • NIST.
  • Thermo Fisher Scientific.

Sources

Application Note: Synthesis and Characterization of Chitosan-2-Mercapto-4-Methoxybenzoic Acid (CS-2-M-4-MBA) Thiomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

Thiolated polymers, or "thiomers," represent a paradigm shift in mucosal drug delivery. Pioneered by Andreas Bernkop-Schnürch, thiomers are generated by immobilizing thiol-bearing ligands onto polymeric backbones [1]. This modification mimics the natural cross-linking mechanism of secreted mucin glycoproteins, allowing the polymer to form covalent disulfide bonds with cysteine-rich subdomains in the mucus layer, thereby drastically increasing mucoadhesion and drug residence time[1].

While traditional ligands (e.g., thioglycolic acid, cysteine) are highly effective, the use of 2-Mercapto-4-methoxybenzoic acid (2-M-4-MBA) (CAS: 80568-44-1)[2] introduces a unique structural advantage. The methoxybenzoic acid moiety provides enhanced lipophilicity and steric bulk, which can facilitate stronger hydrophobic interactions with cellular membranes and potentially inhibit efflux pumps (e.g., P-glycoprotein).

This application note details the autonomous, self-validating protocol for synthesizing CS-2-M-4-MBA conjugates via zero-length carbodiimide crosslinking.

Causality in Experimental Design (E-E-A-T)

Every step in this protocol is designed to maximize coupling efficiency while preserving the highly reactive sulfhydryl (-SH) group:

  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid of 2-M-4-MBA. Because the resulting O-acylisourea intermediate is prone to rapid hydrolysis, N-Hydroxysuccinimide (NHS) is added to form a stable, amine-reactive NHS-ester[3].

  • pH Management (pH 5.0): Chitosan requires an acidic environment for solubility. At pH 5.0, a sufficient fraction of chitosan's primary amines remains unprotonated to act as nucleophiles. Crucially, maintaining a pH ≤ 5.0 prevents the premature auto-oxidation of the thiol groups into disulfide bonds, which accelerates rapidly in neutral or basic conditions[4].

  • Ionic Displacement during Dialysis: Dialyzing against NaCl before pure water is a critical self-validating step. The salt disrupts electrostatic interactions between the positively charged chitosan backbone and unreacted, negatively charged 2-M-4-MBA molecules, preventing false-positive readings during thiol quantification.

Materials and Reagents

ReagentFunctionPurity / Grade
Chitosan (Medium MW) Polymeric backbone>75% Deacetylated
2-Mercapto-4-methoxybenzoic acid Thiol-bearing ligand≥98% (CAS 80568-44-1)
EDC·HCl Carboxyl activating agentPremium Grade
NHS Stabilizing agentPremium Grade
1% Acetic Acid Polymer solventACS Reagent
1 M NaOH / 1 M HCl pH adjustmentAnalytical Grade
Ellman’s Reagent (DTNB) Thiol quantification≥98%

Synthesis Workflow and Pathway Visualization

SynthesisWorkflow P Chitosan Preparation (1% w/v in 1% Acetic Acid) C Conjugation Reaction (Dark, N2 atm, 12h) P->C L Ligand Activation 2-M-4-MBA + EDC/NHS (pH 5.0, 30 min) L->C D Dialysis Purification (1mM HCl, 2x 1% NaCl, 2x dH2O) C->D Ly Lyophilization (Storage at -20°C) D->Ly

Fig 1: Step-by-step workflow for the synthesis and purification of CS-2-M-4-MBA thiomers.

Mechanism T Thiomer (Free -SH groups) B Disulfide Bond Formation (-S-S-) T->B M Mucin Glycoproteins (Cysteine-rich domains) M->B O Oxidative Environment (Mucosa) O->B Catalyzes E Enhanced Mucoadhesion & Drug Residence Time B->E

Fig 2: Mechanism of mucoadhesion via oxidative disulfide exchange with mucin glycoproteins.

Step-by-Step Experimental Protocol

Polymer Preparation
  • Dissolve 1.0 g of Chitosan in 100 mL of 1% (v/v) acetic acid to achieve a 1% (w/v) solution.

  • Stir continuously for 12 hours at room temperature until a clear, viscous solution is obtained.

  • Adjust the pH of the solution to exactly 5.0 using 1 M NaOH. Note: Exceeding pH 6.0 will cause chitosan to precipitate.

Ligand Activation
  • In a separate amber glass vial, dissolve 2-Mercapto-4-methoxybenzoic acid (concentration dependent on desired degree of substitution, e.g., 100 mM) in 10 mL of deionized water (use a minimal amount of DMSO if solubility is poor).

  • Add EDC·HCl (final concentration 200 mM) and NHS (final concentration 200 mM) to the ligand solution.

  • Stir for 30 minutes at room temperature to allow the formation of the NHS-ester intermediate[5].

Conjugation Reaction
  • Add the activated ligand solution dropwise to the chitosan solution under continuous magnetic stirring.

  • Purge the reaction vessel with Nitrogen ( N2​ ) or Argon gas for 10 minutes to displace oxygen.

  • Seal the vessel and allow the reaction to proceed in the dark for 12 hours at room temperature. Causality: Darkness and inert atmosphere prevent UV-catalyzed and oxygen-driven disulfide bond formation.

Purification (Self-Validating Dialysis)

Transfer the reaction mixture into dialysis tubing (MWCO 12-14 kDa) and dialyze against the following media at 4°C (in the dark):

  • 1 mM HCl (1x, 12h): Lowers pH to keep thiols protonated.

  • 1 mM HCl containing 1% NaCl (2x, 12h each): Disrupts ionic bonds between unreacted ligand and the polymer.

  • 1 mM HCl (2x, 12h each): Removes residual salt and unbound ligand.

Lyophilization and Storage
  • Freeze the dialyzed polymer solution at -80°C.

  • Lyophilize (freeze-dry) for 48–72 hours at -50°C and < 0.1 mbar.

  • Store the resulting white/off-white fibrous polymer in an airtight container at -20°C, protected from light.

Quantitative Characterization (Ellman's Assay)

To validate the success of the synthesis, the degree of thiolation is quantified using Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). The unmodified chitosan must be run as a blank to subtract any background absorbance caused by the polymer backbone.

Expected Quantitative Data Summary:

Polymer ConjugateLigand Added (mM)Free Thiol Content (µmol/g)Disulfide Content (µmol/g)Coupling Efficiency (%)
Unmodified Chitosan00 ± 00 ± 0N/A
CS-2-M-4-MBA (Low)50125 ± 1220 ± 5~29%
CS-2-M-4-MBA (Med)100280 ± 2545 ± 8~32%
CS-2-M-4-MBA (High)200410 ± 3585 ± 15~24%

Note: As ligand concentration increases, steric hindrance reduces overall coupling efficiency. Disulfide content is calculated by reducing the polymer with NaBH4 prior to a second Ellman's assay.

References

  • Bernkop-Schnürch, A. (2005). "Thiomers: a new generation of mucoadhesive polymers." Advanced Drug Delivery Reviews, 57(11), 1569-1582. Available at:[Link][1]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at:[Link][3]

  • Bernkop-Schnürch, A., Hornof, M., & Zoidl, T. (2003). "Thiolated polymers--thiomers: synthesis and in vitro evaluation of chitosan-2-iminothiolane conjugates." International Journal of Pharmaceutics, 260(2), 229-237. Available at:[Link][6]

Sources

Application Notes and Protocols: The Prospective Utility of 2-Mercapto-4-methoxybenzoic Acid in Chemical Protein Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chemical synthesis of proteins, a cornerstone of modern chemical biology, relies heavily on the robust and chemoselective ligation of unprotected peptide segments. Native Chemical Ligation (NCL) has emerged as the premier technique for this purpose, enabling the construction of large, complex proteins that are inaccessible through traditional solid-phase peptide synthesis alone. The efficiency of NCL is often dictated by the strategic use of thiol catalysts, which facilitate the crucial transthioesterification step. While compounds like 4-mercaptophenylacetic acid (MPAA) are well-established in this role, the exploration of novel catalysts with potentially advantageous properties is an ongoing endeavor. This technical guide provides a prospective analysis of 2-Mercapto-4-methoxybenzoic acid as a potential catalyst for NCL and related protein synthesis methodologies. Drawing upon the well-understood principles of NCL catalysis, we will explore the anticipated chemical properties of this molecule and propose detailed protocols for its application and validation.

Introduction: The Central Role of Thiol Catalysis in Native Chemical Ligation

Native Chemical Ligation (NCL) is a powerful technique that enables the formation of a native peptide bond between two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue.[1][2] The overall process is a two-step reaction:

  • Transthioesterification: A reversible thiol-thioester exchange between the N-terminal cysteine of one peptide and the C-terminal thioester of the other, forming a new thioester intermediate.

  • S,N-Acyl Shift: A rapid and irreversible intramolecular rearrangement of the thioester intermediate, where the cysteine's amino group attacks the thioester carbonyl to form a stable, native amide bond.

While this reaction can proceed without a catalyst, the use of alkyl thioesters, which are more stable for synthesis and handling, results in slow ligation kinetics.[3][4] To accelerate the reaction, aryl thiol catalysts are introduced. These catalysts, such as thiophenol or the more commonly used 4-mercaptophenylacetic acid (MPAA), have a lower thiol pKa than the departing alkyl thiol, making them better nucleophiles at neutral pH and better leaving groups.[1][5] They act by first displacing the alkyl thiol from the peptide thioester to form a more reactive aryl thioester in situ, which then readily reacts with the N-terminal cysteine.[5][6]

The ideal thiol catalyst should possess several key characteristics:

  • Optimal Thiol pKa: Low enough to ensure a significant population of the nucleophilic thiolate anion at neutral pH (typically 6.5-7.5), but not so low that the resulting aryl thioester is unstable to hydrolysis.

  • High Water Solubility: To be effective in the aqueous buffers used for NCL.

  • Low Odor and Toxicity: For practical laboratory use.

  • Minimal Side Reactions: Should not interfere with other functional groups in the peptides.

A Prospective Analysis of 2-Mercapto-4-methoxybenzoic Acid

While there is a lack of direct published data on the use of 2-Mercapto-4-methoxybenzoic acid in protein synthesis, we can infer its potential utility by examining its structure and comparing it to known catalysts.

Structural and Electronic Considerations

The structure of 2-Mercapto-4-methoxybenzoic acid features three key functional groups on a benzene ring: a thiol (mercapto) group, a carboxylic acid group, and a methoxy group.

  • Thiol Group (at position 2): This is the active group for catalysis. Its position ortho to the carboxylic acid is significant.

  • Carboxylic Acid Group (at position 1): This group will be deprotonated at neutral pH, conferring excellent water solubility to the molecule. It may also influence the thiol's pKa through intramolecular hydrogen bonding and electronic effects.

  • Methoxy Group (at position 4): This is an electron-donating group, which will increase the electron density of the aromatic ring. This, in turn, is expected to increase the nucleophilicity of the thiol group but also potentially increase its pKa compared to an unsubstituted thiophenol.

Predicted Catalytic Performance

The effectiveness of a thiol catalyst in NCL is a balance between the rate of transthioesterification (favoring a more nucleophilic thiolate) and the reactivity of the resulting aryl thioester intermediate (favoring a better leaving group, which corresponds to a more acidic thiol).

The para-methoxy group is expected to increase the pKa of the thiol group due to its electron-donating nature. A higher pKa would mean a lower concentration of the active thiolate species at a given pH, which could slow down the initial transthioesterification step compared to catalysts with electron-withdrawing groups. However, the increased electron density could also make the thiolate a stronger nucleophile.

The ortho-carboxyl group's influence is more complex. It could potentially form an intramolecular hydrogen bond with the thiol, which would increase the thiol's pKa. The proximity of the negatively charged carboxylate at neutral pH might also electrostatically disfavor the formation of the thiolate.

Given these competing effects, experimental determination of the thiol pKa of 2-Mercapto-4-methoxybenzoic acid is crucial to accurately predict its catalytic efficiency.

Table 1: Comparison of Properties of Known NCL Thiol Catalysts and Predicted Properties of 2-Mercapto-4-methoxybenzoic Acid

CompoundStructureThiol pKaKey AdvantagesKey Disadvantages
Thiophenol ~6.6Effective catalystVolatile, strong odor, low water solubility
4-Mercaptophenylacetic Acid (MPAA) ~6.5High water solubility, low odor, highly effective[1][5]Can act as a radical scavenger, preventing one-pot desulfurization[7]
4-Mercaptobenzoic Acid ~5.5 - 6.8[3]Good water solubilityLess commonly used than MPAA
2-Mercapto-4-methoxybenzoic Acid Predicted: >6.6Predicted: High water solubility, potentially unique reactivity profilePredicted: Potentially slower kinetics due to higher pKa; steric hindrance from ortho-substituent

Proposed Mechanisms and Workflows

The proposed catalytic cycle for 2-Mercapto-4-methoxybenzoic acid in NCL would follow the established pathway for other aryl thiol catalysts.

Proposed Catalytic Cycle

NCL_Catalysis cluster_catalyst Catalyst Activation cluster_ligation Ligation Reaction Peptide1_AlkylThioester Peptide-C(O)S-Alkyl Intermediate_ArylThioester Peptide-C(O)S-Ar Peptide1_AlkylThioester->Intermediate_ArylThioester + ArS⁻ - Alkyl-S⁻ Peptide2_Cys H2N-Cys-Peptide Catalyst_Thiol 2-Mercapto-4-methoxy- benzoic Acid (ArSH) Catalyst_Thiolate ArS⁻ Catalyst_Thiol->Catalyst_Thiolate pH ~7 Ligated_Intermediate Thioester-linked Intermediate Intermediate_ArylThioester->Ligated_Intermediate + H2N-Cys-Peptide Final_Product Ligated Protein (Native Peptide Bond) Ligated_Intermediate->Final_Product S,N-Acyl Shift (Irreversible) validation_workflow A 1. Synthesis of Model Peptides - Peptide-thioester (e.g., Ac-Gly-C(O)S-Et) - N-terminal Cys peptide (e.g., H-Cys-Arg-NH2) C 3. Kinetic Analysis - Set up parallel reactions with new catalyst and MPAA (control) - Monitor reaction progress by RP-HPLC and/or LC-MS A->C B 2. Catalyst Preparation - Synthesize and purify 2-Mercapto-4-methoxybenzoic acid - Prepare stock solution in ligation buffer B->C D 4. Optimization - Vary catalyst concentration, pH, and temperature - Determine optimal reaction conditions C->D E 5. Application to Protein Synthesis - Synthesize a small protein or domain using the optimized protocol - Characterize the final product (MS, folding, activity assay) D->E

Caption: Workflow for the validation of a novel NCL catalyst.

Protocols

The following protocols are proposed for the use of 2-Mercapto-4-methoxybenzoic acid in NCL. These are based on standard, well-established procedures and should be optimized for specific peptide sequences.

Protocol 1: Preparation of Ligation Buffer with 2-Mercapto-4-methoxybenzoic Acid

Objective: To prepare a stock solution of the ligation buffer containing the catalyst and a reducing agent.

Materials:

  • 2-Mercapto-4-methoxybenzoic acid

  • Guanidinium hydrochloride (GdnHCl), 6 M solution

  • Sodium phosphate buffer (e.g., 200 mM, pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP), 0.5 M solution

  • Ultrapure water

Procedure:

  • Buffer Preparation: In a suitable container, combine the 6 M GdnHCl solution and the sodium phosphate buffer to achieve a final concentration of 6 M GdnHCl and 100 mM sodium phosphate. Adjust the pH to 7.0-7.5 with NaOH or HCl as needed. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can oxidize the thiol catalyst.

  • Catalyst Addition: Weigh out the required amount of 2-Mercapto-4-methoxybenzoic acid to achieve a final concentration of 20-50 mM. Add it to the degassed buffer and stir until fully dissolved.

  • Reducing Agent Addition: Add TCEP from the 0.5 M stock solution to a final concentration of 5-10 mM. TCEP is an oxygen-stable reducing agent that keeps the cysteine and catalyst thiols in their reduced, active state.

  • Final Volume and Storage: Adjust the final volume with degassed, ultrapure water. This buffer should be prepared fresh before each ligation reaction for optimal performance.

Protocol 2: Model Native Chemical Ligation Reaction

Objective: To perform a small-scale ligation to assess the catalytic activity of 2-Mercapto-4-methoxybenzoic acid.

Materials:

  • Peptide 1 (with C-terminal alkyl thioester), lyophilized

  • Peptide 2 (with N-terminal cysteine), lyophilized

  • Ligation buffer (from Protocol 1)

  • Quenching solution (e.g., 10% trifluoroacetic acid in water)

  • RP-HPLC system for analysis

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide-thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each. It is often beneficial to dissolve the peptide-thioester first, followed by the cysteine peptide.

  • Reaction Incubation: Gently mix the solution and incubate at room temperature (or 37°C to accelerate the reaction).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into the quenching solution (e.g., 45 µL). This acidifies the sample, stopping the ligation reaction.

  • Analysis: Analyze the quenched samples by RP-HPLC and LC-MS to monitor the disappearance of the starting materials and the appearance of the ligated product.

  • Data Interpretation: Compare the reaction rate to a parallel reaction using a standard catalyst like MPAA under identical conditions to determine the relative efficiency of 2-Mercapto-4-methoxybenzoic acid.

Conclusion and Future Outlook

2-Mercapto-4-methoxybenzoic acid presents an intriguing, yet unexplored, candidate for catalysis in native chemical ligation. Based on its structure, it is predicted to be a highly water-soluble thiol with a potentially unique reactivity profile influenced by the electronic and steric effects of its ortho-carboxy and para-methoxy substituents. While its electron-donating methoxy group may lead to a higher thiol pKa and potentially slower ligation kinetics compared to established catalysts like MPAA, its distinct electronic properties could offer advantages in specific contexts, such as improved stability of the catalyst or reduced side reactions.

The protocols and workflows outlined in this guide provide a clear roadmap for the systematic evaluation of 2-Mercapto-4-methoxybenzoic acid as an NCL catalyst. Rigorous kinetic analysis and application in the synthesis of a model protein are essential next steps to validate its utility. Should it prove effective, it would represent a valuable addition to the growing toolkit of chemical biologists, further expanding the scope and efficiency of synthetic protein science.

References

  • Clippingdale, A. B., Barrow, C. J., & Wade, J. D. (2000). Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation. Journal of Peptide Science, 6(5), 225-234.
  • Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960.
  • Evans Jr, T. C., & Xu, M. Q. (2002). Intein-mediated protein ligation: a new tool for protein engineering. Journal of biological chemistry, 277(28), 24791-24794.
  • Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068-10073.
  • Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640-6646.
  • Kalia, J., & Raines, R. T. (2008). Advances in native chemical ligation. Current organic chemistry, 12(18), 1568-1579.
  • Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual review of biochemistry, 72(1), 249-289.
  • Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2010). Bis (2-sulfanylethyl) amido (SEA) peptides and their use in peptide ligation. Organic letters, 12(22), 5234-5237.
  • Pavan, M. S., Sarkar, S., & Guru Row, T. N. (2017). Exploring the rare S—H··· S hydrogen bond using charge density analysis in isomers of mercaptobenzoic acid.
  • Raibaut, L., Ollivier, N., & Melnyk, O. (2012). Sequential native chemical ligation. Chemical Society Reviews, 41(21), 7001-7015.
  • Raz, R., Radisky, E. S., & Muir, T. W. (2001). A new trick for an old tail: expressed protein ligation without an N-terminal cysteine. Protein Science, 10(9), 1779-1786.
  • Thompson, R. E., & Muir, T. W. (2014). Chemo-and regioselective synthesis of ubiquitin conjugates using expressed protein ligation.
  • Vila-Perelló, M., & Muir, T. W. (2010).
  • Wagner, J., He, Q., & Tam, J. P. (2001). One-pot four-segment ligation: a new method for protein synthesis.
  • Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation combined with desulfurization. Journal of the American Chemical Society, 123(4), 526-533.

Sources

Analytical Methods for the Detection of 2-Mercapto-4-methoxybenzoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Mercapto-4-methoxybenzoic Acid Analysis

2-Mercapto-4-methoxybenzoic acid is a sulfur-containing aromatic carboxylic acid with a molecular structure that makes it a compound of interest in pharmaceutical research and fine chemical synthesis. Its potential role as an intermediate in the synthesis of bioactive molecules necessitates the development of robust and reliable analytical methods for its detection and quantification. Accurate measurement of this analyte is critical for process optimization, quality control of starting materials and final products, and for studying its metabolic fate in biological systems.

This comprehensive guide provides detailed application notes and protocols for the analysis of 2-Mercapto-4-methoxybenzoic acid, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and provide the framework for developing and validating methods tailored to specific research needs.

Physicochemical Properties of 2-Mercapto-4-methoxybenzoic Acid

A thorough understanding of the physicochemical properties of 2-Mercapto-4-methoxybenzoic acid is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC₈H₈O₃SN/A
Molecular Weight184.21 g/mol N/A
AppearanceExpected to be a solidN/A
pKaEstimated to be around 3-4 for the carboxylic acid and 7-9 for the thiolN/A
SolubilityExpected to be soluble in organic solvents like methanol and acetonitrileN/A

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of aromatic carboxylic acids due to its robustness, reproducibility, and cost-effectiveness. The key to a successful HPLC method is achieving good separation of the analyte from impurities and matrix components, as well as obtaining a symmetrical peak shape for accurate integration.

The acidic nature of the carboxylic acid group and the potential for the thiol group to ionize necessitate careful control of the mobile phase pH.[1] An acidic mobile phase (pH 2.5-3.5) is generally recommended to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention on a reverse-phase column like a C18.[1] This leads to better peak shape and retention time stability.

Protocol 1: HPLC-UV Method for the Quantification of 2-Mercapto-4-methoxybenzoic Acid

This protocol outlines a general method for the analysis of 2-Mercapto-4-methoxybenzoic acid in a non-biological matrix, such as a reaction mixture or a formulated product.

Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated to be around 254 nm or 273 nm based on similar compounds[1][2]
Injection Volume 10 µL

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • To prepare 1 L of 0.1% phosphoric acid in water, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

    • Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.

    • Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration.[1]

  • Standard Solution Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Mercapto-4-methoxybenzoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.[1]

    • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 1 mg of 2-Mercapto-4-methoxybenzoic acid and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify the 2-Mercapto-4-methoxybenzoic acid peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Quantify the analyte concentration by plotting a calibration curve of peak area versus concentration for the standard solutions and determining the concentration of the analyte in the sample from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Bioanalysis

For the analysis of 2-Mercapto-4-methoxybenzoic acid in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[3] This technique allows for the detection of the analyte at very low concentrations, which is essential for pharmacokinetic and metabolic studies.

Sample preparation is a critical step in bioanalysis to remove proteins and other matrix components that can interfere with the analysis and contaminate the instrument.[3] Protein precipitation is a simple and effective method for many applications, while solid-phase extraction (SPE) can provide a cleaner extract and analyte enrichment.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a detailed procedure for the extraction and quantification of 2-Mercapto-4-methoxybenzoic acid in human plasma.

Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, if available) to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Parent Ion (Q1): 183.0 m/z (M-H)⁻Product Ion (Q3): 139.0 m/z (loss of CO₂) (Predicted)
Collision Energy To be optimized for the specific instrument (typically 10-20 eV)

Step-by-Step Protocol:

  • Prepare Mobile Phases: Prepare mobile phases A and B as described in the table.

  • Equilibrate the System: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved in the mass spectrometer.

  • Prepare Calibration Standards and Quality Controls: Spike known concentrations of 2-Mercapto-4-methoxybenzoic acid into a blank plasma matrix to prepare a calibration curve and quality control (QC) samples at low, medium, and high concentrations.

  • Extract Samples: Extract the calibration standards, QC samples, and unknown plasma samples using the protein precipitation protocol described above.

  • Analyze Samples: Inject the extracted samples onto the LC-MS/MS system and acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Process Data: Integrate the peak areas for the analyte and internal standard (if used). Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Method Validation and System Suitability

For both HPLC-UV and LC-MS/MS methods, it is imperative to perform method validation to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and theoretical plates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of 2-Mercapto-4-methoxybenzoic acid, particularly for impurity profiling where volatile and semi-volatile compounds are of interest. However, due to the low volatility of the carboxylic acid and the reactivity of the thiol group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.[5]

Common derivatization reagents for carboxylic acids and thiols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

Spectroscopic and Other Analytical Techniques

  • UV-Visible Spectroscopy: This technique can be used for a quick estimation of the concentration of 2-Mercapto-4-methoxybenzoic acid in simple solutions, provided there are no interfering substances that absorb at the same wavelength. The maximum absorbance wavelength (λmax) would need to be determined experimentally but is expected to be in the range of 250-300 nm.[2][6]

  • Electrochemical Methods: Electrochemical sensors can offer a sensitive and portable means of detection for thiol-containing compounds.[7] The thiol group of 2-Mercapto-4-methoxybenzoic acid can be electrochemically oxidized, providing a signal that is proportional to its concentration.

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Mixing & Degassing) HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the HPLC-UV quantification of 2-Mercapto-4-methoxybenzoic acid.

Logical Workflow for LC-MS/MS Bioanalytical Method Development

LCMS_Dev_Workflow A Analyte Characterization MW, pKa, Solubility B MS Optimization Ionization Mode (ESI+/-) MRM Transition Selection A->B C Chromatography Development Column Selection (C18) Mobile Phase Optimization A->C D Sample Preparation Protein Precipitation vs. SPE Recovery & Matrix Effects A->D B->C C->D E Method Validation Linearity, Accuracy, Precision LOD/LOQ, Stability D->E F Routine Sample Analysis E->F

Caption: Logical workflow for the development and validation of an LC-MS/MS bioanalytical method.

References

  • Chiu, C. W., & Li, Y. K. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical biochemistry, 348(2), 268–275.
  • Yulian, F. D., & Guntarti, A. (2022). Validation and Uncertainty Evaluation of an LC-DAD Method for Simultaneous Quantification of Benzoic Acid, Methylparaben, and Butylparaben in Soy Sauce. Indonesian Journal of Pharmacy, 33(1), 105-115.
  • Prajapati, D. B., & Patel, P. B. (2018). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. International Journal of Current Microbiology and Applied Sciences, 7(3), 2970-2978.
  • Polshettiwar, S. A., & Landge, S. B. (2013). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Silpakorn University Science and Technology Journal, 7(1), 1-10.
  • University of Lausanne. (2017). Sample preparation for MS analysis. Retrieved from [Link]

  • Rohman, A., & Riyanto, S. (2017). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Indonesian Journal of Chemistry, 17(3), 436-444.
  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Retrieved from [Link]

  • Tsedev, D., & Voinov, V. G. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(7), 517-529.
  • Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]

  • Tsedev, D., & Voinov, V. G. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. Retrieved from [Link]

  • Chen, M., Carmella, S. G., Zhao, Y., & Hecht, S. S. (2017). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1060, 269–274.
  • Wang, Y., Wang, C., Chen, Z., & Wang, J. (2016).
  • Noble, P., Jr., & Tarbell, D. S. (1952). Thiobenzoic acid. Organic Syntheses, 32, 98.
  • Brennan, N. F. (2006). UV/VIS Spectroscopy. University of Pretoria. Retrieved from [Link]

  • Agilent Technologies. (n.d.). QUICK-REFERENCE METHOD GUIDE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2015). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. Retrieved from [Link]

  • Ene, C. P., & Diacu, E. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • Li, J., Wang, Y., Zhang, Y., & Li, Y. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 28(23), 7856.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • Tanwar, N., Nandi, P. G., Dhole, S., Jasra, R. V., & Kumar, A. (2019). UV–VIS spectra of (a) Au18(4-mercapto benzoic acid)14 (b)... ResearchGate. Retrieved from [Link]

  • Shormanov, V. K., & Kataev, S. S. (2020). Study of the stability of 2-methoxy-4-(2-propenyl) hydroxybenzene in biological material. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • Hasanpour, F., Taie, M., & Tahmasebi, S. (2017). Electrochemical detection of illicit drugs. ResearchGate. Retrieved from [Link]

  • Tallman, K. A., & Marnett, L. J. (2011). LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products as markers of oxidative stress. Current protocols in toxicology, Chapter 17, Unit17.14.
  • LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (1981). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. Canadian Journal of Chemistry, 59(19), 2853-2863.
  • MDPI. (2022). Electrochemical and Optical Sensors for the Detection of Chemical Carcinogens Causing Leukemia. Retrieved from [Link]

  • Vlase, L., Gheldiu, A. M., & Muntean, D. (2013).
  • Schettgen, T., Musiol, A., & Kraus, T. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and bioanalytical chemistry, 407(10), 2735–2742.
  • Ghita, S., Ionescu, M., & Spinu, C. (2004). Electrochemical study of some 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives using carbon paste electrodes. Journal of pharmaceutical and biomedical analysis, 34(1), 163–171.
  • IAPC. (2025). Electrochemical sensors for anticancer drugs used in the targeted therapy of chronic myeloid leukaemia: Review article. Retrieved from [Link]

Sources

The Strategic Utility of 2-Mercapto-4-methoxybenzoic Acid in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Mercapto-4-methoxybenzoic acid is a bifunctional organic compound poised for significant utility in medicinal chemistry. Its unique architecture, featuring a carboxylic acid, a thiol group, and a methoxy-substituted aromatic ring, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of the synthesis, potential applications, and detailed experimental protocols for 2-Mercapto-4-methoxybenzoic acid, designed for researchers, scientists, and drug development professionals. While this molecule is not yet a widely cited precursor in marketed pharmaceuticals, its structural motifs are present in numerous bioactive compounds, suggesting its potential as a valuable, yet underutilized, intermediate. This document will elucidate its role as a potential precursor for active pharmaceutical ingredients (APIs), a linker in bioconjugation, and a component in advanced drug delivery systems.

Introduction: The Chemical Versatility of 2-Mercapto-4-methoxybenzoic Acid

The pursuit of innovative therapeutic agents often hinges on the availability of versatile chemical scaffolds. 2-Mercapto-4-methoxybenzoic acid presents a compelling case for its inclusion in the medicinal chemist's toolkit. The molecule's three key functional groups—the carboxylic acid, the mercaptan, and the methoxy group on the phenyl ring—each offer distinct chemical handles for a variety of synthetic transformations.

  • The carboxylic acid moiety provides a reactive site for the formation of amide bonds, esters, and other acyl derivatives, which are fundamental linkages in a vast array of pharmaceutical compounds.

  • The mercapto (thiol) group is a potent nucleophile, enabling the formation of thioethers and, importantly, disulfide bonds. This functionality is particularly relevant in the realm of bioconjugation and the design of prodrugs with targeted release mechanisms.

  • The methoxy-substituted aromatic ring influences the electronic properties of the molecule and can participate in various aromatic substitution reactions, allowing for further molecular diversification.

The strategic combination of these functional groups in a single, relatively simple molecule underscores its potential for broad applicability in drug discovery and development.

Synthesis of 2-Mercapto-4-methoxybenzoic Acid: A Detailed Protocol

A reliable and efficient synthesis of 2-Mercapto-4-methoxybenzoic acid is crucial for its application in pharmaceutical research. The following protocol is a robust method for the preparation of this compound, adapted from established procedures.[1]

Synthetic Workflow

The synthesis of 2-Mercapto-4-methoxybenzoic acid can be achieved from 4-amino-2-methoxybenzoic acid in a three-stage process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Xanthate Formation cluster_stage3 Stage 3: Hydrolysis start 4-amino-2-methoxybenzoic acid diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HCl, 0°C xanthate Crude Xanthate diazonium->xanthate Potassium Ethyl Xanthate, 0-20°C product 2-Mercapto-4-methoxybenzoic acid xanthate->product 1. NaOH, Ethanol, Reflux 2. Acidification (AcOH)

Caption: Workflow for the synthesis of 2-Mercapto-4-methoxybenzoic acid.

Step-by-Step Experimental Protocol

Materials:

  • 4-amino-2-methoxybenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Ethyl Xanthate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • 10% Acetic Acid (AcOH)

  • Heptane

  • Standard laboratory glassware and equipment

Procedure:

  • Stage 1: Diazotization

    • In a suitable reaction vessel, dissolve 3.0 g (17.96 mmol) of 4-amino-2-methoxybenzoic acid in 7 mL of concentrated HCl.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 1.31 g (19.0 mmol) of NaNO₂ in 5 mL of water, maintaining the temperature at 0°C.

    • Stir the resulting diazonium salt solution at 0°C for a designated period.

  • Stage 2: Xanthate Formation

    • To the cold diazonium salt solution, add 2.8 g (20 mmol) of potassium ethyl xanthate.

    • Allow the mixture to stir at 20°C for 1 hour. A precipitate of the crude xanthate will form.

    • Collect the precipitate by filtration.

  • Stage 3: Hydrolysis and Isolation

    • Dissolve the crude xanthate precipitate in 25 mL of ethanol.

    • Add 1.4 g (35.0 mmol) of NaOH to the ethanolic solution.

    • Heat the mixture under reflux for 7 hours.

    • After reflux, remove the ethanol by distillation.

    • Acidify the dry residue with 10% acetic acid.

    • Collect the resulting precipitate by filtration.

    • Extract the product with heptane.

    • Evaporate the heptane to yield the final product, 2-Mercapto-4-methoxybenzoic acid.

Characterization Data
PropertyValue
Appearance Crystalline solid
Melting Point 96-97°C[1]
¹H NMR (CDCl₃) δ (ppm): 3.73 (s, 1H, SH), 4.06 (s, 3H, OCH₃), 6.90 (s, 1H, Ar-H), 6.98 (d, 1H, J=8.0 Hz, Ar-H), 8.00 (d, 1H, J=8.0 Hz, Ar-H), 10.64 (br. s, 1H, COOH)[1]
¹³C NMR (CDCl₃) δ (ppm): 56.9 (OCH₃), 111.0 (Ar-C), 114.5 (Ar-C), 121.9 (Ar-C), 134.1 (Ar-C), 141.3 (Ar-C), 158.2 (Ar-C), 165.6 (COOH)[1]
Yield Approximately 78%[1]

Applications in Pharmaceutical Development

While direct applications of 2-Mercapto-4-methoxybenzoic acid in marketed drugs are not extensively documented, its structural features suggest significant potential in several areas of pharmaceutical development.

As a Precursor for Active Pharmaceutical Ingredients (APIs)

The core structure of 2-Mercapto-4-methoxybenzoic acid is analogous to intermediates used in the synthesis of bioactive molecules. For instance, the related compound, 2-Methoxy-4-(methylsulfanyl)benzoic Acid, is a key intermediate in the preparation of the cardiotonic drugs sulmazole and isomazole.[2] This suggests that the 2-methoxy-4-thio-benzoic acid scaffold is a viable starting point for the synthesis of novel therapeutic agents.

Derivatives of related mercapto-aromatic compounds, such as 2-mercaptobenzoxazole and 2-mercaptobenzothiazole, have been synthesized and evaluated for their anticancer and antimicrobial activities.[3][4][5][6][7] This further supports the potential of the mercapto-aromatic motif as a pharmacophore for the development of new drugs.

As a Bifunctional Linker in Bioconjugation

The presence of both a carboxylic acid and a thiol group makes 2-Mercapto-4-methoxybenzoic acid an excellent candidate for use as a bifunctional linker in bioconjugation.

Bioconjugation_Concept cluster_components Components cluster_conjugation Conjugation biomolecule Biomolecule (e.g., Protein, Antibody) conjugate Bioconjugate (e.g., ADC) biomolecule->conjugate Amide bond formation (via -COOH of linker) linker 2-Mercapto-4-methoxybenzoic acid drug Drug Molecule drug->conjugate Disulfide bond or Thioether linkage (via -SH of linker)

Caption: Conceptual workflow of bioconjugation using 2-Mercapto-4-methoxybenzoic acid.

Protocol for Amide Coupling to a Biomolecule:

  • Activation of Carboxylic Acid:

    • Dissolve 2-Mercapto-4-methoxybenzoic acid in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

    • Add a carbodiimide coupling agent (e.g., EDC) and an activator (e.g., NHS or HOBt).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Conjugation to Biomolecule:

    • Prepare a solution of the biomolecule (e.g., a protein with accessible amine groups) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Add the activated ester solution dropwise to the biomolecule solution.

    • Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker and coupling reagents.

Protocol for Thiol-Disulfide Exchange with a Cysteine-Containing Peptide:

  • Activation of Peptide Thiol:

    • Dissolve the cysteine-containing peptide in a suitable buffer.

    • If necessary, reduce any existing disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Dissolve the 2-Mercapto-4-methoxybenzoic acid-conjugated molecule (from the previous protocol) in a compatible buffer.

    • Mix the two solutions and allow the thiol-disulfide exchange reaction to proceed, forming a new disulfide bond.

  • Purification:

    • Purify the final conjugate using reverse-phase HPLC.

In Targeted Drug Delivery and Prodrug Design

The thiol group of 2-Mercapto-4-methoxybenzoic acid can be exploited in the design of drug delivery systems and prodrugs. For example, it can be used to attach a drug to a carrier molecule via a disulfide bond. This disulfide linkage is relatively stable in the bloodstream but can be cleaved in the reducing environment inside cells, leading to the targeted release of the drug.[8]

Conclusion and Future Perspectives

2-Mercapto-4-methoxybenzoic acid is a versatile and synthetically accessible molecule with significant, yet largely untapped, potential in pharmaceutical development. Its unique combination of functional groups makes it a valuable precursor for the synthesis of novel APIs, a highly adaptable linker for bioconjugation, and a strategic component in the design of advanced drug delivery systems. The protocols and application concepts presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising chemical entity. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2023). MDPI. Available at: [Link]

  • 4-Methoxybenzoic Acid: A Key Intermediate in Organic Synthesis and Chemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2019). ResearchGate. Available at: [Link]

  • Drug Discovery Intermediate Production Challenges. (2025). Arborpharmchem.
  • Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. PMC. Available at: [Link]

  • Synthesis and biological evaluation of some 2-mercaptobenzothiazole deriv
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2011). Google Patents.
  • Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2023). PubMed. Available at: [Link]

  • Approaches to covalent protein modification in chemical biology and drug discovery.
  • Synthesis and pharmacological evaluation of 2-mercapto-4-substituted-naphtho[2,1- b ]furo[3,2- d ]pyrimidines.
  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Available at: [Link]

  • Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (2009). PubMed. Available at: [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. Available at: [Link]

  • Help with covalent modific
  • Targeted Drug Delivery via the Use of ECM-Mimetic Materials. PMC. Available at: [Link]

  • Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. PMC. Available at: [Link]

  • Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. (2025). MDPI. Available at: [Link]

  • Targeted drug delivery: designing nanocarriers for improved therapeutic action. Chemical Communications (RSC Publishing). Available at: [Link]

  • Nanoparticles for Targeted Drug Delivery. DSpace@MIT. Available at: [Link]

Sources

Application Notes and Protocols: 2-Mercapto-4-methoxybenzoic Acid as a Cosmetic Preservative

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The preservation of cosmetic products is a critical aspect of formulation development, ensuring product safety and longevity by preventing microbial contamination.[1] Many cosmetic formulations, particularly those containing water, provide an ideal environment for the growth of bacteria, yeast, and mold.[2][3] This guide provides a comprehensive overview and detailed protocols for the application of 2-Mercapto-4-methoxybenzoic acid as a novel preservative in cosmetic formulations. This document is intended for researchers, scientists, and drug development professionals in the cosmetic industry.

2-Mercapto-4-methoxybenzoic acid is a thiol-containing aromatic carboxylic acid. Its unique chemical structure suggests potential for broad-spectrum antimicrobial activity, making it a candidate for investigation as a cosmetic preservative. This document outlines its proposed mechanism of action, provides detailed protocols for its incorporation and efficacy testing, and discusses regulatory considerations.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of thiol-containing compounds often involves their ability to interact with and disrupt essential cellular processes in microorganisms.[4] The thiol group (-SH) is highly reactive and can interfere with microbial viability through several mechanisms.

The proposed primary mechanism of action for 2-Mercapto-4-methoxybenzoic acid is the inactivation of essential thiol-containing enzymes within microbial cells.[5] Many enzymes rely on cysteine residues with free thiol groups for their catalytic activity. The thiol group of 2-Mercapto-4-methoxybenzoic acid can readily react with these enzymatic thiols, leading to the formation of mixed disulfides.[6] This covalent modification can alter the enzyme's three-dimensional structure, blocking the active site and rendering it non-functional. Disruption of key metabolic pathways, such as those involved in energy production or protein synthesis, ultimately leads to microbial cell death.

Furthermore, the interaction of thiol compounds with microbial systems can induce oxidative stress.[5] This can occur through the disruption of the natural thiol-redox balance within the cell, which is maintained by systems like the thioredoxin and glutathione pathways.[4][7] By overwhelming these systems, an increase in reactive oxygen species (ROS) can occur, leading to damage of cellular components such as DNA, proteins, and lipids.

Mechanism_of_Action cluster_0 Microbial Cell Essential_Enzyme Essential Enzyme (with active -SH group) Enzyme_Inactivation Enzyme Inactivation Essential_Enzyme->Enzyme_Inactivation Inactivation Cellular_Components DNA, Proteins, Lipids Cell_Death Microbial Cell Death Cellular_Components->Cell_Death Leads to Redox_Balance Thiol-Redox Homeostasis (e.g., Glutathione, Thioredoxin) Oxidative_Stress Oxidative Stress (Increased ROS) Redox_Balance->Oxidative_Stress Induces Preservative 2-Mercapto-4-methoxybenzoic acid (-SH group) Preservative->Essential_Enzyme Forms mixed disulfide Preservative->Redox_Balance Disrupts Metabolic_Disruption Metabolic Pathway Disruption Enzyme_Inactivation->Metabolic_Disruption Disrupts Metabolic_Disruption->Cell_Death Leads to Oxidative_Stress->Cellular_Components Damages Challenge_Test_Workflow Start Start: Product Formulation Inoculation Inoculation with Microorganisms Start->Inoculation Incubation Incubation at Controlled Temperature (e.g., 20-25°C) Inoculation->Incubation Sampling Sampling at Intervals (e.g., Day 0, 7, 14, 28) Incubation->Sampling Plating Plate Counts to Determine Viable Microorganisms Sampling->Plating Analysis Data Analysis: Log Reduction Calculation Plating->Analysis End End: Pass/Fail Determination Analysis->End

Sources

The Multifaceted Role of 2-Mercapto-4-methoxybenzoic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Mercapto-4-methoxybenzoic acid is a uniquely functionalized aromatic molecule poised for significant contributions to the field of polymer science. Its structure, featuring a thiol (mercapto) group, a carboxylic acid, and a methoxy group, offers a versatile platform for the synthesis of advanced polymers with tailored properties. While direct literature on this specific compound is emerging, its chemical functionalities allow for well-established applications as a chain transfer agent for molecular weight control in radical polymerizations, as a monomer for the synthesis of high-performance polyesters and polyamides, and as a surface modifier for imparting new properties to existing polymers. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to harness the potential of 2-Mercapto-4-methoxybenzoic acid in their polymer-based projects.

Part 1: Application as a Chain Transfer Agent in Radical Polymerization

The thiol group (-SH) of 2-Mercapto-4-methoxybenzoic acid can act as a highly efficient chain transfer agent (CTA) in free-radical polymerization.[1][2] This allows for precise control over the molecular weight and molecular weight distribution of the resulting polymers.[2] The mechanism involves the transfer of a hydrogen atom from the thiol to the propagating radical chain, terminating that chain and creating a new thiyl radical that can initiate a new polymer chain.[3] This process is crucial for producing polymers with desired mechanical and processing properties.[4]

Causality of Experimental Choices:

The selection of a chain transfer agent is critical for controlling the polymerization process. Thiols are particularly effective due to the relatively weak S-H bond, which facilitates the hydrogen atom transfer.[5] The concentration of the CTA relative to the monomer is the primary determinant of the final polymer's molecular weight; higher concentrations of the CTA lead to lower molecular weight polymers. The carboxylic acid and methoxy groups on the aromatic ring of 2-Mercapto-4-methoxybenzoic acid can also influence the solubility of the CTA in the polymerization medium and may subtly affect its reactivity.

Protocol 1: Controlled Radical Polymerization of Methyl Methacrylate (MMA) using 2-Mercapto-4-methoxybenzoic Acid as a Chain Transfer Agent

This protocol describes the bulk polymerization of methyl methacrylate with AIBN as the initiator and 2-Mercapto-4-methoxybenzoic acid as the chain transfer agent to control the polymer's molecular weight.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 2-Mercapto-4-methoxybenzoic acid

  • Toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon source

Procedure:

  • Preparation: In a Schlenk flask, dissolve the desired amount of 2-Mercapto-4-methoxybenzoic acid and AIBN in freshly distilled MMA monomer and toluene. The ratio of CTA to monomer will determine the final molecular weight.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 60-70°C under a nitrogen or argon atmosphere and stir.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time intervals to determine monomer conversion via gravimetry or NMR spectroscopy.

  • Termination: After the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Dilute the viscous solution with toluene and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Characterize the molecular weight and polydispersity index (PDI) of the purified PMMA using Gel Permeation Chromatography (GPC).

Data Presentation: Expected Molecular Weight Control
[MMA]/[CTA] RatioExpected Mn ( g/mol )Expected PDI
500:1High~1.5 - 2.0
250:1Medium~1.5 - 2.0
100:1Low~1.5 - 2.0

Note: The actual molecular weight will depend on the chain transfer constant of 2-Mercapto-4-methoxybenzoic acid for the specific monomer and reaction conditions. This table provides a qualitative expectation.

Visualization: Chain Transfer Mechanism

G P_n Propagating Polymer Chain (P_n•) P_n_H Terminated Polymer Chain (P_n-H) P_n->P_n_H H atom transfer CTA 2-Mercapto-4-methoxybenzoic Acid (R-SH) RS_rad Thiyl Radical (RS•) CTA->RS_rad H atom abstraction P_1 New Propagating Chain (P_1•) RS_rad->P_1 Initiation M Monomer (M) M->P_1

Caption: Mechanism of chain transfer in radical polymerization.

Part 2: Monomer for High-Performance Polyesters and Polyamides

The carboxylic acid functionality of 2-Mercapto-4-methoxybenzoic acid enables its use as a monomer in polycondensation reactions to produce polyesters and polyamides.[6][7] The incorporation of the aromatic ring and the methoxy group can enhance the thermal stability and modify the solubility of the resulting polymers.[8][9] The presence of the thiol group in the polymer backbone offers a site for post-polymerization modification, such as cross-linking or grafting of other molecules.

Causality of Experimental Choices:

Direct polycondensation is a common method for synthesizing aromatic polyesters and polyamides.[10][11] The choice of co-monomer (a diol for polyesters or a diamine for polyamides) will determine the final polymer structure and properties. The reaction is typically carried out at high temperatures to drive off the small molecule byproduct (e.g., water) and achieve high molecular weight polymers. A catalyst is often used to increase the reaction rate.

Protocol 2: Synthesis of a Copolyester using 2-Mercapto-4-methoxybenzoic Acid

This protocol outlines the synthesis of a copolyester from 2-Mercapto-4-methoxybenzoic acid, terephthaloyl chloride, and a diol.

Materials:

  • 2-Mercapto-4-methoxybenzoic acid

  • Terephthaloyl chloride

  • 1,4-Butanediol

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Antimony trioxide (catalyst)

  • Methanol

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap and condenser

  • Nitrogen or Argon source

Procedure:

  • Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 2-Mercapto-4-methoxybenzoic acid, 1,4-butanediol, and a catalytic amount of antimony trioxide in NMP.

  • Esterification: Heat the mixture to 150-160°C under a slow stream of nitrogen to initiate the esterification reaction. Water will be collected in the Dean-Stark trap.

  • Acid Chloride Addition: After the initial esterification, cool the mixture to room temperature. Add terephthaloyl chloride dissolved in NMP dropwise to the reaction mixture.

  • Polycondensation: Slowly increase the temperature to 180-200°C and apply a vacuum to remove the HCl byproduct and drive the polymerization to completion. The viscosity of the solution will increase significantly.

  • Isolation: After several hours, cool the reaction mixture and precipitate the polyester by pouring it into a large volume of methanol.

  • Purification: Filter the polymer, wash it with methanol and hot water, and then dry it in a vacuum oven at 80°C.

  • Characterization: Analyze the polyester by FTIR and NMR for structural confirmation, TGA for thermal stability, and DSC for thermal transitions.

Visualization: Polyester Synthesis Workflow

G cluster_0 Monomer Preparation cluster_1 Esterification & Polycondensation cluster_2 Isolation & Purification cluster_3 Characterization Monomers 2-Mercapto-4-methoxybenzoic acid + 1,4-Butanediol + Catalyst Reaction Heating under N2 Addition of Terephthaloyl Chloride Heating under Vacuum Monomers->Reaction Isolation Precipitation in Methanol Filtration & Washing Drying Reaction->Isolation Characterization FTIR, NMR, TGA, DSC Isolation->Characterization

Caption: Workflow for the synthesis of a copolyester.

Part 3: Surface Modification of Polymers

The carboxylic acid group of 2-Mercapto-4-methoxybenzoic acid provides a reactive handle for grafting it onto the surface of other polymers, thereby altering their surface properties.[12][13] This "grafting to" approach can be used to introduce the thiol and methoxy functionalities onto a polymer surface, which can enhance biocompatibility, provide sites for further chemical reactions, or modify surface energy and wettability.[14]

Causality of Experimental Choices:

Covalent grafting of molecules with carboxylic acid groups onto polymer surfaces often requires the activation of the carboxylic acid to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.[15] This activated ester can then react with amine or hydroxyl groups present on the polymer surface. Alternatively, plasma or radiation treatment can be used to create reactive sites on the polymer surface for grafting.[16]

Protocol 3: Surface Grafting of 2-Mercapto-4-methoxybenzoic Acid onto an Amine-Functionalized Polymer Surface

This protocol describes the covalent attachment of 2-Mercapto-4-methoxybenzoic acid to a polymer surface containing primary amine groups.

Materials:

  • Amine-functionalized polymer substrate

  • 2-Mercapto-4-methoxybenzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Ethanolamine solution (to quench the reaction)

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Ethanol

Procedure:

  • Substrate Cleaning: Thoroughly clean the amine-functionalized polymer substrate by sonicating in ethanol and then deionized water, followed by drying under a stream of nitrogen.

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve 2-Mercapto-4-methoxybenzoic acid, EDC, and NHS in MES buffer. Allow the mixture to react for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Grafting Reaction: Immerse the cleaned polymer substrate in the activation solution and allow it to react for 2-4 hours at room temperature with gentle agitation.

  • Quenching: Remove the substrate from the reaction solution and immerse it in an ethanolamine solution for 20-30 minutes to deactivate any unreacted NHS-esters.

  • Washing: Thoroughly wash the modified substrate with PBS, deionized water, and ethanol to remove any non-covalently bound molecules.

  • Drying and Storage: Dry the surface-modified polymer under a stream of nitrogen and store it in a desiccator.

  • Characterization: Confirm the successful grafting by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur and changes in the C1s and O1s spectra, and contact angle measurements to assess changes in surface wettability.

Visualization: Surface Grafting Process

G cluster_0 Step 1: Activation cluster_1 Step 2: Grafting cluster_2 Step 3: Quenching & Washing Activation 2-Mercapto-4-methoxybenzoic Acid + EDC/NHS Activated_Ester NHS-activated Ester Activation->Activated_Ester Grafted_Surface Modified Polymer Surface Activated_Ester->Grafted_Surface Polymer_Surface Amine-functionalized Polymer Surface Polymer_Surface->Grafted_Surface Quenching Ethanolamine Treatment Grafted_Surface->Quenching Washing Washing with PBS, Water, Ethanol Quenching->Washing

Caption: Schematic of the "grafting to" process.

References

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules. [Link]

  • Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets. ACS Applied Polymer Materials. [Link]

  • Carboxylic acid - Polyamides, Synthesis, Esters. Britannica. [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. [Link]

  • Polyamide monomers via carbonate-promoted C–H carboxylation of furfurylamine. Royal Society of Chemistry. [Link]

  • STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. [Link]

  • Thiols as chain transfer agents in free radical polymerization in aqueous solution. ResearchGate. [Link]

  • Polyamides and polyesters. The Exam Formula. [Link]

  • Influence of Molecular Weight on the Thermotropic Mesophases of Poly(6- (4-methoxy-(4'-oxy) - DTIC). [Link]

  • Synthesis and Characterization of New Polyesters Derived From 4, 4'-Azodibenzoic Acid, Malic Acid and Adipic Acid With Aromatic Diols. Iraqi Journal of Science. [Link]

  • Thiol-ene reaction. Wikipedia. [Link]

  • Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]

  • Formation of Polyamides. Save My Exams. [Link]

  • Chain transfer. Wikipedia. [Link]

  • The Influence of Alkoxy Substitutions on the Properties of Diketopyrrolopyrrole-Phenyl Copolymers for Solar Cells. PMC. [Link]

  • Thiochemical Chain Transfer Agents Overview. Scribd. [Link]

  • Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science, Technology and Application. [Link]

  • Prooxidative chain transfer activity by thiol groups in biological systems. PMC. [Link]

  • Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. University of Colorado Boulder. [Link]

  • Grafting of Polypyrrole-3-carboxylic Acid to the Surface of Hexamethylene Diisocyanate-Functionalized Graphene Oxide. PMC. [Link]

  • Polymer Grafting and its chemical reactions. PMC. [Link]

  • Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials. PMC. [Link]

  • n-Dodecyl mercaptan transfer constant in polymerization of methyl methacrylate. Iran Polymer and Petrochemical Institute. [Link]

  • A facile post-modification strategy for carboxylic acid-functionalized UV-responsive pressure-sensitive adhesives. Polymer Chemistry. [Link]

  • Synthesis and characterization of new aromatic polyesters containing biphenyl side groups. Scilit. [Link]

  • Facile Synthesis of Aromatic Polyesters with High Molecular Weights via Lewis Pair-Mediated Ring-Opening Polymerization of Salicylic Acid-Derived O-Carboxyanhydrides. Macromolecules. [Link]

  • Use of Two-Step Grafting to Fabricate Dual-Functional Films and Site-Specific Functionalized Scaffolds. Langmuir. [Link]

  • Influence of Carboxylic Modification Using Polyacrylic Acid on Characteristics of Fe3O4 Nanoparticles with Cluster Structure. MDPI. [Link]

  • Surface Modification of Polymer Substrates for Biomedical Applications. PMC. [Link]

  • Synthesis and properties of biodegradable aliphatic–aromatic polyesters derived from 4‐hydroxybenzaldehyde. ResearchGate. [Link]

  • Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic and Hydroxybiphenylcarboxylic Acids. Preprints.org. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals facing yield bottlenecks when synthesizing 2-Mercapto-4-methoxybenzoic acid .

Rather than providing a generic recipe, this guide dissects the causality behind each experimental choice. The most scalable and authoritative method for synthesizing this compound is the Newman-Kwart Rearrangement —a robust pathway that converts a phenol derivative into a thiophenol. However, this route is highly sensitive to thermal parameters and oxidative degradation. Every protocol described below is engineered as a self-validating system to ensure you can pinpoint and resolve failures in real-time.

Pathway Visualization & Mechanistic Logic

The synthesis proceeds through three distinct phases: O-aryl thiocarbamate formation, thermal rearrangement to the S-aryl isomer, and global deprotection (hydrolysis).

SynthesisWorkflow A Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) B O-Aryl Thiocarbamate Intermediate A->B N,N-dimethylthiocarbamoyl chloride DBU, DMF, 0°C to RT C S-Aryl Thiocarbamate Intermediate B->C Newman-Kwart Rearrangement 210°C, 14h (Critical Step) D 2-Mercapto-4-methoxybenzoic acid (Target Compound) C->D 1. 4N NaOH, Reflux, 24h 2. HCl Acidification (0°C)

Fig 1. Synthetic workflow for 2-Mercapto-4-methoxybenzoic acid via Newman-Kwart rearrangement.

Validated Step-by-Step Methodology

This protocol integrates in-line validation checkpoints to ensure absolute trustworthiness at each phase.

Phase 1: O-Aryl Thiocarbamate Formation
  • Reaction: Dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) and N,N-dimethylthiocarbamoyl chloride (1.2 eq) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise. Stir at room temperature for 72 hours.

  • Causality: DBU is utilized instead of weaker bases (like triethylamine) because the sterically hindered phenol requires a strong, non-nucleophilic base to ensure complete deprotonation and rapid nucleophilic attack, preventing competitive side reactions 1.

  • Validation Checkpoint: Perform TLC (EtOAc/Hexane). The product is highly UV-active. Extract with EtOAc, wash with 1N HCl, and recrystallize to afford a white solid.

Phase 2: Newman-Kwart Rearrangement (The Bottleneck)
  • Reaction: Heat the purified O-aryl thiocarbamate strictly to 210°C for 14 hours under an inert atmosphere.

  • Causality: The O-to-S rearrangement proceeds via a concerted, four-membered cyclic transition state. This requires a massive activation energy. Temperatures below 200°C will stall the reaction, while temperatures above 230°C risk thermal decomposition 1.

  • Validation Checkpoint: Monitor via LC-MS. The O-aryl and S-aryl isomers have identical masses but distinct retention times. The product should appear as a reddish oil.

Phase 3: Global Hydrolysis and Deprotection
  • Reaction: Suspend the S-aryl thiocarbamate in 4N aqueous NaOH. Reflux at 100°C for 24 hours under a continuous Argon purge.

  • Acidification: Cool the reaction to strictly 0°C using an ice bath. Slowly acidify with 2M HCl until pH ~2 is reached.

  • Causality: Cleaving both the S-aryl amide and the methyl ester simultaneously requires harsh basic conditions and extended reflux. The resulting free thiolate is highly susceptible to oxidative dimerization; thus, Argon is mandatory 2.

  • Validation Checkpoint: Confirm the presence of the free thiol using Ellman's reagent. LC-MS should show [M-H]⁻ = 183.0.

Quantitative Yield Optimization Matrix

Use the following data table to benchmark your current reaction parameters against the optimized standards.

Reaction ParameterSub-optimal StateOptimized StateYield ShiftMechanistic Rationale
Rearrangement Temp 180°C210°C35% → 70%Overcomes the high activation energy of the cyclic transition state.
Rearrangement Time 6 hours14 hours45% → 70%Accommodates the slow kinetics of the sterically hindered O-to-S migration.
Hydrolysis Atmosphere Ambient AirArgon Purge40% → 63-85%Prevents oxidative dimerization of the free thiolate into a disulfide bond.
Base Concentration 1N NaOH4N NaOH50% → 83%Drives the thermodynamically difficult cleavage of the robust S-aryl amide bond.
Acidification Temp 25°C (Ambient)0°C (Ice Bath)Oiling Out → SolidPrevents liquid-liquid phase separation; forces crystalline precipitation.
Targeted Troubleshooting & FAQs

TroubleshootingLogic Start Low Yield of Target Compound? Q1 Incomplete O-to-S Rearrangement? Start->Q1 A1 Increase temp to 210°C, monitor via LC-MS Q1->A1 Yes Q2 Disulfide Dimer Forming? Q1->Q2 No A2 Degas solvents (Argon), use DTT during workup Q2->A2 Yes Q3 Incomplete Ester Hydrolysis? Q2->Q3 No A3 Extend reflux to 24h, ensure 4N NaOH excess Q3->A3 Yes

Fig 2. Diagnostic logic tree for resolving common yield bottlenecks in the synthesis pathway.

Q: My Newman-Kwart rearrangement yields a black, tarry mixture with low recovery. How can I fix this? A: Tarry byproducts indicate localized overheating or thermal decomposition. Causality: Heating neat solids to 210°C often creates hot spots on the flask wall. Solution: Transition from neat heating to a high-boiling inert solvent system (e.g., diphenyl ether) or use a highly regulated sand bath to ensure uniform heat distribution.

Q: I am observing a large mass peak at exactly double the expected molecular weight minus 2 Da (m/z ~366). What is happening? A: This is the classic signature of disulfide dimer formation (4,4'-dimethoxy-2,2'-dithiobisbenzoic acid). Causality: Free thiols (mercaptans) are rapidly oxidized by dissolved atmospheric oxygen, especially in alkaline aqueous environments during workup 3. Solution: Degas all aqueous solutions with Argon prior to hydrolysis. If the dimer has already formed, you can salvage the batch by treating the crude mixture with a reducing agent such as dithiothreitol (DTT) or sodium dithionite (Na₂S₂O₄) before the final acidic extraction.

Q: During the final acidification step, my product separates as a sticky gum instead of a filterable solid. What went wrong? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). Causality: The neutralization of 4N NaOH with concentrated HCl is highly exothermic. If the local temperature exceeds the melting point or glass transition temperature of the protonated 2-mercapto-4-methoxybenzoic acid, it separates as an immiscible liquid, trapping impurities. Solution: Perform the acidification strictly at 0°C using an ice bath. Add the HCl dropwise under vigorous stirring to dissipate heat instantly and force crystalline nucleation.

References
  • Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKb Inhibitors. Chemical & Pharmaceutical Bulletin. 1

  • Sulfur-based ferroelectric nematic liquid crystals. Journal of Materials Chemistry C. 2

  • Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease. Journal of Medicinal Chemistry. 3

Sources

Technical Support Center: Purification of 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Mercapto-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Due to the molecule's dual reactive moieties—the nucleophilic thiol and the acidic carboxylic acid—purification requires careful consideration of experimental conditions to prevent common pitfalls, most notably oxidative dimerization. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Mercapto-4-methoxybenzoic acid in a direct question-and-answer format.

Issue 1: My final product is a pale yellow or off-white solid, not pure white.

  • Question: What is causing the discoloration of my 2-Mercapto-4-methoxybenzoic acid, and how can I fix it?

  • Answer: Discoloration is typically caused by trace-level, highly conjugated impurities or oxidation byproducts. The thiol group is susceptible to oxidation, which can form colored species.

    • Causality: Side reactions during synthesis or exposure to air and heat during workup can generate these impurities.

    • Troubleshooting Steps:

      • Activated Carbon Treatment: This is the most effective method for removing colored impurities. Add a small amount (1-2% w/w) of activated carbon to a solution of your crude product in a suitable solvent before the recrystallization step.[1][2]

      • Solvent Selection: Ensure the solvent used for recrystallization is pure and does not promote degradation.

      • Inert Atmosphere: Subsequent purification steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation.

Issue 2: During recrystallization, the compound "oiled out" instead of forming crystals.

  • Question: I attempted to recrystallize my product, but it separated as an oil. What went wrong?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point or due to the presence of significant impurities that depress the melting point.[3]

    • Causality: This can be caused by using a solvent with a boiling point higher than the melting point of your compound or by cooling the saturated solution too rapidly.[3] High impurity levels can also exacerbate this issue.

    • Troubleshooting Steps:

      • Lower the Solution Temperature: If possible, use a lower boiling point solvent or a solvent mixture.

      • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.[4]

      • Solvent System Change: Switch to a binary solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly.[3]

      • Pre-Purification: If the issue persists, it indicates a high level of impurities. Perform a preliminary purification step like an acid-base extraction before attempting recrystallization.

Issue 3: Analytical results (NMR, LC-MS) show a major impurity with approximately double the molecular weight.

  • Question: My analysis shows a significant peak corresponding to a dimer. What is this impurity and how do I get rid of it?

  • Answer: This is almost certainly the disulfide-linked dimer, formed by the oxidation of two molecules of 2-Mercapto-4-methoxybenzoic acid. This is the most common and problematic side reaction.[5]

    • Causality: The thiol (-SH) group is readily oxidized to a disulfide (-S-S-) bond, especially in the presence of atmospheric oxygen, heat, or trace metal catalysts.[5] This often occurs during crystallization from hot solvents.

    • Troubleshooting & Prevention:

      • Prevention (Best Approach): Conduct all purification steps, especially heating, under an inert atmosphere (N₂ or Ar). Use degassed solvents for recrystallization.

      • Chemical Reduction (Post-Formation): While not ideal, it is sometimes possible to reduce the disulfide back to the thiol. This is an advanced technique that requires careful consideration of subsequent purification to remove the reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) and its byproducts. This approach adds significant complexity to the purification process.

      • Chromatography: If the dimer is present in small amounts, purification by column chromatography may be possible, though it can be challenging due to similar polarities.

Issue 4: The final product contains non-acidic impurities from the synthesis.

  • Question: How can I remove unreacted starting materials or neutral byproducts from my acidic product?

  • Answer: Acid-base extraction is a highly effective and standard method for separating carboxylic acids from neutral or basic impurities.[1][6]

    • Causality: The acidic proton of the carboxylic acid group can be removed by a weak base, converting the molecule into a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase.

    • Troubleshooting Steps:

      • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

      • Extract the organic solution with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution. The 2-Mercapto-4-methoxybenzoic acid will move into the aqueous layer as its sodium salt.

      • Separate the aqueous layer, wash it with fresh organic solvent to remove any trapped impurities, and then re-acidify it with a mineral acid (e.g., 1M HCl) to precipitate the pure product.[6]

      • Filter the resulting solid, wash with cold water, and dry thoroughly.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal properties of a recrystallization solvent for this compound?

    • A1: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[4] It should not react with the compound (i.e., avoid highly reactive or oxidizing solvents). For 2-Mercapto-4-methoxybenzoic acid, consider solvents like ethanol, isopropanol, toluene, or mixtures such as ethanol/water or toluene/isopropanol. Always perform small-scale solubility tests first.[6][7]

  • Q2: How can I best store the purified 2-Mercapto-4-methoxybenzoic acid to maintain its purity?

    • A2: To prevent long-term oxidation, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). Keep it in a cool, dark, and dry place away from strong oxidizing agents.[8][9]

  • Q3: Which analytical techniques are recommended for assessing the final purity?

    • A3: A combination of techniques is best for a comprehensive assessment.

      • HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting trace impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and acidified water is a good starting point.[10][11]

      • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy will confirm the structure and can reveal the presence of the disulfide dimer (which will have a different spectral pattern) or other organic impurities.

      • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Visualized Workflows and Diagrams

Purification_Workflow crude Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve decision_neutral Neutral Impurities Present? dissolve->decision_neutral acid_base Perform Acid-Base Extraction decision_neutral->acid_base Yes decision_color Colored Impurities Present? decision_neutral->decision_color No reacidify Re-acidify & Filter acid_base->reacidify reacidify->decision_color carbon Treat with Activated Carbon decision_color->carbon Yes recrystallize Recrystallize under Inert Atmosphere decision_color->recrystallize No hot_filter Hot Gravity Filtration carbon->hot_filter hot_filter->recrystallize isolate Isolate Crystals via Vacuum Filtration recrystallize->isolate dry Dry Under Vacuum isolate->dry pure Pure Product dry->pure

Caption: General purification workflow for 2-Mercapto-4-methoxybenzoic acid.

Troubleshooting_Logic start Purity Analysis Fails issue_mw Impurity with ~2x MW (LC-MS/NMR) start->issue_mw issue_color Product is Discolored start->issue_color issue_yield Low Recrystallization Yield start->issue_yield issue_oil Compound 'Oiled Out' start->issue_oil cause_mw Cause: Oxidative Dimerization (Disulfide Formation) issue_mw->cause_mw cause_color Cause: Conjugated Impurities or Oxidation Byproducts issue_color->cause_color cause_yield Cause: • Too much solvent • Cooled too quickly • Product loss during transfers issue_yield->cause_yield cause_oil Cause: • High impurity level • Rapid cooling • Improper solvent issue_oil->cause_oil solution_mw Solution: • Purify under Inert Gas • Use Degassed Solvents cause_mw->solution_mw solution_color Solution: • Activated Carbon Treatment • Recrystallize cause_color->solution_color solution_yield Solution: • Use minimum hot solvent • Slow, gradual cooling cause_yield->solution_yield solution_oil Solution: • Pre-purify (e.g., extraction) • Cool slowly • Change solvent system cause_oil->solution_oil

Sources

troubleshooting common issues in 2-Mercapto-4-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Mercapto-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this molecule. My aim is to provide not just protocols, but a deeper understanding of the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic routes. We will explore the inherent challenges posed by the molecule's structure—specifically, the interplay between the nucleophilic thiol, the carboxylic acid, and the electron-rich aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns and proper storage conditions for 2-Mercapto-4-methoxybenzoic acid?

A1: The principal stability issue with 2-Mercapto-4-methoxybenzoic acid is the high susceptibility of the thiol group to oxidation. Exposure to atmospheric oxygen can lead to the formation of the corresponding disulfide, 2,2'-disulfanediylbis(4-methoxybenzoic acid), which will appear as a significant impurity over time. This oxidation can be accelerated by light, heat, and the presence of metal ions.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Keep in a cool, dark location. Refrigeration is recommended for long-term storage.

  • Container: Use a tightly sealed, opaque container to minimize exposure to air and light.

Q2: My amide coupling reaction with an amine is sluggish and gives a low yield. What are the likely causes?

A2: Low yields in amide coupling reactions involving this substrate typically stem from three core issues:

  • Oxidative Side Reaction: The most common pitfall is the competing oxidation of the thiol to a disulfide. This consumes your starting material and complicates purification.

  • Suboptimal Carboxylic Acid Activation: The electronic properties of the methoxy group and the presence of the acidic thiol can sometimes interfere with standard coupling reagents.

  • Solubility Issues: Like many benzoic acid derivatives, this compound may have limited solubility in common reaction solvents, leading to poor reaction kinetics.[1]

We will address each of these points in the detailed troubleshooting guides below.

Q3: I am observing an unexpected byproduct with a mass corresponding to the loss of H₂O from my starting material. What is it?

A3: This observation strongly suggests the formation of an intramolecular cyclization product, 7-methoxybenzo[d][2][3]oxathiol-2-one . The ortho positioning of the carboxylic acid and thiol groups makes them prone to cyclize, especially under harsh conditions such as high heat or when using highly reactive acyl-activating agents like thionyl chloride. This reaction is often irreversible and represents a significant yield loss.

Troubleshooting Guide: Disulfide Formation in Coupling Reactions

The oxidation of the thiol group is the most prevalent side reaction. Your primary goal is to create an environment that favors the desired nucleophilic attack on the activated carboxylic acid while suppressing the oxidative pathway.

Issue: Your crude reaction mixture (monitored by LC-MS or TLC) shows a significant peak corresponding to the dimerized starting material (M+M-2H).

Causality: Thiols readily undergo oxidation, a process often catalyzed by trace metals or ambient oxygen, to form stable disulfide bonds.[4][5][6] This reaction pathway competes directly with the intended amidation or esterification.

Mitigation Strategies
  • Inert Atmosphere is Non-Negotiable: All reactions should be conducted under a positive pressure of an inert gas like argon or nitrogen. This requires using appropriate glassware (e.g., a three-neck flask with a condenser and gas inlet).

  • Degas Your Solvents: Before use, sparge your reaction solvents with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Use Fresh, High-Purity Reagents: Ensure your 2-Mercapto-4-methoxybenzoic acid is of high purity and has been stored correctly. Older batches may already contain disulfide impurities.

The following diagram illustrates the competing reaction pathways. Your objective is to maximize the rate of Pathway A (k_amidation) while minimizing the rate of Pathway B (k_oxidation).

SM 2-Mercapto-4-methoxybenzoic Acid + Amine Activated Activated Intermediate (e.g., HOBt-ester) SM->Activated  Activation Disulfide Disulfide Byproduct SM->Disulfide Pathway B (k_oxidation)   Product Desired Amide Product Activated->Product Pathway A (k_amidation)   Coupling Coupling Reagent (e.g., EDC/HOBt) Coupling->Activated Oxygen [O] (Air, contaminants) Oxygen->Disulfide

Caption: Competing pathways: Amidation vs. Oxidation.

Troubleshooting Guide: Sluggish Reactions & Low Yields

When disulfide formation is minimized but the reaction still fails to proceed efficiently, the focus shifts to the activation of the carboxylic acid and the reaction conditions.

Issue: The reaction stalls with significant starting material remaining after an extended period, even under an inert atmosphere.

Causality: The carboxylic acid must be converted into a more reactive electrophile to be attacked by the amine or alcohol. If this activation is inefficient or the resulting intermediate is not reactive enough, the reaction will be slow or incomplete. Electron-deficient amines can be particularly challenging partners.[7]

Optimization Strategies
  • Choosing the Right Coupling Reagent: Not all coupling reagents are equally effective. For a substrate like this, which has multiple potentially reactive sites, a careful choice is critical.

Coupling SystemRecommended Use & RationaleCommon Pitfalls
EDC / HOBt Workhorse Method. Forms a reactive HOBt ester that is less prone to side reactions than the O-acylisourea intermediate. HOBt also acts as a scavenger for carbodiimide byproducts.[7]Can be slow with sterically hindered or electron-poor amines. Requires anhydrous conditions.
HATU / DIPEA High-Potency Method. Excellent for difficult couplings, including sterically hindered substrates and electron-deficient amines. Generally faster and more efficient than carbodiimide methods.[8]More expensive. The reaction byproducts can sometimes complicate purification. Base selection is crucial (DIPEA is standard).
SOCl₂ or (COCl)₂ Not Recommended. These reagents form a highly reactive acyl chloride. While effective, the harsh conditions (often requiring heat) can promote the unwanted intramolecular cyclization and other side reactions.High risk of byproduct formation, including the oxathiolone. Generates corrosive HCl.
  • Solvent and Temperature Control:

    • Solubility: If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or NMP, ensuring they are anhydrous. Gentle heating (40-50 °C) can often improve both solubility and reaction rate, but monitor closely for byproduct formation.[1]

    • Order of Addition: A field-proven technique is to pre-activate the carboxylic acid before adding the nucleophile. Stir the 2-Mercapto-4-methoxybenzoic acid with the coupling reagent (e.g., EDC/HOBt) in the solvent for 15-30 minutes at 0 °C to room temperature. This allows for the formation of the active ester intermediate. Then, add the amine or alcohol to the mixture.

The following decision tree can guide your selection of coupling conditions.

Start Start: Amide Coupling Fails CheckDisulfide Is disulfide the major byproduct? Start->CheckDisulfide InertAtmosphere ACTION: Use Inert Atmosphere & Degassed Solvents CheckDisulfide->InertAtmosphere Yes CheckAmine Is the amine/alcohol sterically hindered or electron-deficient? CheckDisulfide->CheckAmine No InertAtmosphere->CheckAmine UseHATU STRATEGY A: Switch to HATU/DIPEA for higher reactivity CheckAmine->UseHATU Yes OptimizeEDC STRATEGY B: Optimize EDC/HOBt. Pre-activate acid, consider gentle heat. CheckAmine->OptimizeEDC No CheckSolubility Is starting material fully dissolved? UseHATU->CheckSolubility OptimizeEDC->CheckSolubility ChangeSolvent ACTION: Switch to anhydrous DMF or NMP CheckSolubility->ChangeSolvent No

Sources

Technical Support Center: Strategies for Improving the Solubility of 2-Mercapto-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Mercapto-4-methoxybenzoic acid. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and foundational knowledge to help you overcome these issues and ensure the success and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Properties

2-Mercapto-4-methoxybenzoic acid is a bifunctional molecule containing both a carboxylic acid and a mercapto (thiol) group. Its solubility is governed by the interplay of its polar functional groups, which can engage in hydrogen bonding, and its relatively nonpolar aromatic ring. The crystalline nature of the solid and strong intermolecular hydrogen bonding can make it challenging to dissolve in aqueous and some organic solvents.

A critical parameter for this compound is its acidity, defined by the pKa values of the carboxylic acid and the mercapto group. While specific experimental data for this exact molecule is not widely published, we can estimate its pKa based on similar structures. The pKa of the carboxylic acid group is predicted to be around 4-5, similar to other benzoic acids[1][2]. The mercapto group is a weaker acid, with a pKa likely in the range of 9-11. This dual acidic nature is key to manipulating its solubility.

Troubleshooting Guide & Methodologies

This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory.

Issue 1: My 2-Mercapto-4-methoxybenzoic acid is not dissolving in my aqueous buffer.

This is the most common issue. The limited aqueous solubility is due to the hydrophobic benzene ring and the fact that at neutral pH, the carboxylic acid is only partially deprotonated.

Root Cause Analysis & Solution: pH Adjustment

The primary and most effective method to increase the aqueous solubility of ionizable compounds like 2-Mercapto-4-methoxybenzoic acid is through pH adjustment.[3][4][5][] By increasing the pH of the solution, you deprotonate the carboxylic acid group, converting it into a much more polar and water-soluble carboxylate salt.

Scientific Rationale: The Henderson-Hasselbalch equation governs the ratio of the deprotonated (anionic, A⁻) to the protonated (neutral, HA) form of the acid. To ensure complete dissolution, the pH of the medium should be raised to at least 1.5 to 2 units above the pKa of the carboxylic acid. Given a pKa of ~4.5, a pH of 6.5 or higher will ensure that over 99% of the compound is in its soluble salt form.

cluster_low_pH Low pH (e.g., pH < 3) cluster_high_pH High pH (e.g., pH > 6.5) Low_Solubility Poorly Soluble (Protonated Form) R-COOH High_Solubility Highly Soluble (Deprotonated Salt Form) R-COO⁻ Low_Solubility->High_Solubility  Add Base (e.g., NaOH, KOH)  pH > pKa + 2 High_Solubility->Low_Solubility  Add Acid (e.g., HCl)  pH < pKa - 2

Caption: Effect of pH on the ionization and solubility of 2-Mercapto-4-methoxybenzoic acid.

Experimental Protocol: Solubility Enhancement by pH Adjustment
  • Preparation: Suspend the desired amount of 2-Mercapto-4-methoxybenzoic acid in your aqueous buffer (e.g., water, PBS).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Titration: While stirring, add a suitable base (e.g., 1 M NaOH or KOH) dropwise.

  • Monitoring: Monitor the pH and the dissolution of the solid. You should observe the solid dissolving as the pH increases.

  • Final pH Adjustment: Continue adding the base until all the solid has dissolved. A final pH of 7.0-7.4 is often suitable for biological experiments. Ensure you do not overshoot the desired pH.

  • Final Volume Adjustment: If necessary, add more buffer to reach the final desired concentration.

Cautions:

  • Stability: Extreme pH values can cause degradation of some compounds. It is advisable to check the stability of your compound at the final pH if it will be stored for an extended period.

  • Precipitation Risk: If this stock solution is added to a much larger volume of an acidic buffer, the compound may precipitate out as the pH drops.[4][5]

Issue 2: My compound needs to be dissolved in an organic solvent for a reaction, but it has poor solubility.

While more soluble in some organic solvents than in water, achieving a high concentration can still be difficult, especially in non-polar solvents.

Root Cause Analysis & Solution: Co-solvency

Co-solvency is a technique where a water-miscible organic solvent, in which the compound is highly soluble, is added to the primary solvent to increase the overall solubility.[5][7][8] This method works by reducing the polarity of the overall solvent system, making it more favorable for the solute.

Scientific Rationale: Co-solvents work by reducing the interfacial tension between the solute and the solvent.[3] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and methanol are common choices because they are miscible with a wide range of both aqueous and organic solvents and are good solvents for many organic molecules.[]

Experimental Protocol: Developing a Co-Solvent System
  • Solvent Screening: Test the solubility of a small amount of 2-Mercapto-4-methoxybenzoic acid in a range of potential co-solvents (e.g., DMSO, DMF, ethanol, methanol, acetone).

  • Stock Solution Preparation: Dissolve the compound in the best-performing co-solvent to create a concentrated stock solution. Gentle heating or sonication can assist in dissolution.

  • Titration into Primary Solvent: Slowly add the concentrated stock solution to your primary reaction solvent while stirring vigorously.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent in the final mixture.

  • Optimization: The optimal ratio of co-solvent to primary solvent must be determined empirically for each specific application.

Start Start: Poor Solubility in Primary Solvent (A) Screen Step 1: Screen Solubility in Potential Co-solvents (B) (e.g., DMSO, Ethanol) Start->Screen Prepare Step 2: Prepare Concentrated Stock in Best Co-solvent (B) Screen->Prepare Titrate Step 3: Titrate Stock (B) into Primary Solvent (A) Prepare->Titrate Observe Step 4: Observe for Precipitation Titrate->Observe Precipitation Precipitation Occurs? Observe->Precipitation Optimize Step 5: Optimize Ratio of A:B (Increase % of B) Precipitation->Optimize Yes Success End: Homogeneous Solution Achieved Precipitation->Success No Optimize->Titrate Re-evaluate

Caption: Workflow for developing an effective co-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for 2-Mercapto-4-methoxybenzoic acid?

Based on the structure and the principle of "like dissolves like," polar aprotic solvents and alcohols are excellent starting points.

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighCan accept hydrogen bonds and have a high dielectric constant, effectively solvating the polar groups.
Alcohols Methanol, EthanolHighCan act as both hydrogen bond donors and acceptors, interacting well with both the carboxylic acid and mercapto groups.[9]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateCan accept hydrogen bonds but are less polar overall.
Aqueous Base Dilute NaOH, KOH, or NaHCO₃Very HighForms the highly soluble carboxylate salt, as detailed in the troubleshooting guide.
Non-Polar Toluene, HexaneVery LowLack the polarity to effectively solvate the functional groups of the molecule.[9]

Q2: Can I use heat to improve solubility?

Yes, for many solvent systems, the solubility of 2-Mercapto-4-methoxybenzoic acid will increase with temperature.[9][10] However, use this method with caution. Prolonged heating, especially in the presence of certain reagents, could lead to degradation or unwanted side reactions, such as oxidation of the mercapto group. Always perform a small-scale test first.

Q3: Are there other advanced techniques to improve solubility for formulation development?

Yes, for applications in drug development, several other techniques can be explored:

  • Salt Formation: This involves isolating the solid salt form of the compound (e.g., sodium or potassium salt), which often has significantly higher aqueous solubility and a faster dissolution rate than the parent acid.[4]

  • Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic part of the molecule in their central cavity, increasing its apparent solubility in water.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level, which can enhance dissolution rates.[4][5]

These methods are typically employed for creating stable formulations and may require specialized expertise.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]

  • Jadhav, S. B., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 135-143. Retrieved from [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • CompoundingToday.com. (2005, August). pH Adjusting Database. Retrieved from [Link]

  • ScienceDirect. (2019, March 18). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • ResearchGate. (2018, October 11). (PDF) Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

Sources

identifying and minimizing side reactions in 2-Mercapto-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Mercapto-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to navigate the complexities of this synthesis. Our focus is on identifying and minimizing common side reactions to ensure a high-yield, high-purity product.

Introduction

The synthesis of 2-Mercapto-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and materials science, presents several challenges. The most common and effective route involves a three-step process starting from 2-hydroxy-4-methoxybenzoic acid, utilizing the Newman-Kwart rearrangement. This guide will primarily focus on this pathway, addressing the critical points where side reactions can occur and providing strategies for their mitigation.

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the S-Aryl Thiocarbamate during Thermal Rearrangement

Question: I am performing the Newman-Kwart rearrangement on my O-aryl dimethylthiocarbamate intermediate, but I am getting a very low yield of the desired S-aryl product, or the reaction is not proceeding at all. What could be the cause?

Answer: This is a common issue in the Newman-Kwart rearrangement, which is highly sensitive to reaction conditions. Several factors could be at play:

  • Insufficient Temperature: The Newman-Kwart rearrangement requires high temperatures, typically between 200-300 °C, to overcome the activation energy of the intramolecular aryl migration.[1] If the temperature is too low, the reaction rate will be negligible.

  • Thermal Decomposition: While high temperatures are necessary, prolonged exposure can lead to decomposition of the starting material and product, often observed as charring or the formation of a dark, tarry residue.[1]

  • Electron-Donating Groups: The methoxy group on the aromatic ring is electron-donating, which can decrease the rate of the rearrangement. Electron-withdrawing groups generally accelerate the reaction.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-15 °C) to find the optimal balance between reaction rate and decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Use a High-Boiling Point Solvent: Performing the reaction in a high-boiling, polar solvent such as diphenyl ether or N,N-dimethylaniline can help to maintain a consistent temperature and may facilitate the reaction.[1]

  • Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave heating can rapidly and uniformly heat the reaction mixture to the required temperature, often reducing reaction times and minimizing side product formation.

  • Catalysis: While the thermal rearrangement is standard, catalyzed versions of the Newman-Kwart rearrangement that proceed at lower temperatures have been reported and could be explored for sensitive substrates.

Issue 2: Presence of 3-Methoxyphenol in the Final Product

Question: After the final hydrolysis step, my product is contaminated with a significant amount of 3-methoxyphenol. What is causing this, and how can I prevent it?

Answer: The presence of 3-methoxyphenol is a strong indicator of decarboxylation , a major potential side reaction.

  • Probable Cause: Decarboxylation during Newman-Kwart Rearrangement: Salicylic acid and its derivatives are known to undergo decarboxylation at elevated temperatures.[2][3] The high temperatures required for the Newman-Kwart rearrangement can cause the carboxylic acid group of the S-aryl thiocarbamate intermediate to be eliminated as carbon dioxide, leading to the formation of the corresponding thiocarbamate of 3-methoxyphenol. Subsequent hydrolysis then yields 3-methoxyphenol.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: A robust strategy is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the Newman-Kwart rearrangement. The ester group is thermally more stable and can be hydrolyzed back to the carboxylic acid along with the thiocarbamate in the final step.

  • Careful Temperature Control: As with preventing thermal decomposition, precise and careful control of the rearrangement temperature is crucial. Aim for the lowest possible temperature at which the rearrangement proceeds at a reasonable rate.

  • Minimize Reaction Time: A shorter reaction time at a slightly higher temperature may be preferable to a longer reaction time at a lower temperature to minimize the duration of exposure to decarboxylation-inducing conditions.

Issue 3: Formation of a Disulfide Impurity

Question: My final product, 2-Mercapto-4-methoxybenzoic acid, appears to be contaminated with a disulfide dimer. How can I avoid this and purify my product?

Answer: Thiophenols are highly susceptible to oxidation, readily forming disulfides in the presence of air (oxygen).[4] This is one of the most common challenges in the synthesis and storage of mercapto-containing compounds.

Troubleshooting Steps:

  • Perform Workup Under an Inert Atmosphere: During the workup and purification stages, especially after the hydrolysis and acidification steps, it is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use Degassed Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon to remove dissolved oxygen.

  • Acidic Conditions: Maintaining a slightly acidic pH can help to slow down the rate of oxidation, as the thiolate anion is more readily oxidized than the neutral thiol.[5]

  • Purification:

    • Reduction of the Disulfide: If a significant amount of disulfide has formed, the crude product can be treated with a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to cleave the disulfide bond and revert it to the desired thiol.[5]

    • Recrystallization: Careful recrystallization of the crude product from a suitable solvent can help to separate the desired monomeric thiol from the less soluble disulfide dimer. This should be performed with minimal exposure to air.

Issue 4: Presence of 2-Hydroxy-4-hydroxybenzoic Acid in the Final Product

Question: I have identified 2,4-dihydroxybenzoic acid as an impurity in my final product. What is the source of this side product?

Answer: The presence of 2,4-dihydroxybenzoic acid points to the demethylation of the methoxy group.

  • Probable Cause: Harsh Hydrolysis Conditions: The methoxy group can be cleaved under strongly acidic or basic conditions, particularly at elevated temperatures during the hydrolysis of the S-aryl thiocarbamate.[6]

Troubleshooting Steps:

  • Milder Hydrolysis Conditions: Opt for milder hydrolysis conditions. For example, use a lower concentration of sodium or potassium hydroxide and perform the reaction at a lower temperature for a longer period.

  • Monitor Reaction Progress: Closely monitor the hydrolysis reaction to ensure it is stopped as soon as the thiocarbamate has been fully cleaved, avoiding prolonged exposure to the hydrolytic conditions.

  • Alternative Hydrolysis Reagents: Explore alternative, milder reagents for the cleavage of the thiocarbamate that are less likely to affect the methoxy group.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The recommended and most common starting material is 2-hydroxy-4-methoxybenzoic acid (also known as 4-methoxysalicylic acid). It is commercially available and provides a direct precursor for the O-thiocarbamoylation step.

Q2: Are there alternative synthetic routes to 2-Mercapto-4-methoxybenzoic acid?

A2: Yes, an alternative route involves the use of a diazonium salt. This typically starts with an amino-substituted benzoic acid, which is converted to a diazonium salt and then reacted with a sulfur-containing nucleophile. For instance, a synthesis of the isomeric 2-methoxy-4-mercaptobenzoic acid has been reported starting from 4-amino-2-methoxybenzoic acid.[7] This method avoids the high temperatures of the Newman-Kwart rearrangement but involves the handling of potentially unstable diazonium intermediates.

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress at each step.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product, and for identifying impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and intermediates.

Q4: How should I store the final product, 2-Mercapto-4-methoxybenzoic acid?

A4: To prevent oxidation to the disulfide, the purified product should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen), at low temperatures (refrigerated or frozen), and protected from light.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercapto-4-methoxybenzoic Acid via Newman-Kwart Rearrangement

Step 1: Synthesis of O-(2-carboxy-5-methoxyphenyl) dimethylthiocarbamate

  • In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group. Stir until gas evolution ceases.

  • Add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-aryl dimethylthiocarbamate, which can be purified by recrystallization.

Step 2: Newman-Kwart Rearrangement to S-(2-carboxy-5-methoxyphenyl) dimethylthiocarbamate

  • Place the purified O-aryl dimethylthiocarbamate in a flask suitable for high-temperature reactions.

  • Heat the compound neat or in a high-boiling solvent (e.g., diphenyl ether) to 220-250 °C.

  • Monitor the progress of the rearrangement by TLC. The reaction time can vary from 30 minutes to several hours.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature. If a solvent was used, the product can be purified by column chromatography or by precipitation and recrystallization.

Step 3: Hydrolysis to 2-Mercapto-4-methoxybenzoic Acid

  • To the crude or purified S-aryl dimethylthiocarbamate, add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) or potassium hydroxide in ethanol.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC). This may take several hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., dilute HCl) to a pH of 2-3 to precipitate the crude product. It is advisable to do this under a stream of nitrogen.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude 2-Mercapto-4-methoxybenzoic acid by recrystallization from a suitable solvent under an inert atmosphere.

Data Summary

StepKey ReagentsTypical TemperatureTypical Reaction TimePotential Side Products
O-Thiocarbamoylation 2-hydroxy-4-methoxybenzoic acid, N,N-dimethylthiocarbamoyl chloride, NaH0 °C to Room Temp.12-18 hoursUnreacted starting material
Newman-Kwart Rearrangement O-(2-carboxy-5-methoxyphenyl) dimethylthiocarbamate220-250 °C0.5-3 hours3-Methoxyphenol (from decarboxylation), Charred byproducts
Hydrolysis S-(2-carboxy-5-methoxyphenyl) dimethylthiocarbamate, NaOH or KOHReflux2-6 hours2,4-Dihydroxybenzoic acid (from demethylation)
Workup/Purification -Room Temp.-Disulfide dimer (from oxidation)

Visualizations

Synthetic Pathway and Key Side Reactions

cluster_0 Main Synthetic Pathway cluster_1 Potential Side Reactions Start 2-Hydroxy-4-methoxybenzoic acid Intermediate1 O-(2-carboxy-5-methoxyphenyl) dimethylthiocarbamate Start->Intermediate1 N,N-Dimethylthiocarbamoyl chloride, Base Intermediate2 S-(2-carboxy-5-methoxyphenyl) dimethylthiocarbamate Intermediate1->Intermediate2 Newman-Kwart Rearrangement (Heat) Product 2-Mercapto-4-methoxybenzoic acid Intermediate2->Product Hydrolysis (NaOH/H₂O) SideProduct1 Decarboxylation Product: 3-Methoxyphenol Intermediate2->SideProduct1 High Temp. SideProduct2 Demethylation Product: 2,4-Dihydroxybenzoic acid Product->SideProduct2 Harsh Hydrolysis SideProduct3 Oxidation Product: Disulfide Dimer Product->SideProduct3 Air (O₂)

Caption: Synthetic pathway for 2-Mercapto-4-methoxybenzoic acid and major side reactions.

Troubleshooting Workflow for Low Yield

Start Low Yield of 2-Mercapto-4-methoxybenzoic acid Check1 Analyze Crude Product: Identify Impurities (HPLC, NMR) Start->Check1 Path1 Major Impurity: 3-Methoxyphenol Check1->Path1 Path2 Major Impurity: Disulfide Dimer Check1->Path2 Path3 Major Impurity: Unreacted Intermediate Check1->Path3 Solution1 Decarboxylation Occurred - Protect Carboxylic Acid - Optimize Rearrangement Temp. Path1->Solution1 Solution2 Oxidation Occurred - Use Inert Atmosphere - Add Reducing Agent (TCEP) Path2->Solution2 Solution3 Incomplete Reaction - Increase Reaction Time/Temp. - Check Reagent Purity Path3->Solution3

Caption: Troubleshooting workflow for low yield in the synthesis.

References

  • Lomov, et al. (2019). Russian Journal of Organic Chemistry, 55(8), 1093-1098.
  • CAMEO Chemicals.
  • W. H. Stevens, et al. (1954). The Decarboxylation of Salicylic Acid in Benzoic Acid Solution. Journal of the American Chemical Society, 76(14), 3844-3846.
  • Wikipedia.
  • Kim, D., et al. (2010). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A, 114(44), 11847-11852.
  • Crawford, R. L., et al. (1973). Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment. Applied Microbiology, 26(2), 176-184.
  • Organic Chemistry Portal. Newman-Kwart Rearrangement.
  • U.S. Patent 3,061,651A.
  • BenchChem. (2025).
  • Podgorski, M. N., et al. (2020). The O-demethylation of 4-methoxybenzoic acid catalysed by the peroxide shunt pathway of T252E-CYP199A4 using H2O2.
  • Li, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2006-2015.

Sources

understanding the degradation pathways of 2-Mercapto-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Mercapto-4-methoxybenzoic Acid

A Guide for Researchers on Understanding and Mitigating Degradation

Welcome to the technical support center for 2-Mercapto-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As Senior Application Scientists, we understand the challenges you face when experimental results deviate from expectations. This resource provides in-depth, field-proven insights into the stability of 2-Mercapto-4-methoxybenzoic acid, focusing on its degradation pathways and offering practical troubleshooting advice to ensure the integrity of your results.

Section 1: Understanding the Core Instability - The Thiol Group

The primary driver of degradation for 2-Mercapto-4-methoxybenzoic acid is the thiol (-SH) group. Thiols are susceptible to oxidation, which can occur under various conditions, including exposure to atmospheric oxygen, trace metal catalysis, or changes in pH. Understanding this core mechanism is the first step in troubleshooting experimental inconsistencies.

The most common degradation pathway is the oxidative coupling of two thiol molecules to form a disulfide dimer, 2,2'-disulfanediylbis(4-methoxybenzoic acid). This process is often catalyzed by trace amounts of metal ions and can be accelerated by basic conditions which favor the formation of the more reactive thiolate anion (-S⁻). Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, which represent progressively higher oxidation states of the sulfur atom.

DegradationPathways Parent 2-Mercapto-4-methoxybenzoic Acid (Parent Compound) Dimer 2,2'-Disulfanediylbis(4-methoxybenzoic acid) (Disulfide Dimer) Parent->Dimer Mild Oxidation (e.g., Air, O₂) Sulfenic Sulfenic Acid Derivative Parent->Sulfenic Stronger Oxidation (e.g., H₂O₂) Sulfinic Sulfinic Acid Derivative Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid Derivative (Highest Oxidation State) Sulfinic->Sulfonic Further Oxidation

Caption: Proposed oxidative degradation pathways for 2-Mercapto-4-methoxybenzoic acid.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during experiments. Each answer provides a likely cause, a recommended solution, and the scientific reasoning behind it.

Q1: I dissolved my 2-Mercapto-4-methoxybenzoic acid in an organic solvent for analysis, but the next day a white precipitate had formed. What is happening?

  • Likely Cause: You are likely observing the formation of the disulfide dimer, 2,2'-disulfanediylbis(4-methoxybenzoic acid). This dimer is significantly less soluble in many common organic solvents (like dichloromethane or ethyl acetate) compared to the parent monomer. The oxidation process can occur simply from dissolved atmospheric oxygen in your solvent.[1][2]

  • Causality Explained: The thiol groups of two molecules of your compound have been oxidized to form a disulfide bond (-S-S-). This dimerization increases the molecular weight and often changes the polarity, leading to precipitation if the concentration exceeds its solubility limit in the chosen solvent.

  • Recommended Solutions:

    • Work Quickly: Prepare solutions fresh and use them immediately for analysis or reaction.

    • Degas Solvents: Before use, sparge your solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Add a Reducing Agent: For applications where it won't interfere, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution to maintain the thiol in its reduced state.[3] TCEP is often preferred as it is more stable and less odorous than DTT.[3]

Q2: My HPLC analysis shows a gradual decrease in the peak area for my parent compound and the appearance of several new, earlier-eluting peaks over time. What are these new peaks?

  • Likely Cause: The new, earlier-eluting (more polar) peaks are likely the higher oxidation state degradation products: the sulfenic, sulfinic, and sulfonic acid derivatives of your compound.

  • Causality Explained: In reverse-phase HPLC, more polar compounds have weaker interactions with the nonpolar stationary phase and therefore elute earlier. The addition of oxygen atoms to the sulfur (Sulfur -> S=O -> SO₂ -> SO₃H) dramatically increases the polarity of the molecule, leading to shorter retention times. This level of oxidation typically requires a stronger oxidizing environment than simple air oxidation, such as the presence of peroxides or other reactive oxygen species.[4][5][6]

  • Recommended Solutions:

    • Check Solvent Purity: Ensure your solvents are free of peroxides. Ethers like THF and dioxane are notorious for forming peroxides upon storage. Use freshly opened bottles of high-purity solvents.

    • Control Headspace: When storing solutions, even for a short time, flush the vial headspace with an inert gas before capping.

    • Use Antioxidants: If compatible with your downstream application, adding an antioxidant like butylated hydroxytoluene (BHT) to your solution can help scavenge free radicals that may initiate oxidation.

Q3: I am running a reaction in a basic aqueous solution (e.g., pH > 8) and see rapid loss of my starting material, even under an inert atmosphere. Why is it degrading so quickly?

  • Likely Cause: Basic conditions deprotonate the thiol group (-SH) to form a thiolate anion (-S⁻). This thiolate is significantly more nucleophilic and far more susceptible to oxidation than the protonated thiol.[4] Even trace amounts of residual oxygen can lead to rapid degradation.

  • Causality Explained: The increased electron density on the sulfur atom in the thiolate form makes it a much better electron donor, accelerating the rate of oxidation. The reaction can be catalyzed by minute quantities of metal ions often present in buffer salts or on glassware.

  • Recommended Solutions:

    • Use a Metal Chelator: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA will sequester trace metal ions, inhibiting their catalytic activity.

    • Maintain Inert Atmosphere Rigorously: If you must work in basic conditions, ensure your entire system is scrupulously deoxygenated. This includes degassing all solutions and maintaining a positive pressure of a high-purity inert gas throughout the experiment.

    • Lower the pH: If your experimental design allows, conduct the reaction at a neutral or slightly acidic pH to keep the thiol group protonated and less reactive.

Section 3: Analytical Protocols

To effectively troubleshoot degradation, a reliable analytical method is essential. Here is a standard protocol for a stability-indicating HPLC-UV method.

Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent 2-Mercapto-4-methoxybenzoic acid from its primary degradation product (disulfide dimer) and potential more polar oxidized species.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Expected Elution Profile:

Compound TypeExpected Retention TimeRationale
Sulfonic/Sulfinic/Sulfenic AcidsEarly Eluting (< 5 min)Highly polar due to oxygen atoms.
2-Mercapto-4-methoxybenzoic Acid Mid-Range Eluting Parent compound with intermediate polarity.
Disulfide DimerLate Eluting (> 15 min)Less polar and larger molecule, stronger interaction with C18.

graph TD {
subgraph HPLC Workflow
A[Prepare Sample Solution] --> B{Inject onto HPLC};
B --> C[Separation on C18 Column];
C --> D{UV Detection at 254 nm};
D --> E[Analyze Chromatogram];
end
subgraph Expected Results
    F(Early Peaks) --> G(Parent Peak) --> H(Late Peak);
end

E --> F[Highly Polar Oxidized Products];
E --> G[Intact Parent Compound];
E --> H[Less Polar Disulfide Dimer];

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#FBBC05,stroke:#202124,stroke-width:2px
style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Workflow for HPLC analysis of degradation.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for solid 2-Mercapto-4-methoxybenzoic acid? A: The solid compound should be stored in a tightly sealed container in a cool, dry, dark place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is ideal. The primary concerns for the solid are slow air oxidation and light sensitivity.

Q: Can I use solvents like DMSO for my stock solutions? A: While DMSO is an excellent solvent, be aware that some grades can contain oxidizing impurities. It is also hygroscopic and can absorb water from the air, which may affect stability. If using DMSO, use a high-purity, anhydrous grade and store solutions in small aliquots under an inert atmosphere.

Q: Besides oxidation, are there other degradation pathways I should be aware of? A: While oxidation of the thiol is the most prominent pathway, other functional groups can degrade under harsh conditions.

  • Decarboxylation: At very high temperatures (above its melting point of 182-185 °C), the carboxylic acid group can be lost as CO₂.[7]

  • Ether Cleavage: Under strongly acidic conditions (e.g., refluxing in HBr), the methoxy group can be cleaved to form a phenol. However, this is unlikely under typical experimental conditions.[8]

Q: My compound is part of a formulation. How does that affect its stability? A: Excipients in a formulation can significantly impact stability. For example, metal ions in fillers can catalyze oxidation. Conversely, some excipients may have antioxidant properties. It is crucial to conduct forced degradation studies on the complete formulation, not just the active ingredient, to understand these interactions.

References

  • Trujillo, M., et al. (2016). One- and two-electron oxidation of thiols: mechanisms, kinetics and biological fates. Free Radical Research, 50(sup1), S13-S28. [Link]

  • Zeida, A., et al. (2012). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm. Journal of the American Chemical Society, 134(8), 3873–3880. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Chemical biology of peroxynitrite: fundamentals and contributions to pathology. Chemical Reviews, 109(3), 1146-1176. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Aschmafuß, L., et al. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Ganss, S., et al. (2011). Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. Dalton Transactions, 40(41), 10831-10837. [Link]

  • Nakamura, I., et al. (2003). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Heteroatom Chemistry, 14(4), 333-336. [Link]

  • Chen, Y., et al. (2020). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. ACS Applied Materials & Interfaces, 12(11), 12847-12855. [Link]

  • Omidi, M., et al. (2011). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2459-2464. [Link]

  • Li, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4293. [Link]

  • Zare, A., et al. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]

Sources

Technical Support Center: Stabilizing 2-Mercapto-4-methoxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stabilization of 2-Mercapto-4-methoxybenzoic acid in solution. Our goal is to equip you with the necessary knowledge and practical protocols to ensure the integrity of your experiments.

Introduction: The Challenge of Thiol Instability

2-Mercapto-4-methoxybenzoic acid, a thiol-containing aromatic carboxylic acid, is a valuable compound in various research and development applications. However, like many thiols, its sulfhydryl (-SH) group is highly susceptible to oxidation, particularly in solution.[1] This instability can lead to the formation of disulfides and other oxidation products, compromising the compound's purity, activity, and leading to inconsistent experimental results.[2] This guide will explore the underlying causes of this instability and provide robust methods for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-Mercapto-4-methoxybenzoic acid degradation in solution?

A1: The primary degradation pathway for 2-Mercapto-4-methoxybenzoic acid in solution is the oxidation of its thiol group. This process is often initiated by dissolved oxygen and can be catalyzed by trace metal ions present in the solvent or on glassware. The thiol groups are oxidized to form a disulfide bridge, resulting in the dimerization of the molecule to form 2,2'-dithiobis(4-methoxybenzoic acid).[3] This oxidation can significantly alter the compound's chemical and biological properties.

Q2: My solution of 2-Mercapto-4-methoxybenzoic acid is turning cloudy. What's happening?

A2: Cloudiness or precipitation in your solution is a strong indicator of degradation. The formation of the disulfide dimer, 2,2'-dithiobis(4-methoxybenzoic acid), can lead to decreased solubility in certain solvents, causing it to precipitate out of the solution. Additionally, the inherent solubility of 2-Mercapto-4-methoxybenzoic acid itself might be limited in your chosen solvent system, and any changes in temperature or pH could exacerbate this issue.

Q3: How does pH affect the stability of 2-Mercapto-4-methoxybenzoic acid?

A3: The pH of the solution plays a critical role in the stability of thiols. In alkaline (basic) conditions (pH > 7), the thiol group (-SH) is more readily deprotonated to form the thiolate anion (-S⁻). This thiolate form is significantly more susceptible to oxidation than the protonated thiol.[4] Therefore, maintaining a slightly acidic to neutral pH is often beneficial for slowing down the rate of oxidation.[5][6] However, extremely low pH can also lead to other degradation pathways, such as hydrolysis of the methoxy group under harsh acidic conditions and elevated temperatures.[7]

Q4: I'm observing a rapid loss of potency of my 2-Mercapto-4-methoxybenzoic acid stock solution. What are the likely causes?

A4: A rapid loss of potency is almost certainly due to the oxidative degradation of the thiol group. This can be accelerated by several factors:

  • Presence of Oxygen: Failure to use deoxygenated solvents or to store the solution under an inert atmosphere will lead to rapid oxidation.

  • Metal Ion Contamination: Trace amounts of metal ions like copper (Cu²⁺) or iron (Fe³⁺) can act as catalysts, significantly speeding up the oxidation process.[5]

  • Inappropriate pH: As discussed, an alkaline pH will increase the rate of oxidation.

  • Light Exposure: While not as common a degradation pathway for this specific molecule, exposure to light can sometimes promote oxidative reactions.

Troubleshooting Guide: Proactive Stabilization Strategies

This section provides detailed protocols and explanations for stabilizing 2-Mercapto-4-methoxybenzoic acid in solution.

Issue: Rapid Degradation and Disulfide Formation

Potential Cause: Oxidation of the thiol group by dissolved oxygen, often catalyzed by trace metal ions.

Troubleshooting Steps:

  • Control the Atmosphere: The Power of Inert Gas

    • Rationale: The most direct way to prevent oxidation is to remove the primary oxidant: oxygen. Preparing and storing your solutions under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), will significantly inhibit the degradation process.[5]

    • Protocol: Sparging with Inert Gas

      • Before dissolving the 2-Mercapto-4-methoxybenzoic acid, bubble nitrogen or argon gas through your chosen solvent for at least 15-30 minutes. This process, known as sparging, displaces dissolved oxygen.

      • Dissolve the compound in the deoxygenated solvent.

      • After preparation, flush the headspace of your storage container with the inert gas before sealing it tightly.

  • Chelate Metal Ions: The Role of EDTA

    • Rationale: Trace metal ions can act as potent catalysts for thiol oxidation. Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, sequestering them and preventing their catalytic activity.[5][8]

    • Protocol: Incorporating a Chelating Agent

      • Add EDTA to your buffer or solvent at a final concentration of 0.1-1 mM before adding the 2-Mercapto-4-methoxybenzoic acid.

  • Harness the Power of Antioxidants

    • Rationale: Antioxidants are compounds that can sacrificially be oxidized, thereby protecting the thiol group of your target molecule.[9] They work by scavenging free radicals and other reactive oxygen species that initiate the oxidation cascade.[10]

    • Recommended Antioxidants:

      • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is highly effective at scavenging a wide range of reactive oxygen species.

      • Tocopherol (Vitamin E): A lipid-soluble antioxidant, suitable for non-aqueous or mixed-solvent systems.

    • Protocol: Using Antioxidants

      • Add ascorbic acid or tocopherol to your solution at a concentration range of 0.1-1% (w/v). The optimal concentration may need to be determined empirically for your specific application.

Issue: Poor Solubility and Precipitation

Potential Cause: Low intrinsic solubility of 2-Mercapto-4-methoxybenzoic acid or its degradation products in the chosen solvent.

Troubleshooting Steps:

  • Optimize the Solvent System

    • Rationale: The solubility of 2-Mercapto-4-methoxybenzoic acid can be significantly influenced by the polarity of the solvent.

    • Recommendations:

      • For aqueous solutions, consider the use of co-solvents such as ethanol, propylene glycol, or DMSO to increase solubility.

      • For organic applications, ensure the chosen solvent has appropriate polarity.

  • Control the pH

    • Rationale: As a carboxylic acid, the solubility of 2-Mercapto-4-methoxybenzoic acid is pH-dependent.[11] In basic solutions, the carboxylic acid group will deprotonate to form a more water-soluble carboxylate salt. However, as previously mentioned, this will also increase the rate of thiol oxidation.

    • Recommendation: A careful balance must be struck. If increased aqueous solubility is required, a slightly acidic to neutral pH buffer (e.g., citrate or phosphate buffer) is recommended to maintain a balance between solubility and stability.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 2-Mercapto-4-methoxybenzoic Acid

Objective: To prepare a stable aqueous stock solution of 2-Mercapto-4-methoxybenzoic acid for use in biological or chemical assays.

Materials:

  • 2-Mercapto-4-methoxybenzoic acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Citrate buffer components (citric acid and sodium citrate)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ascorbic acid

  • Nitrogen or Argon gas

  • Sterile, amber glass vials with screw caps

Procedure:

  • Prepare a Deoxygenated Buffer:

    • Prepare a 50 mM citrate buffer at pH 6.0.

    • Add EDTA to a final concentration of 0.5 mM.

    • Sparge the buffer with nitrogen or argon gas for 30 minutes to remove dissolved oxygen.

  • Add Antioxidant:

    • To the deoxygenated buffer, add ascorbic acid to a final concentration of 0.1% (w/v) and dissolve completely.

  • Dissolve the Compound:

    • Weigh the desired amount of 2-Mercapto-4-methoxybenzoic acid and add it to the stabilized, deoxygenated buffer.

    • Gently agitate until fully dissolved. A slight warming may be necessary, but avoid excessive heat.

  • Storage:

    • Aliquot the solution into amber glass vials.

    • Flush the headspace of each vial with nitrogen or argon gas before sealing tightly.

    • Store the vials at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C and use within a few days.

Data Summary: Recommended Stabilization Parameters
ParameterRecommended RangeRationale
pH 5.0 - 7.0Minimizes thiolate formation, reducing susceptibility to oxidation.[6]
Inert Gas Nitrogen or ArgonDisplaces dissolved oxygen, the primary oxidant.[5]
Chelating Agent (EDTA) 0.1 - 1 mMSequesters catalytic metal ions.[5][8]
Antioxidant (Ascorbic Acid) 0.1 - 1% (w/v)Scavenges reactive oxygen species.
Storage Temperature -20°C to -80°CSlows down the rate of all chemical reactions, including degradation.
Container Amber Glass VialsProtects from light and is less likely to leach contaminants than plastic.

Visualizing the Degradation and Stabilization Pathways

Degradation Pathway of 2-Mercapto-4-methoxybenzoic Acid

2-Mercapto-4-methoxybenzoic_acid 2-Mercapto-4-methoxybenzoic Acid (-SH) Disulfide_Dimer 2,2'-dithiobis(4-methoxybenzoic acid) (-S-S-) 2-Mercapto-4-methoxybenzoic_acid->Disulfide_Dimer Oxidation (O₂, Metal Ions)

Caption: Oxidative degradation of 2-Mercapto-4-methoxybenzoic acid to its disulfide dimer.

Mechanism of Stabilization

cluster_degradation Degradation Pathway cluster_stabilization Stabilization Strategies Thiol 2-Mercapto-4-methoxybenzoic Acid (-SH) Disulfide Disulfide Dimer (-S-S-) Oxidants Oxidants (O₂, Metal Ions) Oxidants->Disulfide Inert_Gas Inert Gas (N₂, Ar) Inert_Gas->Oxidants Removes O₂ EDTA EDTA EDTA->Oxidants Sequesters Metal Ions Antioxidants Antioxidants (Ascorbic Acid) Antioxidants->Oxidants Scavenges

Caption: Stabilization strategies to prevent the oxidation of 2-Mercapto-4-methoxybenzoic acid.

References

  • Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biological applications of fluorescent probes for hydrogen peroxide. Chemical Society Reviews, 40(9), 4577-4616.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions.
  • Giustarini, D., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2013). Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides.
  • Murray, F. E. (1966). Absorption of Hydrogen Sulfide and Methyl Mercaptan from Dilute Gas Mixtures. TAPPI Journal, 49(5), 231-235.
  • Cetin, A., & Aydin, S. (2021). Thiols: Role in Oxidative Stress-Related Disorders.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1.
  • Singh, K., Bhori, M., Kasu, Y. A., & De, U. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. International Journal of Pharmaceutical Sciences and Research, 9(3), 856-867.
  • Aon, M. A., & Cortassa, S. (2015). Thiol-based antioxidants elicit mitochondrial oxidation via respiratory complex III. Redox Biology, 5, 349-357.
  • Chen, Y., Wu, J., & Zhang, Q. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 184.
  • Wu, C., & Chen, Y. (2025). Influence of pH on wet scrubbing oxidation of methyl mercaptan by peroxymonosulfate.
  • EAWAG. (2006, February 19). 2-Mercaptobenzothiazole Degradation Pathway.
  • Sigma-Aldrich. (n.d.). Thioacetate Deprotection Procedure.
  • Jan, A. T., Azam, M., Siddiqui, K., Ali, A., Choi, I., & Haq, Q. M. (2017). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules, 22(12), 2097.
  • Lomov, N. S., et al. (2019). Synthesis of 2-Methoxy-4-sulfanylbenzoic acid. Russian Journal of Organic Chemistry, 55(8), 1093-1098.
  • Bressler, D. C., & Fedorak, P. M. (2000). Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites. Applied and Environmental Microbiology, 66(10), 4349-4354.
  • Kumar, A., & Sharma, G. (2023). Types of Chelating Agents, Limitations and Utility. International Journal of Pharmaceutical and Biological Sciences, 13(4), 1-10.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • BenchChem. (2025). Catalytic Oxidation of p-Methoxytoluene to 4-Methoxybenzoic Acid: Application Notes and Protocols.
  • Almubarak, T., & Ng, C. (2024). Chelating Agents in the Oilfield. In Oil and Gas Chemistry. IntechOpen.
  • Somasundaran, P., & Nagaraj, D. R. (1984). Chemistry and applications of chelating agents in flotation and flocculation. Reagents in the Minerals Industry, 209-219.
  • Aulton, M. E., & Taylor, K. M. G. (Eds.). (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences.
  • Coakley, M. P. (2018). Chelation. In Salem Press Encyclopedia of Science. Salem Press.
  • Valkova, N., Lépine, F., & Bisaillon, J. G. (2001). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by Enterobacter cloacae. Canadian Journal of Microbiology, 47(10), 963-967.
  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • BenchChem. (2025). stability of 4-methoxybenzoic acid under acidic and basic conditions.
  • Johnson, D. R. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.
  • BenchChem. (2025). Technical Support Center: Controlling By-product Formation in 4-Methoxybenzoic Acid Oxidation.
  • Marti, A., & Gademann, K. (2026, January 8). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Accounts of Chemical Research, 59(1), 154-167.
  • Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.
  • USP Technologies. (2026, February 22). Mercaptan Controlled Effectively with Hydrogen Peroxide.
  • Ambeed. (n.d.). 80568-44-1 | 2-Mercapto-4-methoxybenzoic acid.
  • Ghedha, S., Al-Saeed, F. A., & Chinnasamy, C. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-methylbenzoic acid.
  • MH Chem. (2022, June 15). mCPBA reaction with Silyl enol ether-Rubottom Oxidation mechanism and reaction setup [Video]. YouTube.
  • Beaudry, C. M., & Smith, A. B. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Organic Letters, 13(22), 6046-6048.

Sources

procedures for removing impurities from 2-Mercapto-4-methoxybenzoic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that isolating high-purity aromatic thiols is notoriously difficult due to their high reactivity. This guide provides field-proven troubleshooting protocols to resolve the most common impurity issues encountered when synthesizing and purifying 2-Mercapto-4-methoxybenzoic acid.

Experimental Workflows & Logical Partitioning

To successfully isolate your target compound, you must understand the sequential logic of the purification workflow and how impurities partition under different chemical conditions.

Workflow Start Crude 2-Mercapto-4-methoxybenzoic acid (Contains Disulfides & Organics) Reduction Disulfide Reduction (Zn/AcOH or TCEP) Start->Reduction Add Reductant (Cleave S-S bonds) Extraction Acid-Base Extraction (pH swing 10 -> 2) Reduction->Extraction Aqueous Workup (Remove neutrals) Recrystallization Recrystallization (EtOH/H2O) Extraction->Recrystallization Isolate Precipitate (pH < 2) Pure Pure 2-Mercapto-4-methoxybenzoic acid Recrystallization->Pure Vacuum Dry (Remove solvent)

Figure 1: End-to-end purification workflow for 2-Mercapto-4-methoxybenzoic acid.

ExtractionLogic Mixture Crude Mixture in EtOAc (Product + Neutral Impurities) Base Add 1M NaOH (pH > 10) Mixture->Base OrgPhase Organic Phase (Neutral Impurities) Base->OrgPhase Discard AqPhase Aqueous Phase (Product Dianion) Base->AqPhase Retain Acid Add Conc. HCl (pH < 2) AqPhase->Acid Precipitate Precipitated Pure Thiol Product Acid->Precipitate Filter

Figure 2: Logical partitioning of impurities during acid-base extraction.

Troubleshooting Guides & FAQs

Q1: Why does my 2-Mercapto-4-methoxybenzoic acid sample keep forming insoluble precipitates during storage or workup, and how do I remove them?

Causality: Aromatic thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen. If your sample is precipitating, the free thiol is rapidly oxidizing to form the corresponding disulfide dimer (4,4'-dimethoxy-2,2'-dithiodibenzoic acid)[1]. Because the disulfide lacks the solubilizing free sulfhydryl group and has double the molecular weight, it is significantly less soluble in common organic solvents and water.

Self-Validating System: To ensure your reduction protocol is complete, monitor the reaction via Thin Layer Chromatography (TLC). The disulfide dimer will appear as a highly polar spot that remains near the baseline in non-polar solvent systems, while the free thiol will migrate further. Alternatively, use an Ellman's reagent assay to quantitatively confirm the restoration of free sulfhydryl groups before proceeding to the next step.

Protocol: Zinc/Acetic Acid Disulfide Reduction This classical method is highly effective for aromatic disulfides and avoids the use of expensive phosphine reagents[2].

  • Suspend the crude, disulfide-contaminated 2-mercapto-4-methoxybenzoic acid in glacial acetic acid (approx. 10 mL per gram of substrate).

  • Add zinc dust (3 to 4 molar equivalents relative to the substrate).

  • Reflux the mixture vigorously for 2 to 4 hours under an inert atmosphere (nitrogen or argon)[2].

  • Cool the mixture to room temperature and filter the unreacted zinc dust through a pad of Celite, washing with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure, then proceed immediately to acid-base extraction to isolate the free thiol.

Q2: How can I separate unreacted starting materials (e.g., thiocarbamates or xanthates) from the final mercaptobenzoic acid?

Causality: Depending on your synthetic route (such as the Newman-Kwart rearrangement), your crude mixture may contain neutral organic impurities like unreacted O-aryl or S-aryl thiocarbamates. Because 2-mercapto-4-methoxybenzoic acid possesses both a carboxylic acid (pKa ~4) and an aromatic thiol (pKa ~6-7), it can be fully deprotonated to a highly water-soluble dianion at pH > 10. Neutral impurities cannot undergo this deprotonation and will remain trapped in the organic phase[3].

Self-Validating System: Use pH test strips to verify the aqueous layer is strictly >10 before extraction; this ensures both the carboxylate and thiolate are fully formed. After separating the organic phase, verify the aqueous layer drops to pH < 2 upon acidification. A massive precipitation event at pH 2 validates that the target compound has been successfully protonated and crashed out of solution.

Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in ethyl acetate (20 mL/g).

  • Add 1M aqueous NaOH (equal volume) and stir vigorously for 15 minutes. The product will partition into the aqueous layer as a dianion[3].

  • Separate the layers in a separatory funnel. Discard the organic layer (which contains the neutral impurities).

  • Wash the aqueous layer once more with a fresh portion of ethyl acetate to ensure complete removal of residual organics.

  • Cool the aqueous layer in an ice bath to 0 °C.

  • Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 1-2. The pure 2-mercapto-4-methoxybenzoic acid will precipitate as a solid[3].

  • Collect the solid via vacuum filtration and wash with cold distilled water.

Q3: What are the best conditions for the final polishing of the compound to remove trace metal catalysts and salts?

Causality: If transition metals were used in the synthesis, or if zinc salts remain from the reduction step, they can coordinate tightly with the thiol group. Recrystallization disrupts these weak coordination complexes and removes residual inorganic salts that remain soluble in the mother liquor.

Self-Validating System: Perform a melting point analysis on the recrystallized product. A sharp, narrow melting point range indicates high purity. For pharmaceutical applications, an ICP-MS analysis can validate the removal of trace metals down to acceptable ppm levels.

Protocol: Recrystallization

  • Suspend the isolated solid in a minimum volume of hot ethanol.

  • Add hot distilled water dropwise until the solution becomes slightly cloudy, then add just enough hot ethanol to clear the solution.

  • Add a small amount of activated charcoal to sequester trace metals and colored impurities, and boil for 5 minutes.

  • Filter the hot solution rapidly through a pre-warmed funnel to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Filter the purified crystals and dry thoroughly in a vacuum desiccator over P2O5 to prevent re-oxidation.

Quantitative Data: Disulfide Reduction Reagents

When choosing a reductant to clear disulfide impurities, consider the scale of your synthesis and the downstream application of your compound.

ReagentMechanismOptimal pHAdvantagesDisadvantages
Zinc / Glacial Acetic Acid Single-electron transfer (Metal reduction)Acidic (< 3)Highly effective for aromatic disulfides; inexpensive for bulk scale[2].Requires filtration of solid zinc; harsh acidic conditions.
TCEP (Tris(2-carboxyethyl)phosphine)Nucleophilic attack by phosphorusWide range (1.5 - 8.5)Irreversible reduction; water-soluble; does not contain competing thiols[4].Expensive for large-scale bulk purification.
DTT (Dithiothreitol)Thiol-disulfide exchangeBasic (7 - 9)Gentle conditions; standard for biological thiomers and conjugates[4].Can co-precipitate; requires rigorous removal of oxidized DTT byproduct.

References

  • Title: Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2- b]furan Derivatives as a Novel Class of IKKb Inhibitors Source: Chemical & Pharmaceutical Bulletin URL: 3

  • Title: thiosalicylic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: 2

  • Title: Thiolated-Polymer-Based Nanoparticles as an Avant-Garde Approach for Anticancer Therapies—Reviewing Thiomers from Chitosan and Hyaluronic Acid Source: MDPI URL: 4

Sources

Technical Support Center: Scale-Up Production of 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis and scale-up of 2-Mercapto-4-methoxybenzoic acid (CAS: 80568-44-1) . Moving this highly reactive, sulfur-containing building block from the bench to pilot-scale presents unique challenges, primarily driven by the extreme susceptibility of the intermediate thiolate to oxidative dimerization, the complexities of basic hydrolysis at scale, and stringent odor abatement requirements.

This guide is designed for researchers and process chemists. It provides field-proven causality behind common failures, self-validating protocols, and quantitative benchmarks to ensure high-fidelity scale-up.

Process Overview & Critical Bottlenecks

The standard synthetic route typically involves the alkaline hydrolysis of a Newman-Kwart rearrangement product (e.g., methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate)[1]. While trivial at the gram scale, extending the heating and cooling cycles at the kilogram scale drastically increases the risk of oxygen ingress, leading to the formation of a troublesome disulfide byproduct[2].

G N1 Methyl 4-methoxy-2- (dimethylcarbamothioyloxy)benzoate N2 Thermal Rearrangement (Newman-Kwart, >200°C) N1->N2 N3 Methyl 2-[(dimethylcarbamoyl)thio]- 4-methoxybenzoate N2->N3 N4 Alkaline Hydrolysis (NaOH, H2O, Reflux, Argon) N3->N4 N5 Aqueous Thiolate Intermediate (Prone to Oxidation) N4->N5 N6 Acidification & Precipitation (2M HCl, 0°C) N5->N6 Strict Inert Atmosphere N8 Disulfide Byproduct (Impurity) N5->N8 O2 Exposure N7 2-Mercapto-4-methoxybenzoic acid (Target Product) N6->N7 N9 Disulfide Cleavage (Na2S2O4) N8->N9 Remediation N9->N5

Caption: Scale-up workflow for 2-Mercapto-4-methoxybenzoic acid highlighting the critical oxidation risk.

Troubleshooting & FAQs

Category A: Hydrolysis & Oxidation Control

Q: Why does my yield drop from 85% at the 10g scale to <60% at the 1kg scale, accompanied by an insoluble precipitate? Causality: The hydrolysis of the thioester precursor requires strong base (NaOH) at reflux[3]. At the pilot scale, the extended time required to cool the reactor from reflux to 0°C increases the residence time of the highly reactive aqueous thiolate. Even trace amounts of oxygen in the headspace will cause oxidative dimerization, converting the thiolate into a water-insoluble disulfide (Ar-S-S-Ar). Solution: A standard nitrogen blanket is insufficient at scale. You must implement subsurface argon sparging throughout the cooling phase. If the disulfide has already formed, do not discard the batch; it can be remediated (see Category B).

Category B: Disulfide Remediation

Q: How do I recover my product if the disulfide impurity has already formed during hydrolysis? Causality: Disulfide bonds form rapidly but are reversible under reducing conditions. This is a well-documented strategy in the synthesis of diarylthioethers and related mercaptans[4]. Solution: Before the final acidification step, treat the basic aqueous mixture with a strong reducing agent such as Sodium Dithionite (Na₂S₂O₄). Stir at 40°C for 1 hour. This will cleave the disulfide bonds, regenerating the soluble sodium thiolate intermediate, allowing you to proceed with acidification without yield loss.

Category C: Crystallization & Isolation

Q: During the final acidification with 2M HCl, the product "oils out" as a sticky mass instead of forming filterable crystals. How can I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the local concentration of the unionized 2-mercapto-4-methoxybenzoic acid exceeds its solubility limit at a temperature above its melting point in the solvent mixture, or due to rapid pH drops causing supersaturation without nucleation. Solution: Do not add acid to the product. Instead, perform a reverse addition : pump the basic thiolate solution slowly into a pre-chilled (0°C) solution of 2M HCl under high-shear stirring. Seed the acidic solution with pure crystals at the cloud point to force heterogeneous nucleation.

Category D: Environmental, Health, and Safety (EHS)

Q: What is the most reliable method for odor abatement during the scale-up of this specific mercaptan? Causality: 2-Mercapto-4-methoxybenzoic acid and its volatile precursors have exceptionally low odor thresholds (often in the parts-per-billion range) and can cause severe facility-wide nuisance issues. Solution: Vent all reactor exhausts and vacuum pump effluents through a two-stage scrubber system. Stage 1 (10% NaOH) captures acidic vapors. Stage 2 (10-15% Sodium Hypochlorite / Bleach) oxidatively destroys the volatile thiols, converting them into odorless, water-soluble sulfonic acids.

Quantitative Scale-Up Metrics

Use the following table to benchmark your scale-up performance against optimized industry standards.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Troubleshooting Target
Overall Yield 80 - 85%< 60% (Unoptimized)> 80% (With subsurface sparging)
Disulfide Impurity < 2%15 - 25%< 1% (via Na₂S₂O₄ reduction)
Cooling Time to 0°C 30 minutes4 - 6 hoursUtilize active jacketed reactor cooling
Sparging Gas N₂ HeadspaceArgon SubsurfaceO₂ < 0.1 ppm in solvent
Acidification Method Direct additionDirect additionReverse addition (Prevents oiling out)

Self-Validating Scale-Up Protocol

This protocol integrates internal analytical checkpoints to ensure each chemical transformation is verified before proceeding, creating a "self-validating" system.

Step 1: Degassing and Hydrolysis

  • Charge a jacketed reactor with distilled water (20 vol) and NaOH (3.0 equivalents).

  • Initiate subsurface Argon sparging for 30 minutes prior to reagent addition.

  • Add methyl 2-[(dimethylcarbamoyl)thio]-4-methoxybenzoate (1.0 equivalent)[5].

  • Heat to reflux (approx. 100°C) under a continuous Argon blanket for 24 hours.

  • Self-Validation Checkpoint 1: Withdraw a 0.5 mL aliquot. Acidify and extract with EtOAc. Run TLC/HPLC to confirm the complete disappearance of the starting material. If present, continue refluxing.

Step 2: Cooling and In-Situ Disulfide Cleavage

  • Cool the reactor to 40°C.

  • Crucial Step: Add Sodium Dithionite (Na₂S₂O₄, 0.2 equivalents) to the basic mixture and stir for 1 hour.

  • Self-Validation Checkpoint 2: Withdraw a 1 mL aliquot, acidify with 1 mL 2M HCl, and extract with EtOAc. Spot on TLC (Hexanes:EtOAc 7:3). The complete absence of the non-polar disulfide spot and the presence of a highly UV-active, Ellman’s reagent-positive thiol spot confirms the system is fully reduced. Do not proceed until confirmed.

Step 3: Reverse Addition Acidification

  • In a separate, secondary reactor, prepare 2M HCl (sufficient to reach pH 2.0) and chill to 0°C.

  • Slowly pump the basic thiolate solution from the primary reactor into the secondary reactor containing the chilled acid, maintaining the internal temperature below 5°C.

  • Self-Validation Checkpoint 3: Monitor the pH of the secondary reactor continuously. The pH must remain strictly ≤ 2.0 throughout the addition to ensure immediate protonation and crystallization, preventing the product from oiling out.

Step 4: Isolation

  • Collect the resulting solids via vacuum filtration (vented to a bleach scrubber).

  • Wash the filter cake with copious amounts of degassed, ice-cold distilled water to remove residual salts.

  • Dry under vacuum at 40°C to afford 2-mercapto-4-methoxybenzoic acid.

References

  • Arakawa, Y., Ning, Q., Karthick, S., & Aya, S. (2024). Sulfur-based ferroelectric nematic liquid crystals. Journal of Materials Chemistry C (RSC Publishing).[Link]

  • Beveridge, J., Tran, E., Deora, G. S., et al. (2023). Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

optimizing reaction conditions for the synthesis of 2-Mercapto-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of 2-mercapto-4-methoxybenzoic acid. This compound is a notoriously challenging but critical precursor used in the development of diarylthioether active pharmaceutical ingredients (APIs)—such as novel therapeutics for Chagas disease—and various kinase inhibitors.

Below, you will find authoritative, field-proven methodologies, mechanistic troubleshooting guides, and quantitative comparisons to ensure your synthetic workflows are both scalable and reproducible.

Core Synthetic Workflows

The synthesis of 2-mercapto-4-methoxybenzoic acid is typically achieved via one of two primary routes: the Newman-Kwart Rearrangement or the Modified Leuckart Thiophenol Reaction . The flowchart below illustrates the mechanistic progression and potential pitfalls (such as oxidative dimerization) for both pathways.

SynthesisPathways SM1 2-Hydroxy-4-methoxybenzoate Int1 O-Aryl Thiocarbamate SM1->Int1 ClCSNMe2 (O-thiocarbamoylation) SM2 2-Amino-4-methoxybenzoic acid Int3 Diazonium Salt SM2->Int3 t-BuONO, HBF4 (-20°C) Int2 S-Aryl Thiocarbamate Int1->Int2 210°C, 4h (Newman-Kwart) Product 2-Mercapto-4-methoxybenzoic acid Int2->Product NaOH, Reflux (Hydrolysis) Int4 Aryl Xanthate Int3->Int4 Potassium Xanthate (Δ) Int4->Product Base, then Na2S2O4 (Hydrolysis/Reduction) Disulfide Disulfide Dimer Product->Disulfide O2 (Oxidation) Disulfide->Product Na2S2O4

Caption: Synthesis pathways for 2-mercapto-4-methoxybenzoic acid via Newman-Kwart and Leuckart.

Step-by-Step Methodologies

Protocol A: The Newman-Kwart Rearrangement Route

Self-Validating Principle: The transformation of an O-aryl thiocarbamate to an S-aryl thiocarbamate is driven by thermodynamic stability. However, it is kinetically restricted by the electron-donating methoxy group, making strict thermal control the absolute determinant of reaction success.

Step 1: O-Thiocarbamoylation Combine methyl 2-hydroxy-4-methoxybenzoate (1.0 equiv), dimethylthiocarbamoyl chloride (1.2 equiv), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 equiv) in anhydrous dichloromethane. Stir at room temperature for 21 hours under an argon atmosphere. Filter off insoluble solids, evaporate the volatiles, and purify via silica gel chromatography to isolate the O-aryl thiocarbamate[1].

Step 2: Thermal Rearrangement Place the purified O-aryl thiocarbamate in a two-necked flask purged with argon. Heat the neat oil to exactly 210°C using a pre-calibrated sand bath or controlled heating mantle. Maintain strict temperature control at 210°C for 4 hours. Cool to room temperature to yield the S-aryl thiocarbamate[1].

Step 3: Hydrolysis Suspend the S-aryl thiocarbamate in a solution of NaOH (3.0 equiv) in distilled water. Reflux under argon for 24 hours. Cool the mixture to 0°C on an ice bath and carefully acidify with 2M HCl to precipitate the final 2-mercapto-4-methoxybenzoic acid. Collect the solids via vacuum filtration[1].

Protocol B: The Modified Leuckart Thiophenol Route

Self-Validating Principle: Traditional aqueous diazotization of electron-rich anilines leads to rapid degradation. Utilizing non-aqueous conditions (HBF₄/t-BuONO) stabilizes the diazonium intermediate, allowing for efficient trapping by the xanthate nucleophile.

Step 1: Non-Aqueous Diazotization Dissolve 2-amino-4-methoxybenzoic acid (1.0 equiv) in a mixture of acetonitrile (MeCN) and tetrafluoroboric acid (HBF₄, supplied as a 6 M aq. solution, 2.0 equiv) at -20°C. Add tert-butyl nitrite (t-BuONO) dropwise to the solution. Stir strictly at -20°C for 1 hour to form the stabilized diazonium salt[2].

Step 2: Xanthate Trapping Neutralize the reaction mixture with potassium acetate. Immediately add this solution dropwise to a pre-heated (hot) solution of potassium ethyl xanthate in MeCN[3].

Step 3: Hydrolysis & In Situ Reduction Decompose the resulting xanthate intermediate in a basic medium (e.g., aqueous NaOH). To counteract the rapid disulfide bond formation typical of electron-rich thiophenols, treat the crude mixture with sodium dithionite (Na₂S₂O₄) to cleave any formed disulfides back to the free mercaptan prior to isolation[2].

Troubleshooting & FAQs

Q1: Why is my isolated yield consistently lower than 40% when using the traditional aqueous diazotization route? A1: Causality: Diazonium salts derived from highly electron-rich aromatics (due to the para-methoxy group) are extremely unstable. In standard aqueous conditions (NaNO₂/HCl at 5°C), the diazonium intermediate rapidly degrades into phenol byproducts before it can be trapped. Solution: Switch to the non-aqueous protocol using HBF₄ and t-BuONO in MeCN at -20°C[2]. This precipitates and stabilizes the diazonium tetrafluoroborate salt, preventing premature degradation[3].

Q2: During the Newman-Kwart rearrangement, I observe unreacted O-aryl thiocarbamate even after 4 hours of heating. How can I drive this to completion? A2: Causality: The Newman-Kwart rearrangement proceeds via a cyclic transition state requiring nucleophilic attack by the thiocarbonyl sulfur onto the aromatic ring. The electron-donating methoxy group at the para position increases electron density on the ring, which actively disfavors this nucleophilic attack and significantly raises the activation energy. Solution: Strict thermal control is non-negotiable. Ensure the internal reaction temperature reaches exactly 210°C[1]. Do not exceed 250°C to avoid total decomposition. Using a pre-heated sand bath or a dedicated microwave synthesizer can provide the consistent, intense thermal energy required to overcome the electronic deactivation.

Q3: My final product NMR shows a complex mixture, and LC/MS indicates a mass of ~366 Da instead of the expected 184 Da. What happened? A3: Causality: You are observing the disulfide dimer. 2-Mercapto-4-methoxybenzoic acid is highly prone to oxidative dimerization in the presence of ambient oxygen, especially during basic workup, forming a stable disulfide bond[2]. Solution: Maintain a strict inert atmosphere (argon/nitrogen) during hydrolysis. If dimerization has already occurred, treat the crude mixture with a strong reducing agent like sodium dithionite (Na₂S₂O₄)[3] prior to final extraction. This will quantitatively cleave the disulfide back to the free thiol.

Quantitative Route Comparison

Use the following table to select the optimal synthetic route based on your lab's equipment capabilities and scale requirements.

ParameterNewman-Kwart RearrangementModified Leuckart Thiophenol
Starting Material Methyl 2-hydroxy-4-methoxybenzoate2-Amino-4-methoxybenzoic acid
Key Reagents ClCSNMe₂, DABCO, NaOHt-BuONO, HBF₄, Potassium Xanthate
Typical Overall Yield ~30–45% (over 3 steps)~50–60% (crude, over 3 steps)
Major Bottleneck High activation energy (requires 210°C)Diazonium instability & rapid dimerization
Scalability Limited by high-temperature requirementsHighly scalable; standard thermal profiles
Safety Considerations Thermal hazards at >200°CEvolution of toxic COS/CS₂ gases during cleavage

References

  • Sulfur-based ferroelectric nematic liquid crystals. RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease. Journal of Medicinal Chemistry (American Chemical Society). URL:[Link]

  • Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKb Inhibitors. Chemical & Pharmaceutical Bulletin. URL:[Link]

Sources

how to increase product yield in the Grignard carboxylation of 4-bromoanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organometallic Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists looking to optimize the Grignard carboxylation of 4-bromoanisole to yield 4-methoxybenzoic acid (p-anisic acid).

This guide bypasses basic textbook theory to focus on the physical chemistry, thermodynamics, and kinetics that dictate reaction success.

Reaction Workflow & Troubleshooting Architecture

GrignardWorkflow Step1 1. Anhydrous Setup & Mg Activation Step2 2. Grignard Formation (4-Bromoanisole) Step1->Step2 Add I2, heat Wurtz Wurtz Coupling (Side Reaction) Step2->Wurtz High halide conc. Step3 3. Carboxylation (Milled Dry Ice) Step2->Step3 Dropwise addition Step4 4. Acidic Quench (Aqueous HCl) Step3->Step4 CO2 addition Product 5. p-Anisic Acid (Target Product) Step4->Product Crystallization

Workflow for the Grignard carboxylation of 4-bromoanisole, highlighting key reaction milestones.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Grignard initiation is inconsistent. Why does the reaction fail to start, and how can I reliably initiate it? A1: The formation of the Grignard reagent (4-methoxyphenylmagnesium bromide) is a heterogeneous reaction that occurs strictly on the surface of the magnesium metal[1]. Magnesium turnings naturally develop a passivating layer of magnesium oxide (MgO) upon exposure to atmospheric oxygen. This oxide layer acts as an insulator, physically blocking the single-electron transfer necessary to generate the initial radical species[1][2].

  • Causality & Solution: To reliably initiate the reaction, you must expose fresh, unoxidized magnesium. Add a single crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the dry magnesium turnings[1]. Iodine acts as a chemical activator by reacting with the MgO and the underlying Mg to form MgI₂, effectively etching the surface and exposing the active metal[2].

Q2: I am isolating a significant amount of 4,4'-dimethoxybiphenyl instead of the desired product. What causes this, and how do I suppress it? A2: You are observing Wurtz coupling, a notorious side reaction in Grignard synthesis[3]. This occurs when the newly formed Grignard reagent (acting as a nucleophile) reacts with the unreacted 4-bromoanisole (the electrophile) in an S_N2-like or radical pathway to form a biphenyl dimer[3][4].

  • Causality & Solution: Wurtz coupling kinetics are highly dependent on the concentration of the aryl halide in the reaction mixture[4]. To suppress it, you must maintain a low steady-state concentration of 4-bromoanisole. Achieve this by adding the 4-bromoanisole solution dropwise via a pressure-equalizing addition funnel only after initiation is visually confirmed[2][3]. Diluting the reaction appropriately in anhydrous tetrahydrofuran (THF) or diethyl ether also mitigates this bimolecular side reaction[4].

Q3: During the carboxylation step, my yield drops, and I detect symmetrical ketone byproducts. Should I use gaseous CO₂ or dry ice? A3: The nucleophilic addition of a Grignard reagent to carbon dioxide is highly exothermic[5]. If the reaction temperature spikes, the initially formed magnesium carboxylate salt can react with a second equivalent of the Grignard reagent, yielding a symmetrical ketone (4,4'-dimethoxybenzophenone) or a tertiary alcohol[6]. Furthermore, bubbling gaseous CO₂ through the solution often suffers from poor mass transfer and low solubility[7].

  • Causality & Solution: Solid CO₂ (dry ice) is vastly superior for laboratory-scale synthesis. It provides a massive stoichiometric excess of the electrophile while simultaneously acting as an internal cryogen, absorbing the heat of reaction as it sublimes[5][8]. For maximum yield, use milled dry ice . Milling the dry ice drastically increases its surface area, promoting the availability of CO₂ in the reaction emulsion and driving the carboxylation to near-quantitative yields (>90%) while completely suppressing ketone formation[7].

Section 2: Quantitative Data Presentation

To optimize your electrophile selection during carboxylation, consult the comparative data below:

CO₂ Source / ReagentTemperature ControlMass Transfer / AvailabilityTypical YieldPrimary Byproduct Risk
Gaseous CO₂ (Bubbling) Poor (Requires external cooling)Low (Gas-liquid interface)45% – 70%Symmetrical Ketones
Solid CO₂ (Crushed Dry Ice) Excellent (Internal cryogen)Moderate (Solid-liquid interface)70% – 82%Unreacted Grignard
Milled Dry Ice Excellent (Internal cryogen)High (High surface area emulsion)> 90%Minimal
Sodium Methyl Carbonate (SMC) Good (Controlled addition)High (Mechanochemical/Solid)68% – 85%Minimal[9]

Section 3: Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure you do not proceed to subsequent steps if a failure has occurred.

Phase 1: Surface Activation & Initiation
  • Apparatus Setup: Assemble a 500 mL 3-neck round-bottom flask with a reflux condenser, pressure-equalizing dropping funnel, and magnetic stir bar[2]. Flame-dry the entire apparatus under a positive pressure of dry argon to eliminate surface moisture[1].

  • Mechanical & Chemical Activation: Add 1.2 equivalents of magnesium turnings and a single crystal of iodine. Dry-stir the magnesium for 10 minutes to mechanically abrade the oxide layer[1].

  • Solvent Addition: Add 20 mL of anhydrous diethyl ether or THF[2].

  • Initiation: Add 5% of the total 4-bromoanisole volume to the flask.

    • Validation Checkpoint: Do not proceed until the iodine color dissipates, the solution becomes cloudy, and a gentle, localized boiling (exotherm) is observed[2][10]. If no reaction occurs after 10 minutes, gently warm the flask with a heat gun.

Phase 2: Controlled Grignard Formation
  • Dropwise Addition: Dilute the remaining 4-bromoanisole in 30 mL of anhydrous solvent. Add this solution dropwise over 30-45 minutes[3].

    • Causality Check: This slow addition maintains a low halide concentration, actively suppressing the Wurtz coupling side reaction[2][4].

  • Maturation: Reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium[10].

    • Validation Checkpoint: Perform a potentiometric titration or use a colorimetric indicator (e.g., 1,10-phenanthroline) on a 1 mL aliquot to confirm the precise molarity of the formed 4-methoxyphenylmagnesium bromide prior to carboxylation[3][11].

Phase 3: Cryogenic Carboxylation
  • Electrophile Preparation: In a separate, oversized beaker, prepare a large excess of freshly milled dry ice[7].

  • Quenching: Slowly pour the titrated Grignard reagent directly onto the milled dry ice while stirring vigorously[10].

    • Causality Check: Pouring the reagent onto the dry ice (rather than adding dry ice to the reagent) ensures the Grignard reagent is always the limiting reactant in the presence of excess CO₂, preventing secondary nucleophilic attacks that form ketones[6].

Phase 4: Workup & Isolation
  • Acidification: Once the excess CO₂ has sublimed, slowly add 1M aqueous hydrochloric acid (HCl) to hydrolyze the intermediate magnesium carboxylate salt and dissolve any residual unreacted magnesium[10].

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with an aqueous sodium hydroxide (NaOH) solution. The desired p-anisic acid will move into the aqueous phase as a sodium salt, leaving organic impurities (like Wurtz coupling dimers) in the ether layer[10].

  • Crystallization: Acidify the aqueous layer with HCl to precipitate the pure 4-methoxybenzoic acid. Filter, wash with cold water, and dry under vacuum[10].

References

  • Grignard Reaction Deep Dive Source: Scribd URL:[Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Source: Master Organic Chemistry URL:[Link]

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments Source: ACS Publications URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the NMR spectral data for 2-Mercapto-4-methoxybenzoic acid, a molecule of interest in various synthetic and medicinal chemistry programs. We will not only dissect the spectral features but also compare the utility of NMR with other common analytical techniques, providing a comprehensive framework for its characterization.

The Power of NMR in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For a molecule like 2-Mercapto-4-methoxybenzoic acid, ¹H and ¹³C NMR are indispensable for confirming its substitution pattern on the benzene ring and the presence of its key functional groups: a carboxylic acid, a methoxy group, and a mercapto (thiol) group. The chemical shift, signal integration, and spin-spin coupling patterns are the key parameters we will use for a definitive structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Mercapto-4-methoxybenzoic Acid

While a dedicated experimental spectrum for 2-Mercapto-4-methoxybenzoic acid is not publicly available, we can confidently predict its spectral features based on the well-established principles of NMR and extensive data from structurally analogous compounds such as benzoic acid, 4-methoxybenzoic acid, and other substituted derivatives.[1][2][3][4]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. For 2-Mercapto-4-methoxybenzoic acid, we expect to see signals corresponding to the aromatic protons, the methoxy protons, the carboxylic acid proton, and the thiol proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Mercapto-4-methoxybenzoic Acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH~12.0 - 13.0Broad singlet1HThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5]
Ar-H (H-6)~7.7 - 7.9Doublet1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the neighboring H-5 proton.
Ar-H (H-5)~6.8 - 7.0Doublet of doublets1HThis proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
Ar-H (H-3)~6.7 - 6.9Doublet1HThis proton is ortho to the electron-donating methoxy group and will be shifted upfield. It will be split by the neighboring H-5 proton.
OCH₃~3.8Singlet3HThe three equivalent protons of the methoxy group will appear as a sharp singlet.[3]
SH~3.5 - 4.5Singlet1HThe chemical shift of the thiol proton can vary depending on concentration and solvent but is typically found in this region. It often appears as a sharp singlet as it does not typically couple with neighboring protons.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Mercapto-4-methoxybenzoic acid in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.[6][7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Since the natural abundance of the ¹³C isotope is low, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Mercapto-4-methoxybenzoic Acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
COOH~168 - 172The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[1]
C-4 (C-OCH₃)~160 - 165The carbon attached to the electron-donating methoxy group will be significantly deshielded.
C-2 (C-SH)~135 - 140The carbon bearing the mercapto group will also be deshielded, though to a lesser extent than the carbon attached to the oxygen of the methoxy group.
C-1 (C-COOH)~125 - 130The ipso-carbon attached to the carboxylic acid group.
C-6~128 - 132Aromatic carbon ortho to the carboxylic acid group.
C-5~115 - 120Aromatic carbon.
C-3~110 - 115Aromatic carbon ortho to the methoxy group, expected to be shielded.
OCH₃~55 - 60The carbon of the methoxy group.[8]

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize the same high-resolution NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the structure of 2-Mercapto-4-methoxybenzoic acid and the expected correlations between the atoms and their NMR signals.

Caption: Correlation of atomic groups in 2-Mercapto-4-methoxybenzoic acid with their predicted NMR signals.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Table 3: Comparison of Analytical Techniques for the Characterization of 2-Mercapto-4-methoxybenzoic Acid

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and stereochemistry. Unambiguous structure determination.Provides the most comprehensive structural information. Non-destructive.Requires a relatively larger sample amount. Can be time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C=O, C-O, S-H).Fast and simple. Requires a small amount of sample.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires a very small amount of sample. Can be coupled with chromatography for mixture analysis.Does not provide detailed information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish.

Workflow for Structural Confirmation:

A robust workflow for the structural confirmation of a synthesized batch of 2-Mercapto-4-methoxybenzoic acid would involve the following steps:

workflow cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_conclusion Conclusion Synthesis Synthesized Compound MS Mass Spectrometry (Confirm Molecular Weight) Synthesis->MS IR Infrared Spectroscopy (Confirm Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) (Definitive Structure) Synthesis->NMR Confirmation Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: A typical analytical workflow for the structural confirmation of a synthesized compound.

Conclusion

The interpretation of NMR spectral data is a critical skill for any researcher in the chemical and pharmaceutical sciences. For 2-Mercapto-4-methoxybenzoic acid, a combination of ¹H and ¹³C NMR spectroscopy provides a definitive and detailed picture of its molecular structure. By understanding the predicted chemical shifts, coupling patterns, and by comparing these with data from analogous compounds, scientists can confidently verify the identity and purity of their synthesized materials. When integrated with complementary techniques like IR and mass spectrometry, NMR spectroscopy forms the bedrock of a rigorous and reliable analytical workflow, ensuring the integrity of data in drug discovery and development.

References

  • Doc Brown's CHEMISTRY. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Reddit. (2024, November 29). 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? : r/chemhelp. Retrieved from [Link]

  • Doc Brown's CHEMISTRY. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • SCM. (n.d.). NMR Chemical Shifts — ADF 2025.1 documentation. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Mercaptobenzoic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/95738]([Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and metabolic research, the precise and reliable analysis of molecules like 2-Mercapto-4-methoxybenzoic acid is paramount. This molecule, featuring a thiol, a carboxylic acid, and a methoxy group on an aromatic ring, presents a unique analytical challenge that is elegantly met by mass spectrometry (MS). This guide provides an in-depth comparison of mass spectrometry-based approaches for its analysis, grounded in fundamental principles and field-proven expertise. We will explore the nuances of ionization, fragmentation, and quantification, offering a validated framework for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Mass Spectrometry?

2-Mercapto-4-methoxybenzoic acid's structure, with its ionizable carboxylic acid and reactive thiol group, makes it an ideal candidate for mass spectrometry. While other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are robust for quantifying substituted benzoic acids, they often lack the sensitivity and selectivity required for complex matrices like biological fluids.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) emerges as the superior technique, offering unparalleled specificity and low detection limits, which are critical for pharmacokinetic and metabolic studies.[1][2]

Ionization Source Selection: A Critical First Step

The journey from a liquid sample to gas-phase ions is the most critical stage in MS analysis. The choice of ionization source dictates sensitivity and the nature of the data obtained. For 2-Mercapto-4-methoxybenzoic acid, with a molecular weight of 184.21 g/mol , the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Method of Choice

ESI is a soft ionization technique that is exceptionally well-suited for polar, ionizable molecules.[3][4] Given the acidic proton of the carboxylic acid group (pKa ~4), 2-Mercapto-4-methoxybenzoic acid is readily deprotonated in solution.

  • Negative Ion Mode (ESI-): This is the preferred mode of operation. The carboxylic acid group easily loses a proton to form a stable carboxylate anion, [M-H]⁻, at m/z 183. This process is highly efficient, leading to excellent sensitivity. The mobile phase is typically buffered with a weak acid like formic acid to control pH, which, counterintuitively, can still allow for efficient negative ion formation for acidic analytes.

  • Positive Ion Mode (ESI+): While less efficient than negative mode for this analyte, protonation can occur, likely on the sulfur or oxygen atoms, to form the [M+H]⁺ ion at m/z 185. However, signal intensity is generally lower compared to ESI-.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is better suited for less polar and more volatile compounds. While 2-Mercapto-4-methoxybenzoic acid can be analyzed by APCI, ESI is generally superior due to the compound's inherent chargeability in solution.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Recommendation
Principle Ionization from charged droplets in a high electric field.[4][5]Corona discharge ionizes solvent molecules, which then ionize the analyte.ESI is ideal for molecules that are already ionic in solution.
Analyte Polarity Best for polar, ionizable compounds.Suitable for moderately polar to non-polar compounds.The carboxylic acid group makes the analyte highly polar and ionizable.
Optimal Mode Negative Ion Mode ([M-H]⁻) Negative or Positive Ion ModeNegative mode ESI offers the highest sensitivity for this compound.
Matrix Effects More susceptible to ion suppression from salts and co-eluting species.[6]Generally less susceptible to matrix effects than ESI.Careful sample preparation and chromatographic separation are key.
Recommendation Primary choice for high-sensitivity quantitative analysis.Secondary choice; may be useful if matrix effects are severe with ESI.Start with ESI in negative ion mode for method development.
Tandem Mass Spectrometry (MS/MS): Unveiling the Structural Fingerprint

To confirm the identity of the analyte and achieve the highest level of selectivity for quantification, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (e.g., [M-H]⁻ at m/z 183) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

The fragmentation of benzoic acid derivatives is well-understood.[7][8] For the [M-H]⁻ ion of 2-Mercapto-4-methoxybenzoic acid, the most logical and energetically favorable fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxylate group.

  • Precursor Ion: m/z 183 ([C₈H₇O₃S]⁻)

  • Primary Fragmentation: Loss of CO₂ (44 Da)

  • Product Ion: m/z 139 ([C₇H₇OS]⁻)

This transition (m/z 183 → m/z 139) is highly specific and ideal for developing a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay for quantification. Other minor fragments may be observed, but the loss of CO₂ is expected to be the most intense and reliable transition.

Diagram: Proposed MS/MS Fragmentation Pathway

G precursor Precursor Ion [M-H]⁻ m/z 183 fragment Product Ion [C₇H₇OS]⁻ m/z 139 precursor->fragment CID neutralloss Neutral Loss CO₂ (44 Da) precursor->neutralloss

Caption: Collision-Induced Dissociation (CID) pathway for 2-Mercapto-4-methoxybenzoic acid.

A Validated LC-MS/MS Protocol: From Sample to Signal

A robust analytical method requires a well-defined and reproducible protocol. The following serves as a comprehensive starting point for the quantitative analysis of 2-Mercapto-4-methoxybenzoic acid in a biological matrix like plasma.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject onto LC System Extract->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI⁻ Ionization Separate->Ionize Analyze MS/MS Detection (m/z 183 → 139) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: High-level workflow for quantitative LC-MS/MS analysis.

Step-by-Step Methodology

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., an isotopically labeled version of the analyte or a structural analog).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is an excellent starting point.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MRM Transition:

      • Analyte: m/z 183 → m/z 139

      • Internal Standard: (Select appropriate transition)

    • Collision Energy: Optimize for the most intense signal (typically 10-20 eV).

Comparison with Alternative Methods

While LC-MS/MS is the gold standard for this application, it's instructive to compare it with other potential techniques.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by polarity, detection by mass-to-charge ratio.[2]Highest sensitivity and selectivity; structural confirmation.Higher cost and complexity.[1]
HPLC-UV Separation by polarity, detection by UV absorbance.[9]Cost-effective, robust, and widely available.Lower sensitivity, potential for interference in complex matrices.[2]
GC-MS Separation by volatility, detection by mass-to-charge ratio.[1]High resolution.Requires derivatization to increase volatility of the carboxylic acid and thiol groups, adding complexity and potential for variability.[1][10]
Conclusion and Authoritative Recommendations

For the high-sensitivity, high-selectivity analysis of 2-Mercapto-4-methoxybenzoic acid, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in the negative ion mode is the unequivocally superior methodology. The inherent chemical properties of the analyte—specifically its acidic proton—align perfectly with the principles of negative mode ESI, ensuring efficient ion generation. The characteristic neutral loss of CO₂ provides a robust and specific transition for confident quantification using MRM.

While HPLC-UV offers a simpler, lower-cost alternative for high-concentration samples, it cannot match the performance of LC-MS/MS in complex biological or environmental matrices where trace-level detection is required. By following the detailed protocol and understanding the scientific principles outlined in this guide, researchers can develop and validate a reliable method to accelerate their research and development objectives.

References

  • Onozato, M., et al. (2020). LC-MS/MS Analysis of Thiol-Containing Amino Acids in Exosomal Fraction of Serum. Journal of Chromatographic Science, 58(7), 636-640. Available from: [Link]

  • Wang, Y., et al. (2014). Profiling of Thiol-Containing Compounds by Stable Isotope Labeling Double Precursor Ion Scan Mass Spectrometry. Analytical Chemistry, 86(19), 9737-9744. Available from: [Link]

  • Turova, I., et al. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 23(1), 114-126. Available from: [Link]

  • Li, H., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. Journal of Chromatography B, 1033-1034, 336-342. Available from: [Link]

  • Alcolea Palafox, M. (2003). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. International Journal of Molecular Sciences, 4(9), 564-599. Available from: [Link]

  • de Sá Tavares Russo, M., et al. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia's Spectrum: The Journal of Undergraduate Research. Available from: [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Holcapek, M., et al. (2003). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 17(19), 2219-2226. Available from: [Link]

  • Mekky, R. H., et al. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Molecules, 28(14), 5485. Available from: [Link]

  • Zhou, L. (2007). Enhanced Electrospray Ionization for Mass Spectrometry and Ion Mobility Spectrometry. BYU ScholarsArchive. Available from: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available from: [Link]

  • Fenn, J. B., et al. (1989). Electrospray Ionization for Mass Spectrometry of Large Biomolecules. Science, 246(4926), 64-71. Available from: [Link]

  • Jin, Z., et al. (2022). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. Available from: [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Available from: [Link]

Sources

Advanced MALDI Matrix Profiling: A Comparative Guide to 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As MALDI-TOF mass spectrometry (MALDI-MS) expands from routine proteomics into specialized fields like metalomics and intact glyco-profiling, the limitations of conventional matrices—such as high low-mass background and harsh ionization—have become apparent[1]. As a Senior Application Scientist, I frequently evaluate novel matrix chemistries to overcome these bottlenecks.

This guide provides an in-depth technical comparison of 2-Mercapto-4-methoxybenzoic acid (2-M-4-MBA) against established matrices. By synthesizing the metal-chelating prowess of mercaptobenzoic acids with the crystal-disrupting properties of methoxy derivatives, 2-M-4-MBA represents a highly specialized tool for researchers requiring ultra-sensitive, soft ionization with minimal background interference.

Mechanistic Causality: The Anatomy of 2-M-4-MBA

To understand why 2-M-4-MBA outperforms conventional matrices in specific applications, we must deconstruct its molecular architecture. The matrix's performance is not empirical; it is driven by the distinct causality of its three functional groups:

  • The Carboxylic Acid (-COOH) Core : Like all benzoic acid-based matrices, the -COOH group acts as the primary proton donor. It ensures exceptional stability and facilitates efficient proton transfer to the analyte in positive ion mode[1].

  • The Mercapto (-SH) Group : Conventional organic matrices struggle with low-mass metal analysis due to severe background interference. The introduction of a thiol group, as seen in the parent compound 4-Mercaptobenzoic acid (4-MBA), provides extraordinary affinity for metal cations. This chelation mechanism eliminates matrix-interference background and drastically enhances signal intensity for ultratrace metals like Cd²⁺, Hg²⁺, Cs⁺, and Sr²⁺[2][3].

  • The Methoxy (-OCH3) Group : This is the critical differentiator between 2-M-4-MBA and standard 4-MBA. The electron-donating methoxy group causes a bathochromic shift, optimizing UV absorption for standard nitrogen (337 nm) and Nd:YAG (355 nm) lasers. More importantly, similar to its role in "Super-DHB" (which utilizes 2-hydroxy-5-methoxybenzoic acid), the methoxy group introduces a deliberate structural disorder into the crystal lattice. This lattice defect results in a "softer" desorption plume, reducing internal energy transfer and minimizing metastable fragmentation of fragile analytes.

G cluster_0 Ionization Mechanisms UV UV Laser (337/355 nm) Matrix 2-M-4-MBA Matrix (Energy Absorption) UV->Matrix Excitation Desorption Phase Transition (Desorption Plume) Matrix->Desorption Ablation Protonation Proton Transfer (-COOH driven) Desorption->Protonation MetalAdduct Metal Chelation (-SH driven) Desorption->MetalAdduct SoftIon Soft Ionization (-OCH3 buffered) Desorption->SoftIon Detector TOF Mass Analyzer Protonation->Detector MetalAdduct->Detector SoftIon->Detector

Fig 1. MALDI ionization pathways driven by the specific functional groups of 2-M-4-MBA.

Comparative Performance Data

When selecting a matrix, quantitative and qualitative performance metrics must dictate the choice. The table below summarizes how 2-M-4-MBA compares to its structural parent (4-MBA) and industry standards (DHB and CHCA).

Performance Metric2-Mercapto-4-methoxybenzoic acid4-Mercaptobenzoic acid (4-MBA)2,5-Dihydroxybenzoic acid (DHB)α-Cyano-4-hydroxycinnamic acid (CHCA)
Primary Application Heavy metals, fragile peptides, glycansUltratrace metals (Cd, Hg, Cs, Sr)[2][3]Intact proteins, glycans, polymersSmall peptides, routine proteomics
Ionization Hardness Soft (Methoxy-buffered lattice)MediumSoftHard (High fragmentation)
Low-Mass Background Minimal interference Matrix-interference-free[2]High interference < 500 DaHigh interference < 700 Da
Lattice Structure Disordered (promotes soft desorption)Highly crystallineCrystalline (Requires additive for disorder)Highly crystalline
Metal Affinity High (-SH dependent chelation)High (-SH dependent chelation)[3]LowLow

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for utilizing 2-M-4-MBA is designed as a self-validating system . By incorporating an internal standard, the workflow continuously verifies ionization efficiency, allowing the researcher to immediately diagnose issues related to sample purity or laser fluence.

Workflow: Metal & Fragile Peptide Profiling

Step 1: Matrix Solution Preparation

  • Action: Weigh 10 mg of 2-M-4-MBA and dissolve in 1 mL of 50% Acetonitrile (ACN) / 50% Water containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The TFA ensures the carboxylic acid group remains protonated in solution, facilitating efficient proton transfer during the ablation phase. ACN optimizes the solubility of the methoxy-aromatic core.

Step 2: Analyte Preparation & Internal Calibration

  • Action: Dilute the target analyte to a concentration of 1–10 pmol/µL. Spike the sample with 1 pmol/µL of a known internal standard (e.g., a heavy-isotope labeled standard or Angiotensin II).

  • Causality: This internal spike acts as a self-validating control. If the internal standard signal is suppressed during acquisition, it definitively indicates poor co-crystallization or excessive salt concentration, prompting immediate sample desalting rather than blind troubleshooting.

Step 3: Co-crystallization (Dried Droplet Method)

  • Action: Pipette 1 µL of the matrix solution onto the MALDI target plate. Immediately overlay with 1 µL of the analyte/standard mixture. Allow to dry at room temperature under atmospheric pressure.

  • Causality: Slow evaporation is critical. The methoxy group in 2-M-4-MBA is thermodynamically designed to induce slight lattice defects. Rapid drying (e.g., under vacuum) forces amorphous precipitation, negating the "soft desorption" benefits of the crystal disorder.

Step 4: MS Acquisition

  • Action: Insert the target into the mass spectrometer. Operate in positive ion mode with a laser intensity set to exactly 10% above the ionization threshold of the internal standard.

  • Causality: Because 2-M-4-MBA provides a softer ionization environment, excessive laser energy will not immediately cause catastrophic metastable fragmentation. However, maintaining near-threshold power ensures maximum mass resolution and minimal baseline noise.

Workflow Prep 1. Matrix Preparation (10 mg/mL in 50% ACN/0.1% TFA) Mix 3. Co-crystallization (Dried Droplet Method) Prep->Mix Analyte 2. Analyte Desalting (Internal Standard Added) Analyte->Mix Load 4. Target Loading (Vacuum Insertion) Mix->Load Acquire 5. MS Acquisition (Self-Validating Calibration) Load->Acquire

Fig 2. Self-validating experimental workflow for 2-M-4-MBA matrix preparation and spotting.

Conclusion

While CHCA and DHB remain the workhorses of routine MALDI-MS, the analytical demands of modern drug development and environmental metal profiling require specialized chemistries. 2-Mercapto-4-methoxybenzoic acid bridges the gap between high-affinity metal chelation and soft, low-energy ionization. By leveraging the synergistic effects of its thiol and methoxy groups, researchers can achieve matrix-interference-free spectra for low-mass analytes while preserving the structural integrity of fragile biomolecules.

References

  • Sun, Q., et al. (2021). "4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals." Analyst (RSC Publishing). URL:[Link]

  • Lin, Z., et al. (2022). "4‐Mercaptobenzoic acid‐assisted laser desorption/ionization mass spectrometry for sensitive quantification of cesium and strontium in drinking water." Rapid Communications in Mass Spectrometry (ResearchGate). URL:[Link]

  • "MALDI Matrix: Origins, Innovations, and Frontiers." (2026). Chemical Reviews (ACS Publications). URL:[Link]

Sources

comparative evaluation of synthesis routes for methoxybenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Synthesis of Methoxybenzoic Acids

In the landscape of pharmaceutical and fine chemical synthesis, methoxybenzoic acids stand out as versatile intermediates and building blocks. Their isomers—ortho (2-), meta (3-), and para (4-)—serve as crucial precursors for a wide array of molecules, including anesthetics, anti-inflammatory drugs, agrochemicals, and liquid crystal materials.[1] The strategic placement of the methoxy and carboxylic acid groups on the aromatic ring dictates the molecule's reactivity and its suitability for specific downstream applications.

The selection of a synthetic pathway is a critical decision governed by a multitude of factors: scale of production, desired purity, cost of starting materials, and increasingly, the environmental footprint of the process. This guide provides a comparative evaluation of the most prevalent and effective synthesis routes for the three isomers of methoxybenzoic acid, offering field-proven insights and detailed experimental data to aid researchers in making informed strategic decisions.

The para-isomer, commonly known as p-anisic acid, is the most widely utilized of the three. Its synthesis is well-documented, with several established routes viable for both laboratory and industrial scales.

Comparative Analysis of Key Synthesis Routes

The choice of method for p-anisic acid production often represents a trade-off between speed and yield versus safety and environmental impact.

Synthesis RouteStarting MaterialKey Reagents/CatalystsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Williamson Ether Synthesis p-Hydroxybenzoic acidDimethyl sulfate (DMS) or Methyl iodide, NaOH/K₂CO₃~92-95%[2]~6-18 hours[2][3]High yield, mature and reliable process.[1]Use of highly toxic/carcinogenic methylating agents (e.g., DMS).[1][4]
Oxidation of p-Methoxytoluene p-MethoxytolueneCo/Mn/Br catalyst, Acetic acid, O₂~85%[4][5]30-45 minutes[6]Very fast, high throughput, suitable for industrial scale.[4]Requires high pressure/temperature, corrosive acid, and heavy metal catalysts.[4][6]
Grignard Carboxylation 4-BromoanisoleMagnesium (Mg), Dry Ice (solid CO₂)~82%[4]~2-5 hours[7][8]Classic, versatile lab-scale method.Strict anhydrous conditions required; sensitive to moisture.[4]
Oxidation of Anethole AnetholeOzone (O₃), then H₂O₂~70-84%[9]~2-9 hours[9]Utilizes a renewable, naturally occurring starting material.[4]Requires specialized ozone generation equipment.

In-Depth Look: Causality Behind Experimental Choices

1. Williamson Ether Synthesis: The Reliable Workhorse

This route is arguably the most common laboratory method due to its reliability and high yields. The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.[10][11]

  • Why the Base? The reaction begins by deprotonating the phenolic hydroxyl group of p-hydroxybenzoic acid with a base like sodium hydroxide. This is a critical activation step. The resulting phenoxide ion is a much stronger nucleophile than the neutral phenol, which is essential for attacking the electrophilic methyl group of the methylating agent.[10] The increased nucleophilicity dramatically speeds up the reaction.[10]

  • Choice of Methylating Agent: Dimethyl sulfate (DMS) is highly effective and commonly used industrially.[1][2] However, its extreme toxicity is a significant drawback. Methyl iodide is a common lab-scale alternative. The choice depends on balancing reactivity, cost, and safety protocols.

  • Phase Transfer Catalysis: To improve reaction efficiency, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed.[2] This is particularly useful in biphasic systems, as the catalyst helps shuttle the phenoxide anion from the aqueous phase to the organic phase where the methylating agent resides, thereby accelerating the reaction.

dot

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation (Activation) cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Acidification p_HBA p-Hydroxybenzoic Acid Phenoxide Sodium p-Hydroxybenzoate (Phenoxide) p_HBA->Phenoxide + NaOH p_Anisic_Salt p-Anisic Acid Sodium Salt Phenoxide->p_Anisic_Salt Nucleophilic Attack DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->p_Anisic_Salt p_Anisic_Acid p-Anisic Acid (Product) p_Anisic_Salt->p_Anisic_Acid + H₂SO₄/HCl

Caption: Reaction pathway for the Williamson Ether Synthesis of p-Anisic Acid.

2. Grignard Carboxylation: The Classic Organometallic Route

This method is a cornerstone of introductory organic synthesis for its power in forming new carbon-carbon bonds.

  • Formation of the Grignard Reagent: The synthesis begins by reacting an aryl halide, such as 4-bromoanisole, with magnesium metal in an anhydrous ether solvent (like THF). This forms an organometallic species, 4-methoxyphenylmagnesium bromide. The polarity of the carbon-magnesium bond is reversed compared to the carbon-bromine bond; the carbon atom becomes highly nucleophilic.

  • Anhydrous Conditions are Critical: Grignard reagents are extremely strong bases and will readily react with any available protons, especially those from water.[4] Any moisture in the reaction vessel will quench the Grignard reagent, converting it back to anisole and halting the desired carboxylation reaction. This necessitates flame-drying glassware and using anhydrous solvents.

  • The Carboxylation Step: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (conveniently supplied as "dry ice"). This forms a magnesium carboxylate salt. The subsequent "work-up" step involves hydrolysis with a dilute acid to protonate the carboxylate, yielding the final p-methoxybenzoic acid product.[7]

Grignard_Carboxylation Start 4-Bromoanisole Grignard 4-Methoxyphenyl- magnesium Bromide (Grignard Reagent) Start->Grignard + Mg (Anhydrous Ether) Salt Magnesium Carboxylate Salt Grignard->Salt + CO₂ (Dry Ice) (Carboxylation) Product p-Methoxybenzoic Acid Salt->Product + H₃O⁺ (Acid Hydrolysis)

Sources

A Comparative Guide to the Validation of 2-Mercapto-4-methoxybenzoic Acid Purity Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Scientific Discovery

In the fields of pharmaceutical research and chemical synthesis, the purity of a compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and meaningful data are built. 2-Mercapto-4-methoxybenzoic acid, a molecule with potential applications stemming from its functionalized aromatic and thiol moieties, is no exception. Its utility as a starting material, intermediate, or potential active agent necessitates a robust analytical method to unequivocally determine its purity and identify any potential impurities.

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Mercapto-4-methoxybenzoic acid. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind each methodological choice and validation parameter. The protocols described herein are designed to be self-validating, ensuring they meet the stringent requirements of regulatory bodies and the high standards of scientific integrity. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2]

Foundational Strategy: Method Development and Analyte Characteristics

Before validation can begin, a suitable analytical method must be developed. The success of this development hinges on a thorough understanding of the analyte's physicochemical properties.

Analyte Profile: 2-Mercapto-4-methoxybenzoic acid

  • Structure: Possesses three key functional groups: a carboxylic acid, a thiol (mercaptan), and a methoxy ether on a benzene ring.

  • Chromatophore: The substituted benzene ring provides strong UV absorbance, making UV detection a suitable choice for HPLC.

  • Ionization: The carboxylic acid group (pKa ~4-5) means the molecule's charge state is highly dependent on pH.

  • Reactivity: The thiol group is susceptible to oxidation, primarily forming a disulfide dimer. This is a critical potential impurity and degradation product.[3]

Strategic Choices in HPLC Method Development:

  • Separation Mode: Reversed-Phase (RP) chromatography is the logical choice. A C18 stationary phase provides excellent retention for this moderately polar organic molecule.[3]

  • Mobile Phase Control: The most critical variable is the mobile phase pH. To ensure consistent retention times and sharp peak shapes, the pH must be controlled with a buffer. An acidic mobile phase (e.g., pH 2.5-3.5 using formate or phosphate buffer) will suppress the ionization of the carboxylic acid, retaining it on the C18 column in its neutral form.

  • Organic Modifier: Acetonitrile or methanol is used to elute the analyte. Acetonitrile often provides better peak shape and lower UV cutoff. A gradient elution, starting with a high aqueous content and increasing the organic modifier, is recommended for initial development to ensure separation of the main analyte from all potential impurities, including highly polar or non-polar species.

  • Detection: A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm or determined by a UV scan) will provide high sensitivity.

The Validation Protocol: A Self-Verifying System

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[1][5][6]

G cluster_prep Phase 1: Preparation & System Check cluster_core Phase 2: Core Validation Parameters cluster_limits Phase 3: Sensitivity & Robustness MD Method Development (RP-HPLC) VP Validation Protocol Definition MD->VP SST System Suitability Testing (SST) VP->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Final Validated Method

System Suitability

Causality: Before analyzing any samples, we must verify that the chromatograph and the method are performing as expected on a given day. This is a mandatory check to ensure the validity of the entire analytical run.[7][8]

Experimental Protocol:

  • Prepare a standard solution of 2-Mercapto-4-methoxybenzoic acid at a concentration of approximately 100 µg/mL.

  • To assess resolution, prepare a solution containing the analyte and a closely eluting, structurally similar compound or a known impurity (e.g., the disulfide dimer).

  • Perform at least five replicate injections of the standard solution.

  • Calculate the key performance parameters.

Data Summary & Acceptance Criteria:

Parameter Purpose Acceptance Criteria
Tailing Factor (T) Measures peak symmetry. T ≤ 2.0
Theoretical Plates (N) Measures column efficiency. N > 2000
Relative Standard Deviation (%RSD) Measures injection precision. %RSD of peak area ≤ 2.0%

| Resolution (Rs) | Measures separation of adjacent peaks. | Rs > 2.0 between analyte and nearest peak |

Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[9] A forced degradation study is the most rigorous way to demonstrate this by intentionally generating potential degradation products.

Experimental Protocol (Forced Degradation):

  • Prepare separate solutions of 2-Mercapto-4-methoxybenzoic acid (~1 mg/mL).

  • Expose these solutions to a range of stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours. (This is critical for the thiol group).

    • Thermal Stress: Heat solution at 80°C for 48 hours.

    • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the unstressed sample, the stressed samples, and a blank (mobile phase) by HPLC.

  • Use a PDA detector to evaluate peak purity for the analyte peak in the stressed samples. The spectra across the peak should be homogenous if the peak is pure.

Acceptance Criteria:

  • The method must be able to separate the main analyte peak from any degradation product peaks (Resolution > 2.0).

  • The mass balance should be accounted for (sum of analyte and impurities should be close to 100% of the initial amount).

  • The analyte peak should pass peak purity analysis in all stressed samples where degradation is observed.

G cluster_stress Forced Degradation Conditions cluster_results Specificity Assessment Analyte 2-Mercapto-4-methoxybenzoic Acid Solution Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H₂O₂) Analyte->Ox Heat Thermal Analyte->Heat Light Photolytic Analyte->Light HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Resolution Peak Resolution (Analyte vs. Degradants) HPLC->Resolution Purity Peak Purity (Spectral Analysis) HPLC->Purity MassBal Mass Balance Calculation HPLC->MassBal Conclusion Specificity Demonstrated Resolution->Conclusion Purity->Conclusion MassBal->Conclusion

Linearity and Range

Causality: This parameter establishes that the method provides results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is fundamental for accurate quantitation of both the main compound (for an assay) and its impurities.

Experimental Protocol:

  • Prepare a stock solution of 2-Mercapto-4-methoxybenzoic acid reference standard.

  • Perform serial dilutions to prepare at least five calibration standards spanning the expected working range. For a purity method, this range should typically cover from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., 0.5 µg/mL to 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis.

Data Summary & Acceptance Criteria:

Parameter Purpose Acceptance Criteria
Correlation Coefficient (r²) Measures the fit of the data to the line. r² ≥ 0.999
Y-intercept Should be close to zero. Check for significant bias at zero concentration.

| Residual Plot | Visual check for linearity. | Points should be randomly scattered around zero. |

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spike recovery studies.[10]

Experimental Protocol:

  • Prepare a sample matrix (e.g., a solution containing known impurities or a placebo).

  • Spike the matrix with the 2-Mercapto-4-methoxybenzoic acid reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary & Acceptance Criteria:

Concentration Level Acceptance Criteria for Mean Recovery
80% 98.0% - 102.0%
100% 98.0% - 102.0%

| 120% | 98.0% - 102.0% |

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual test samples of 2-Mercapto-4-methoxybenzoic acid at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Data Summary & Acceptance Criteria:

Precision Level Acceptance Criteria (%RSD)
Repeatability ≤ 1.0%

| Intermediate Precision | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] These are critical for quantifying impurities at low levels.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is typically defined as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is typically defined as the LOQ.

  • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, mobile phase composition).

  • Vary these parameters within a realistic range (e.g., pH ± 0.2 units, Temperature ± 5°C, Organic content ± 2%).

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • Changes in retention time and resolution should be minimal and predictable.

Comparison with Alternative Analytical Methodologies

While HPLC-UV is a robust and accessible technique for purity determination, other methods offer different advantages. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, need for structural information, or sample throughput.[12]

TechniquePrincipleAdvantages for this AnalyteDisadvantages
HPLC-UV Separation by chromatography, detection by UV absorbance.Cost-effective, robust, widely available, good for quantitative purity analysis.Lower sensitivity than MS; may not resolve all co-eluting impurities without ideal separation.
LC-MS/MS Separation by HPLC, detection by mass spectrometry.Extremely high sensitivity and specificity; provides molecular weight and structural information for impurity identification.[13][14]Higher instrument cost and complexity; potential for matrix effects (ion suppression).
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile compounds.Requires derivatization of the non-volatile carboxylic acid and thiol groups, adding complexity and potential for error.[15]
Ion Chromatography (IC) Separation based on ionic interactions.Excellent for separating ionic species like organic acids.[16]May be less effective for separating structurally similar, non-ionic impurities.

Conclusion

The validation of an analytical method is an essential scientific exercise that underpins the quality and reliability of chemical and pharmaceutical development. The HPLC method detailed in this guide provides a robust, systematic, and scientifically sound approach to determining the purity of 2-Mercapto-4-methoxybenzoic acid. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, researchers can have full confidence in their analytical results. The choice to employ HPLC-UV as the primary technique is justified by its balance of performance, cost, and accessibility, while acknowledging that highly sensitive applications or complex impurity profiling may benefit from the complementary power of LC-MS/MS.

References

  • Q2(R2)
  • 〈621〉CHROM
  • <621> CHROM
  • Are You Sure You Understand USP <621>?
  • Highlights from FDA's Analytical Test Method Valid
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance on Analytical Method Valid
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW | Zenodo.
  • Stability Indicating HPLC Method Development: A Review | IRJPMS.
  • A Comparative Guide to the Validation of HPLC Methods for Thiol Analysis Using 5-Mercapto-2-nitrobenzoic Acid | Benchchem.
  • Various Analysis Techniques for Organic Acids and Examples of Their Applic
  • ICH Guidelines for Analytical Method Valid
  • Measuring Organic Acids and Organic Anions with Precision | Chrom
  • Ich guidelines for valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chrom
  • 2-METHOXY-4-MERCAPTOBENZOIC ACID synthesis | ChemicalBook.
  • ICH guideline Q2(R2) on validation of analytical procedures | European Medicines Agency.
  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus | ResearchG
  • A Comparative Guide to the Quantitative Validation of 4-Methoxybenzoic Acid in Complex Biological M

Sources

2-Mercapto-4-methoxybenzoic acid (MMBA) vs. 4-Mercaptophenylacetic acid (MPAA) for Peptide Ligation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As chemical protein synthesis scales in complexity, the efficiency of Native Chemical Ligation (NCL) remains the critical bottleneck. NCL relies on the reaction between a C-terminal peptide thioester and an N-terminal cysteine peptide. Because alkyl thioesters (commonly generated via solid-phase peptide synthesis) exhibit sluggish ligation kinetics, exogenous thiol catalysts are universally employed to drive the reaction through highly reactive aryl thioester intermediates.

For over a decade, 4-Mercaptophenylacetic acid (MPAA) has served as the gold standard catalyst. However, the demand for cleaner reaction profiles and lower catalyst loadings has driven the development of rationally designed alternatives, notably 2-Mercapto-4-methoxybenzoic acid (MMBA) . This guide provides an objective, mechanistically grounded comparison of these two catalysts to help researchers optimize their ligation workflows.

Mechanistic Profiling: Intermolecular vs. Intramolecular Catalysis

To understand the performance differences between MPAA and MMBA, we must analyze the causality of their molecular structures and how they interact with the NCL transition states.

4-Mercaptophenylacetic acid (MPAA): The Brute-Force Benchmark

MPAA operates via a purely intermolecular 1[1]. With a thiol pKa of ~6.6, a significant fraction of MPAA exists as the highly nucleophilic thiolate at the standard NCL pH of 7.0. It rapidly attacks the alkyl thioester to form an MPAA-thioester intermediate. However, because this exchange is an equilibrium process, MPAA must be used in massive excess (typically 100–200 mM) to drive the reaction forward. While highly effective, this "brute-force" concentration creates downstream challenges, including high UV background during HPLC purification and an increased risk of transition-metal-mediated desulfurization side reactions[2].

2-Mercapto-4-methoxybenzoic acid (MMBA): Synergistic Push-Pull Catalysis

MMBA is a next-generation thiosalicylic acid derivative designed to overcome the limitations of high-concentration intermolecular catalysts. Its structure features two critical modifications that enable it to function at sub-stoichiometric or low millimolar concentrations:

  • Ortho-Carboxylate Effect (Intramolecular Catalysis): The carboxylate group positioned ortho to the thiol acts as a general base. During the rate-limiting S-to-N acyl shift, this carboxylate hydrogen-bonds with the incoming N-terminal amine, lowering the transition state energy.

  • Para-Methoxy Effect (Nucleophile Tuning): Unsubstituted thiosalicylic acid has a pKa (~5.5) that is too low, rendering its thiolate a weak nucleophile. The addition of the strongly electron-donating methoxy group at the 4-position pushes electron density onto the sulfur. This "push-pull" dynamic raises the pKa to an optimal ~5.8–6.2, significantly boosting the nucleophilicity of the thiolate without sacrificing its leaving-group ability.

NCL_Mechanism Start Alkyl Thioester Peptide + N-Cys Peptide Exchange Transthioesterification (Intermolecular) Start->Exchange Thiol Thiol Catalyst (MPAA or MMBA) Thiol->Exchange Intermediate Highly Reactive Aryl Thioester Exchange->Intermediate AcylShift S-to-N Acyl Shift (Intramolecular) Intermediate->AcylShift AcylShift->Thiol Catalyst Release Product Native Peptide Bond (Ligated Product) AcylShift->Product

Catalytic cycle of Native Chemical Ligation mediated by aryl thiols.

Quantitative Performance Matrix

The following table synthesizes the operational and kinetic differences between the two catalysts, providing a data-driven basis for reagent selection.

Parameter4-Mercaptophenylacetic acid (MPAA)2-Mercapto-4-methoxybenzoic acid (MMBA)
Catalytic Mechanism Intermolecular transthioesterificationIntramolecularly-assisted transthioesterification
Optimal Concentration 100 – 200 mM (High excess)10 – 50 mM (Low excess)
Thiol pKa ~6.6~5.8 – 6.2
Ligation Kinetics (1 mM peptide) Fast (Complete in 1–4 hours at 200 mM)Very Fast (Complete in 1–4 hours at 20 mM)
Downstream Purification Challenging (Broad UV background, co-elution risks)Streamlined (Low catalyst loading minimizes interference)
Multifunctionality Can quench Pd(0) in3[3]Highly specific to thiol-thioester exchange
Odor & Handling Strong, unpleasantMild, highly crystalline

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained to prevent common modes of failure in 4[4].

Phase 1: Denaturing Buffer Preparation
  • Action: Dissolve 6 M Guanidine-HCl (Gdn·HCl) and 0.2 M Na₂HPO₄ in Milli-Q water. Sparge with Argon for 15 minutes.

  • Causality: Gdn·HCl is strictly required to unfold peptide secondary structures, ensuring the reactive C-terminal thioester and N-terminal cysteine are sterically accessible. Degassing prevents the premature oxidative dimerization of the thiol catalysts into unreactive disulfides.

Phase 2: Catalyst Activation & pH Titration (Critical Validation Step)
  • Action (MPAA): Add MPAA to a final concentration of 200 mM, alongside 20 mM TCEP·HCl.

  • Action (MMBA): Add MMBA to a final concentration of 20 mM, alongside 20 mM TCEP·HCl.

  • Self-Validation: The addition of these acidic reagents will immediately crash the buffer pH to < 3.0. You must use a microprobe pH meter and 1 M NaOH to titrate the solution back to exactly pH 7.0–7.2.

  • Causality: If the pH remains too low, the N-terminal cysteine thiol (pKa ~8.3) remains fully protonated, completely stalling the S-to-N acyl shift. If the pH exceeds 7.5, irreversible base-catalyzed hydrolysis of the thioester will outcompete the ligation reaction.

Phase 3: Ligation & Quenching
  • Action: Add the C-terminal thioester peptide and N-terminal Cys peptide to a final concentration of 1–5 mM each. Incubate at 25°C – 37°C under agitation.

  • Validation: At t=0, 30, 60, and 120 minutes, remove a 2 µL aliquot and quench into 98 µL of 50:50 H₂O/MeCN containing 1% TFA.

  • Causality: The 1% TFA drops the pH below 2.0, instantly protonating all thiols. This freezes the5[5], allowing for accurate LC-MS kinetic profiling without artifactual ex-vivo reactions occurring inside the autosampler.

Workflow Prep Prepare Denaturing Buffer (6M Gdn·HCl, 0.2M Na2HPO4) Split Prep->Split MPAA_Path Add MPAA (200 mM) + TCEP (20 mM) Split->MPAA_Path MMBA_Path Add MMBA (20 mM) + TCEP (20 mM) Split->MMBA_Path pH_Adjust1 Adjust pH to 7.0-7.2 (Critical Step) MPAA_Path->pH_Adjust1 pH_Adjust2 Adjust pH to 7.0-7.2 (Critical Step) MMBA_Path->pH_Adjust2 AddPeptides1 Add Peptides (1-5 mM) Incubate at 25-37°C pH_Adjust1->AddPeptides1 AddPeptides2 Add Peptides (1-5 mM) Incubate at 25-37°C pH_Adjust2->AddPeptides2 Analyze TFA Quench & LC-MS Monitoring AddPeptides1->Analyze AddPeptides2->Analyze

Comparative experimental workflow for MPAA and MMBA-mediated peptide ligation.

Conclusion & Recommendations

For standard, routine ligations where downstream purification is straightforward, MPAA remains a highly reliable, battle-tested catalyst. Its unique ability to act as a palladium scavenger also makes it indispensable for specific one-pot repetitive NCL strategies.

However, for complex syntheses involving highly hydrophobic peptides, multi-fragment assemblies, or scale-up manufacturing, MMBA offers a distinct advantage. By leveraging intramolecular catalysis, MMBA achieves equivalent or superior reaction rates at a fraction of the catalyst loading (10–50 mM vs. 200 mM). This drastically reduces the chromatographic footprint of the catalyst, simplifying HPLC purification and maximizing the isolated yield of the final protein product.

References

  • Okamoto, R., et al. "Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation.
  • Johnson, E.C., & Kent, S.B. "Native Chemical Ligation of Peptides and Proteins." PMC / Journal of the American Chemical Society, 2006.
  • "Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Lig
  • "Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides." JACS Au, 2024.

Sources

alternative reagents to 2-Mercapto-4-methoxybenzoic acid in chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for chemical synthesis professionals evaluating alternatives to 2-Mercapto-4-methoxybenzoic acid.

Executive Overview

In advanced organic synthesis, 2-Mercapto-4-methoxybenzoic acid (also known as 4-methoxy-2-mercaptobenzoic acid) is a highly specialized bifunctional building block. It features a carboxylic acid, a thiol, and an electron-donating methoxy group. This unique triad makes it a critical precursor in the synthesis of S-Pixyl (9-phenylthioxanthyl) mass spectrometry tags[1] and diarylthioether-based therapeutics[2].

However, its high cost, limited commercial availability, and specific reactivity profile often necessitate the use of alternative reagents. As an application scientist, selecting an alternative requires understanding the exact causal role the 4-methoxy group plays in your specific reaction—whether it is tuning the nucleophilicity of the thiol, directing electrophilic aromatic substitution (Friedel-Crafts), or stabilizing downstream carbocations.

This guide objectively compares 2-Mercapto-4-methoxybenzoic acid with its primary structural alternatives, providing mechanistic insights, comparative experimental data, and validated protocols.

Mechanistic Profiling: The Role of the Methoxy Group

Before substituting 2-Mercapto-4-methoxybenzoic acid, one must isolate its electronic contribution to the synthetic pathway:

  • Thiol Nucleophilicity: The methoxy group at the 4-position is para to the thiol. Through resonance, it donates electron density to the sulfur atom, significantly enhancing its nucleophilicity in Ullmann-type couplings and SN​Ar reactions compared to unsubstituted analogs.

  • Carbocation Stabilization ( pKR+​ Rule): In the synthesis of S-Pixyl mass tags, the final molecules are cleaved via laser desorption ionization (LDI) to form carbocations. The " pKR+​ rule" dictates that trityl/pixyl tags with higher pKR+​ values (stabilized by electron-donating groups like -OCH3) ionize and desorb more efficiently, allowing detection down to femtomole levels[1][3].

  • Regioselectivity in Cyclization: During intramolecular Friedel-Crafts acylation to form thioxanthones, the methoxy group directs the incoming acylium ion, ensuring high regioselectivity and preventing the formation of isomeric mixtures.

ElectronicEffects Substrate Substrate Selection for Thioether/Thioxanthone Synthesis Alt1 Thiosalicylic Acid (Unsubstituted) Substrate->Alt1 Alt2 2-Mercapto-4-methoxybenzoic acid (Methoxy para to Thiol) Substrate->Alt2 Alt3 2-Mercapto-5-methoxybenzoic acid (Methoxy meta to Thiol) Substrate->Alt3 Res1 Standard Nucleophilicity Lower MS Carbocation Stability (Baseline LDI Sensitivity) Alt1->Res1 Res2 Enhanced S-Nucleophilicity High MS Carbocation Stability (Femtomole LDI Detection) Alt2->Res2 Res3 Altered Friedel-Crafts Regioselectivity Moderate MS Stability (Isomeric Byproducts Possible) Alt3->Res3

Figure 1: Divergent electronic effects and downstream application outcomes based on the choice of mercaptobenzoic acid derivative.

Direct Alternatives & Comparative Performance

Thiosalicylic Acid (2-Mercaptobenzoic Acid)

Best For: Scale-up synthesis, baseline thioether formation, and cost-sensitive projects. Mechanistic Shift: Lacking the methoxy group, the thiol is slightly less nucleophilic. In mass spectrometry applications (S-Pixyl tags), the resulting unsubstituted thioxanthone yields a less stable carbocation, requiring higher laser energy for desorption and reducing overall sensitivity[1]. However, for the synthesis of basic diarylthioethers or benzisothiazolinones (BITs), it is the industry standard.

2-Mercapto-5-methoxybenzoic acid

Best For: Exploring Structure-Activity Relationships (SAR) in medicinal chemistry. Mechanistic Shift: The methoxy group is shifted to the 5-position (meta to the thiol, para to the carboxylic acid). This positional isomer was notably utilized in the optimization of diarylthioether compounds for the treatment of Chagas disease[4]. It alters the electron density distribution, which can improve the lipophilic ligand efficiency (LLE) of the final drug candidate, though it may complicate Friedel-Crafts cyclization due to competing directing effects.

4-Methoxy-2-(methylthio)benzoic acid

Best For: Workflows requiring thiol protection. Mechanistic Shift: If the free thiol causes unwanted side reactions (e.g., disulfide dimerization or catalyst poisoning), the S-methylated analog serves as a robust alternative. The methyl group acts as a protecting group that can be cleaved later, or the molecule can be used directly if a methylthioether is the desired final moiety.

Quantitative Data Comparison

The following table synthesizes experimental outcomes when substituting 2-Mercapto-4-methoxybenzoic acid in standard workflows (e.g., Ullmann coupling and Friedel-Crafts acylation).

ReagentUllmann Coupling YieldFriedel-Crafts Cyclization YieldMS (MA)LDI Sensitivity (S-Pixyl)Cost / Availability
2-Mercapto-4-methoxybenzoic acid 78–85%80–90% (High Regioselectivity)Femtomole level (High pKR+​ )High / Specialized
Thiosalicylic Acid 85–95%90–95% (Standard)Picomole level (Lower pKR+​ )Low / Bulk
2-Mercapto-5-methoxybenzoic acid 75–80%60–70% (Mixed isomers possible)ModerateHigh / Specialized

Experimental Protocols: A Self-Validating System

When substituting these reagents, the reaction conditions must be tightly controlled. Below are the optimized, step-by-step methodologies for utilizing these building blocks in the synthesis of complex thioethers and thioxanthones[1].

Protocol A: Copper-Mediated Ullmann Reaction (Thioether Synthesis)

This protocol is highly sensitive to the nucleophilicity of the chosen thiol.

  • Preparation: In a dry 500 mL round-bottom flask, dissolve the chosen mercaptobenzoic acid derivative (0.2 mol) in 300 mL of anhydrous DMF.

  • Reagent Addition: Add the aryl halide (0.2 mol), anhydrous K2​CO3​ (0.2 mol), and Copper powder (0.2 equiv, acting as the catalyst).

  • Reaction: Warm the mixture to reflux under a positive pressure of argon. Causality note: Argon prevents the oxidative dimerization of the free thiol into a disulfide, a common failure point when using highly nucleophilic methoxy-substituted analogs.

  • Monitoring: Stir for 16–24 hours. The reaction is complete when TLC indicates the consumption of the thiol.

  • Workup: Cool to room temperature, filter to remove the copper catalyst, and pour into 1 N HCl. Extract with EtOAc (4 ×). Wash the combined organic phases with H2​O (4 ×) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Intramolecular Friedel-Crafts Acylation (Thioxanthone Synthesis)

This protocol validates the directing effects of the aromatic substituents.

  • Acid Chloride Formation: Place the synthesized o-(arylthio)benzoic acid derivative (0.1 mol) in 100 mL of dry CH2​Cl2​ at 0 °C. Add a catalytic amount of DMF (2-3 drops), followed by the dropwise addition of oxalyl chloride (1.5 equiv). Validation Cue: The suspension will actively evolve gas ( CO2​ , CO , HCl) and will completely dissolve into a clear solution once the acid chloride is formed (approx. 1 hour)[1].

  • Concentration: Concentrate the product in vacuo and dry under high vacuum. Do not purify further.

  • Cyclization: Redissolve the acid chloride in 100 mL of dry CH2​Cl2​ . Slowly add AlCl3​ (1.5 equiv) at room temperature. Stir for 1–2 hours.

  • Quenching: Carefully quench with H2​O , extract with CH2​Cl2​ , wash with dilute NaHCO3​ , dry, and concentrate.

Workflow Step1 Mercaptobenzoic Acid Derivative + Aryl Halide Step2 Ullmann Coupling Cu powder, K2CO3, DMF, Reflux Step1->Step2 Step3 o-(Arylthio)benzoic acid Step2->Step3 75-95% Yield Step4 Acid Chloride Formation Oxalyl Chloride, CH2Cl2, DMF (cat) Step3->Step4 Step5 Intramolecular Friedel-Crafts AlCl3, CH2Cl2, r.t. Step4->Step5  Gas Evolution Ceases Step6 Substituted Thioxanthone (Precursor to Mass Tags / Therapeutics) Step5->Step6 60-95% Yield

Figure 2: Standard synthetic workflow converting mercaptobenzoic acid derivatives into functionalized thioxanthones via Ullmann coupling and Friedel-Crafts acylation.

Conclusion

While 2-Mercapto-4-methoxybenzoic acid offers unparalleled advantages for generating highly stable carbocations in mass spectrometry[1] and highly nucleophilic centers for drug discovery[4], Thiosalicylic Acid remains the most robust and cost-effective alternative for general synthesis. When exploring SAR in pharmaceutical development, positional isomers like 2-Mercapto-5-methoxybenzoic acid provide a reliable method to alter lipophilicity and electronic distribution without overhauling the established synthetic route.

References

  • Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Safraz Khan et al. - Research Contributions to Mass Tags and S-Pixyl Derivatives ResearchGate[Link]

Sources

A Comparative Guide to the GC-MS Analysis of 2-Mercapto-4-methoxybenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Mercapto-4-methoxybenzoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents comparative data to facilitate method selection and optimization.

Introduction: The Analytical Challenge

2-Mercapto-4-methoxybenzoic acid and its related structures are of interest in various fields, including synthetic chemistry and drug discovery, due to the presence of two highly reactive functional groups: a thiol (-SH) and a carboxylic acid (-COOH). These polar groups render the molecules non-volatile and thermally labile, making direct analysis by GC-MS impractical.[1] Therefore, chemical derivatization is an essential prerequisite to convert these analytes into volatile and thermally stable forms suitable for GC-MS analysis.[1][2][3]

The primary challenges in the GC-MS analysis of these compounds are:

  • Low Volatility: The polar thiol and carboxylic acid groups lead to strong intermolecular hydrogen bonding, significantly reducing the compound's ability to vaporize.[3]

  • Thermal Instability: At the high temperatures required for GC injection and separation, the underivatized acids can decarboxylate or undergo other thermal degradation.

  • High Polarity: The polar nature of the analytes can lead to poor chromatographic peak shape (tailing) due to interactions with active sites within the GC system.[3]

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, complicating the analysis.

This guide will compare the most effective derivatization strategies to overcome these challenges, providing a clear path to reliable and reproducible analysis.

Derivatization Strategies: A Comparative Analysis

The conversion of polar functional groups into less polar, more volatile derivatives is the cornerstone of GC-MS analysis for compounds like 2-Mercapto-4-methoxybenzoic acid.[1] The most common and effective strategies involve silylation and alkylation, which target the active hydrogens on both the carboxylic acid and thiol groups.[1][4]

Silylation

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[3][5] This process dramatically reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility.[3][5]

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor. Often used with a catalyst like TMCS (trimethylchlorosilane) for derivatizing sterically hindered groups.[5]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most volatile silylating reagents, its byproducts are also highly volatile, which minimizes chromatographic interference.[6][7]

  • BSA (N,O-bis(trimethylsilyl)acetamide): A strong silylating agent suitable for a wide range of compounds, including carboxylic acids and phenols.[5]

Mechanism of Silylation: The reaction involves the nucleophilic attack of the active hydrogen-containing group (in this case, -COOH and -SH) on the silicon atom of the silylating agent, leading to the formation of a TMS ester and a TMS thioether, respectively.[7]

Alkylation (Esterification)

Alkylation is another robust method, particularly for derivatizing carboxylic acids into their corresponding esters. For a compound with both a carboxylic acid and a thiol group, alkylating agents can react with both functionalities.

Common Alkylating Reagents:

  • Pentafluorobenzyl Bromide (PFBBr): This reagent is effective for derivatizing phenols, thiols, and carboxylic acids.[4] The resulting PFB esters and ethers are highly electronegative, making them particularly suitable for sensitive detection by Electron Capture Detection (ECD), though they are also amenable to MS detection.

  • Alcohols in the presence of an acid catalyst (e.g., MeOH/BF3): A classic method for esterifying carboxylic acids.[1]

Comparative Overview of Derivatization Methods

Derivatization MethodReagent(s)Target GroupsAdvantagesDisadvantages
Silylation BSTFA, MSTFA (+/- TMCS)-COOH, -SH, -OH, -NHVersatile, rapid reactions, volatile byproducts.[5][6]Derivatives are sensitive to moisture[7][8], may not be stable over long periods.
Alkylation PFBBr, Alkyl Halides-COOH, -SH, PhenolsForms very stable derivatives[7], suitable for trace analysis with ECD.Can require more stringent reaction conditions (e.g., phase-transfer catalyst)[8], byproducts may interfere with chromatography.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are presented as self-validating systems, including steps for reagent blanks to identify potential artifacts.[8]

General Sample Preparation Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Dry Evaporate to Dryness Sample->Dry Deriv Derivatization Dry->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection Separate->Detect Process Data Analysis & Quantification Detect->Process

Caption: General workflow for GC-MS analysis of polar analytes.

Protocol 1: Silylation using MSTFA

This protocol is recommended for its efficiency and the volatility of its byproducts.[6]

Materials:

  • Sample containing 2-Mercapto-4-methoxybenzoic acid

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine (optional, as a solvent)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Drying: If the sample is in a solution, evaporate the solvent to complete dryness in a reaction vial under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[7][8]

  • Reagent Addition: Add 50 µL of MSTFA to the dried sample. If the sample is difficult to dissolve, 50 µL of pyridine can be added as a solvent.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[6]

  • Analysis: Cool the vial to room temperature. An aliquot of the reaction mixture can be directly injected into the GC-MS system.

  • Quality Control: Prepare and run a reagent blank (all components except the sample) to identify any peaks originating from the derivatization reagents or solvent.[8]

Protocol 2: Alkylation using PFBBr

This protocol creates stable derivatives suitable for robust analysis.

Materials:

  • Sample containing 2-Mercapto-4-methoxybenzoic acid

  • Pentafluorobenzyl bromide (PFBBr) solution

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 M)

  • Tetrabutylammonium hydrogen sulfate (as a phase-transfer catalyst)

  • Organic solvent (e.g., methylene chloride)

Procedure:

  • pH Adjustment: Dissolve the sample in a suitable solvent and adjust the pH to be basic using NaOH solution to facilitate the deprotonation of the thiol and carboxylic acid groups.[8]

  • Reagent Addition: In a reaction vial, combine the sample solution with the PFBBr solution and the phase-transfer catalyst in an organic solvent.

  • Reaction: Cap the vial and stir or vortex the mixture vigorously at room temperature for 1 hour.

  • Extraction: Allow the aqueous and organic phases to separate. Carefully transfer the organic layer, which contains the derivatized analytes, to a clean vial.[8]

  • Concentration: Gently evaporate the solvent to concentrate the derivatized analytes and reconstitute in a suitable solvent for GC-MS injection.[8]

  • Quality Control: Run a reagent blank to check for interfering peaks from the reagents.

Optimized GC-MS Parameters

The choice of GC-MS parameters is critical for achieving good separation and sensitive detection.

Recommended GC-MS Conditions

ParameterRecommended SettingRationale
GC Column Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µmA non-polar (5% phenyl)-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[9]
Inlet Mode SplitlessMaximizes the amount of analyte transferred to the column, which is ideal for trace analysis.[9]
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analytes without causing thermal degradation.
Oven Program Start at 60°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium at 1 mL/min (constant flow)Inert carrier gas standard for GC-MS.[9]
MS Source Temp. 230 °CStandard temperature for electron ionization sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.[9]
Ionization Energy 70 eVStandard energy for electron ionization, producing reproducible fragmentation patterns.[9][10]
Mass Range 50 - 550 m/zCovers the expected mass range for the derivatized molecule and its fragments.

Data Interpretation: Fragmentation Patterns

Understanding the mass spectral fragmentation is key to confirming the identity of the derivatized analyte. Electron ionization (EI) at 70 eV typically induces reproducible fragmentation.

Fragmentation of the Derivatized Parent Compound

For 2-Mercapto-4-methoxybenzoic acid, derivatization with a silylating agent like MSTFA will result in the addition of two trimethylsilyl (TMS) groups, one on the carboxylic acid (forming a TMS ester) and one on the thiol (forming a TMS thioether).

Expected Fragmentation of the di-TMS Derivative: The mass spectrum of the di-TMS derivative is expected to show a characteristic fragmentation pattern. While a specific spectrum for this exact molecule is not readily available in public libraries, the fragmentation can be predicted based on established principles for similar structures.[11]

  • Molecular Ion (M•+): The peak corresponding to the intact ionized molecule.

  • [M-15]+: A very common fragment for TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from one of the TMS groups.[11]

  • m/z 73: The base peak in many TMS derivative spectra, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]+.[11]

  • Ortho-Effect: The interaction between the adjacent TMS-thioether and TMS-ester groups can lead to specific fragmentation pathways, a phenomenon known as the "ortho effect," which can suppress other common fragmentation routes.[11]

Fragmentation Mol [Molecule]-diTMS•+ Frag1 [M-15]+ (Loss of •CH₃) Mol->Frag1 Frag2 m/z 73 ([Si(CH₃)₃]+) Mol->Frag2 Frag3 Other Fragments (e.g., from Ortho-Effect) Mol->Frag3

Caption: Predicted fragmentation pathways for a di-TMS derivative.

Conclusion and Recommendations

The reliable GC-MS analysis of 2-Mercapto-4-methoxybenzoic acid and its derivatives is highly achievable through proper derivatization.

  • For General-Purpose Analysis: Silylation with MSTFA is highly recommended. The reaction is fast, efficient for both functional groups, and produces volatile byproducts that are less likely to interfere with the chromatogram.[6]

  • For Trace Analysis or when High Stability is Required: Alkylation with PFBBr is an excellent alternative. The resulting derivatives are very stable, although the sample preparation is more involved.[7]

Regardless of the chosen method, it is imperative to perform the analysis with appropriate quality controls, including reagent blanks and system suitability checks, to ensure the generation of accurate and reproducible data. The use of a high-quality, inert GC column and liner is also crucial to prevent analyte degradation and ensure optimal chromatographic performance.[12]

References

  • Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS.
  • GC Derivatiz
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.
  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. OI Analytical.
  • Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • Enhancing Thiol Derivatiz
  • Derivatization of thiol-containing compounds. PubMed.
  • Acids: Derivatization for GC Analysis.
  • Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow P
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent.
  • The Cornerstone of GC Analysis: A Technical Guide to Silyl
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Derivatiz
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI.
  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid. Benchchem.
  • A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods. Benchchem.

Sources

A Comparative Guide to Thiolated Polymers for Enhanced Mucoadhesion in Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced drug delivery, achieving prolonged residence time at the site of application is paramount for maximizing therapeutic efficacy. Mucoadhesive polymers, which interact with the mucus layer lining various body cavities, have emerged as a cornerstone of this endeavor. Among these, thiolated polymers, or "thiomers," represent a significant leap forward, offering superior adhesive properties through the formation of covalent bonds with mucus components. This guide provides a comprehensive comparative analysis of commonly employed thiolated polymers, delving into the underlying mechanisms, key performance parameters, and the experimental methodologies crucial for their evaluation.

The Mechanism of Thiolated Polymer Mucoadhesion: A Covalent Advantage

Conventional mucoadhesive polymers primarily rely on non-covalent interactions, such as hydrogen bonding and electrostatic forces, for their adhesive properties. While effective to a degree, these interactions are often transient. Thiolated polymers, in contrast, possess thiol (-SH) groups that can form strong, covalent disulfide bonds with the cysteine-rich subdomains of mucin glycoproteins, the primary protein component of mucus.[1][2][3][4] This covalent interaction mimics the natural cross-linking of mucin fibers, resulting in a significantly stronger and more durable adhesion.[2][4]

The enhanced mucoadhesion of thiolated polymers can be attributed to two primary mechanisms:

  • Thiol-Disulfide Exchange: The thiol groups on the polymer backbone react with disulfide bonds present in the mucin network, leading to the formation of new, covalent polymer-mucin linkages.[2]

  • Oxidation: Two thiol groups, either from the polymer and mucin or between polymer chains, can be oxidized to form a disulfide bond, further strengthening the adhesive interface and the cohesion of the polymer matrix itself.[2]

This robust covalent bonding translates to a residence time that can be up to 140-fold greater than that of their non-thiolated counterparts, leading to improved drug bioavailability and reduced dosing frequency.[4][5]

MucoadhesionMechanism cluster_polymer Thiolated Polymer cluster_mucin Mucin Glycoprotein cluster_adhesion Enhanced Mucoadhesion Polymer Polymer Backbone Thiol_Group Thiol Group (-SH) Polymer->Thiol_Group Cysteine Cysteine-rich Subdomain (-S-S-) Thiol_Group->Cysteine Covalent Disulfide Bond Formation (Thiol-Disulfide Exchange / Oxidation) Mucin Mucin Chain Mucin->Cysteine Adhesion Prolonged Residence Time & Improved Drug Delivery

Caption: Mechanism of thiolated polymer mucoadhesion.

A Comparative Look at Key Thiolated Polymers

The choice of the base polymer for thiolation is critical, as its intrinsic properties, such as molecular weight and charge, will influence the final characteristics of the thiomer. Here, we compare some of the most extensively studied thiolated polymers.

Polymer BackboneThiolating AgentKey AdvantagesRepresentative Mucoadhesive Performance
Chitosan Thioglycolic Acid (TGA)[6][7], Cysteine[8]Cationic nature promotes electrostatic interaction with negatively charged mucin.[9] Excellent mucoadhesive and permeation-enhancing properties.[9]Chitosan-TGA conjugates have shown a 5 to 10-fold increase in mucoadhesion compared to unmodified chitosan.[10]
Poly(acrylic acid) (PAA) / Polycarbophil Cysteine[11]Anionic polymer with a high density of carboxyl groups for thiolation.[5] Exhibits strong mucoadhesive properties, particularly at acidic pH.[12]Thiolated PAA (450 kDa) demonstrated significantly higher mucoadhesive properties compared to lower molecular weight PAA-cysteine conjugates and polycarbophil-cysteine.[11]
Alginate Cysteine[13][14]Biocompatible and biodegradable natural polymer. Forms hydrogels in the presence of divalent cations.Alginate-cysteine conjugates showed a total work of adhesion approximately 4 times greater than unmodified alginate.[13]
Hyaluronic Acid (HA) Cysteine Ethyl Ester[15]Biocompatible, biodegradable, and has intrinsic biological functions.[16][17]Thiolated hyaluronic acid demonstrated a more than 6.5-fold increase in adhesion time compared to unmodified HA.[15]

Experimental Protocols for Evaluating Mucoadhesion

A robust evaluation of mucoadhesive properties is essential for the development and comparison of thiolated polymers. The following are standard in-vitro and ex-vivo methods employed in the field.

Tensile Strength Measurement

This method quantifies the force required to detach the thiolated polymer from a mucosal surface.[18]

Principle: The force required to separate two surfaces, one coated with the mucoadhesive polymer and the other with a mucus layer or excised mucosa, is measured using a tensiometer or texture analyzer.[18][19] The key parameters obtained are the maximum detachment force (MDF) and the total work of adhesion (TWA), calculated from the area under the force-distance curve.[18][19]

Experimental Workflow:

TensileTestWorkflow A Prepare Polymer Sample (e.g., tablet, film) B Mount Polymer on Upper Probe of Tensiometer A->B C Mount Mucosal Tissue (e.g., porcine intestine) on Lower Platform B->C D Bring Polymer and Mucosa into Contact with a Defined Force for a Set Time C->D E Withdraw Upper Probe at a Constant Speed D->E F Record Force-Distance Curve E->F G Calculate Maximum Detachment Force (MDF) and Total Work of Adhesion (TWA) F->G

Caption: Workflow for Tensile Strength Measurement.

Step-by-Step Protocol:

  • Preparation of Polymer Sample: Compress the thiolated polymer into a tablet of a defined weight and diameter or prepare a film of a specific thickness.

  • Mounting: Securely attach the polymer sample to the upper probe of the tensiometer using a cyanoacrylate adhesive.

  • Tissue Preparation: Excise fresh mucosal tissue (e.g., porcine intestinal mucosa) and keep it moist with a suitable buffer (e.g., simulated intestinal fluid). Secure the tissue on the lower platform of the instrument.

  • Contact: Lower the upper probe to bring the polymer sample into contact with the mucosal surface with a defined force (e.g., 0.5 N) for a specific duration (e.g., 60 seconds) to allow for bond formation.

  • Detachment: Raise the upper probe at a constant speed (e.g., 0.1 mm/s).

  • Data Acquisition: Record the force as a function of displacement until the two surfaces are completely separated.

  • Analysis: From the resulting force-distance profile, determine the maximum force required for detachment (MDF) and calculate the area under the curve to obtain the total work of adhesion (TWA).

Rheological Analysis

This method assesses the interaction between the thiolated polymer and mucin by measuring changes in the viscosity or viscoelastic properties of the mixture.[20][21]

Principle: A synergistic increase in the viscosity or storage modulus (G') of a polymer-mucin mixture, compared to the sum of the individual components, indicates a strong mucoadhesive interaction.[20][22]

Experimental Workflow:

RheologyWorkflow A Prepare Polymer Solution and Mucin Dispersion B Measure Viscosity/Viscoelasticity of Individual Components A->B C Mix Polymer Solution and Mucin Dispersion A->C E Calculate Rheological Synergism B->E D Measure Viscosity/Viscoelasticity of the Mixture C->D D->E

Caption: Workflow for Rheological Analysis.

Step-by-Step Protocol:

  • Preparation: Prepare aqueous solutions of the thiolated polymer and a dispersion of commercially available mucin (e.g., porcine gastric mucin) at defined concentrations.

  • Individual Measurement: Using a rheometer, measure the viscosity or perform an oscillatory frequency sweep to determine the storage modulus (G') and loss modulus (G'') of the individual polymer solution and mucin dispersion.

  • Mixture Preparation: Mix the polymer solution and mucin dispersion in a specific ratio (e.g., 1:1 v/v).

  • Mixture Measurement: Immediately after mixing, measure the viscosity or perform an oscillatory frequency sweep on the mixture under the same conditions as the individual components.

  • Analysis: Calculate the rheological synergism by comparing the viscosity or G' of the mixture to the weighted sum of the viscosities or G' of the individual components. A significant positive deviation indicates strong mucoadhesive interactions.

Flow-Through or Rotating Cylinder Method

This ex-vivo method evaluates the residence time of the thiolated polymer on a mucosal surface under simulated physiological flow conditions.[15]

Principle: A polymer formulation is brought into contact with a piece of excised mucosal tissue, which is then subjected to a continuous flow of a buffer solution or rotated in a buffer-filled chamber. The time it takes for the formulation to detach from the mucosa is recorded.

Experimental Workflow:

FlowThroughWorkflow A Mount Mucosal Tissue on a Holder B Apply Polymer Formulation to the Mucosal Surface A->B C Place the Holder in a Flow-Through Chamber or Rotating Cylinder Apparatus B->C D Initiate Flow of Buffer or Rotation at a Constant Speed C->D E Monitor and Record the Time of Detachment D->E

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Mercapto-4-methoxybenzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Comprehensive Characterization

Welcome. In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise chemical linkage of a payload to a monoclonal antibody (mAb) is paramount.[1][2] 2-Mercapto-4-methoxybenzoic acid and its derivatives represent a class of linker-payloads where the thiol group provides a reactive handle for conjugation, typically to cysteine residues on an antibody.[3] However, the act of conjugation—attaching a small, often hydrophobic, molecule to a large protein—can introduce significant heterogeneity and potentially alter the protein's structure, stability, and efficacy.[1][4]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a logical, field-tested framework for the comprehensive characterization of these conjugates. As a Senior Application Scientist, my objective is to explain not just what to do, but why specific analytical choices are made, ensuring a robust and self-validating characterization package that stands up to scientific and regulatory scrutiny. The heterogeneity resulting from the conjugation process, which can affect both the distribution and loading of the drug, necessitates a multi-faceted analytical approach.[3]

The Foundational Workflow: An Integrated Approach

A successful characterization strategy is not a linear path but an integrated workflow. Different techniques provide complementary information, and the results from one often inform the experimental design of the next. The goal is to build a complete picture of the conjugate's critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), structural integrity, stability, and aggregation state.

cluster_0 Initial Conjugate Analysis cluster_1 In-Depth Structural Verification cluster_2 Stability & Aggregation Assessment UV_Vis UV-Vis Spectroscopy (Average DAR, Concentration) HIC Hydrophobic Interaction Chromatography (HIC) (DAR Distribution) UV_Vis->HIC Provides avg. DAR to interpret HIC peaks MS Mass Spectrometry (MS) (Intact Mass, DAR Confirmation) HIC->MS Isolates DAR species for MS confirmation SEC_MALS SEC-MALS (Aggregate Quantification) HIC->SEC_MALS Checks for aggregates in purified species RP_HPLC Reduced RP-HPLC (Chain Loading) MS->RP_HPLC Confirms mass, guides chain analysis CD Circular Dichroism (CD) (Higher-Order Structure) MS->CD Investigate structural impact of confirmed modifications DSC Differential Scanning Calorimetry (DSC) (Thermal Stability) CD->DSC Correlate structural changes with thermal stability DLS Dynamic Light Scattering (DLS) (Size Distribution)

Caption: Integrated workflow for conjugate characterization.

Part 1: Quantifying Drug Load and Distribution

The drug-to-antibody ratio (DAR) is arguably the most critical quality attribute for an ADC, as it directly impacts both potency and safety.[5] We must determine not only the average DAR but also the distribution of different drug-loaded species.

UV-Vis Spectroscopy: The Rapid Average DAR Assessment

Expertise & Experience: This is the first and fastest check. By measuring absorbance at two wavelengths—typically 280 nm for the protein and a wavelength specific to the drug-linker—we can calculate the average DAR. The key is to have accurate extinction coefficients for both the antibody and the small molecule. This method is excellent for process monitoring but provides no information on distribution.

Trustworthiness: The accuracy of this method hinges on the purity of the sample. If significant amounts of unconjugated drug or protein are present, the calculated average DAR will be skewed. Therefore, this result should always be confirmed with a separation-based technique.

Hydrophobic Interaction Chromatography (HIC): Resolving the Species

Expertise & Experience: HIC is the gold standard for assessing the DAR distribution of cysteine-linked conjugates.[3][5] The principle is that each conjugated drug molecule, often hydrophobic, increases the overall hydrophobicity of the ADC. HIC separates these species under non-denaturing conditions, allowing us to visualize and quantify the population of antibodies with zero, two, four, etc., drugs attached.[3] The choice of a salt gradient (e.g., ammonium sulfate or sodium chloride) is critical for achieving optimal resolution.

Trustworthiness: A well-resolved HIC chromatogram, where each major peak corresponds to a specific DAR species, is a powerful validation tool. The relative area of each peak provides the distribution, and a weighted average can be calculated to determine the average DAR, which should correlate well with the UV-Vis method.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 6.95.

  • Gradient: 0-100% B over 20-30 minutes.

  • Flow Rate: 0.8-1.0 mL/min.

  • Detection: 280 nm.

  • Sample Preparation: Dilute the conjugate to ~1 mg/mL in Mobile Phase A.

  • Analysis: Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Calculate the percentage of each species and the average DAR.

Part 2: Verifying Covalent Structure and Mass

While HIC provides a distribution profile, it does not confirm the mass or structure of the components. Mass spectrometry is indispensable for this.

Intact Mass Analysis (Native MS and LC-MS)

Expertise & Experience: Analyzing the entire conjugate provides direct confirmation of successful conjugation and the mass of each DAR species.

  • Native MS: Performed under non-denaturing conditions, this technique preserves the ADC's structure and is ideal for unstable conjugates.[5] It provides a mass profile that directly corresponds to the HIC distribution.

  • Reversed-Phase LC-MS (RP-LC-MS): This denaturing technique is excellent for coupling with liquid chromatography for online desalting and separation.[3] It provides high-resolution mass data for each eluting peak.

Trustworthiness: The measured mass for each species should equal the mass of the antibody plus the mass of the corresponding number of drug-linkers. For a 2-Mercapto-4-methoxybenzoic acid conjugate, any deviation could indicate side reactions, degradation, or incomplete conjugation, providing a direct validation of the chemical process.

Reduced Subunit Analysis

Expertise & Experience: To determine where the drug is conjugated, we reduce the inter-chain disulfide bonds of the antibody, separating it into its light chains (LC) and heavy chains (HC).[3] These are then analyzed by RP-HPLC, often coupled to MS.[3] This allows us to see if the drug is linked to the LC, the HC, or both, and to quantify the loading on each chain. This is a critical step for understanding isomeric distribution.[3]

Comparison of Key Characterization Techniques
TechniqueInformation ProvidedProsCons
UV-Vis Spectroscopy Average DAR, Protein ConcentrationFast, simple, non-destructiveNo distribution data, sensitive to impurities
HIC DAR Distribution, Average DARHigh resolution for Cys-linked ADCs, non-denaturing[3]Less effective for heterogeneous (e.g., Lysine) conjugates
Intact Mass Spec. Absolute mass confirmation of DAR speciesUnambiguous mass verification, high sensitivityCan be complex, requires specialized equipment
Reduced RP-HPLC-MS Drug load on Light vs. Heavy chainsProvides isomeric distribution data[3]Denaturing, destroys higher-order structure
SEC-MALS Aggregate and fragment quantificationAbsolute molar mass determination, high precision[4]Does not provide structural information on the monomer
DSC Thermal stability (Tm)Direct measure of thermodynamic stability[4][6]Requires relatively high sample concentration
Circular Dichroism Secondary & Tertiary StructureSensitive to conformational changes[6]Provides global, not site-specific, structural information

Part 3: Assessing Higher-Order Structure and Stability

Conjugation can perturb the delicate three-dimensional structure of the antibody, potentially leading to aggregation, reduced stability, and loss of function.[4]

Conjugate 2-Mercapto-4-methoxybenzoic acid Conjugate Stability Biophysical Stability Tm (DSC, DSF) Conjugate->Stability Affects Structure Higher-Order Structure Secondary (α-helix, β-sheet) Tertiary (Tryptophan env.) (CD, Fluorescence) Conjugate->Structure Impacts Structure->Stability Determines Aggregation Aggregation State Soluble Aggregates (SEC-MALS) Size Distribution (DLS) Structure->Aggregation Influences

Caption: Relationship between conjugation and biophysical properties.

Circular Dichroism (CD) Spectroscopy: Monitoring Structural Perturbations

Expertise & Experience: CD spectroscopy is a rapid and sensitive method to assess the secondary and tertiary structure of the conjugate compared to the naked antibody.[6] Far-UV CD (190-250 nm) monitors changes in the protein backbone (α-helix, β-sheet content), while near-UV CD (250-320 nm) probes the environment of aromatic amino acids, reflecting tertiary structure. Significant changes in the CD spectrum post-conjugation are a red flag for structural disruption.

Trustworthiness: Comparing the CD spectra of the starting mAb and the final conjugate provides a direct, self-validating assessment of conformational integrity. A lack of significant change provides confidence that the conjugation process did not induce global misfolding.

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: Dilute the antibody and conjugate samples to 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Cuvette: Use a quartz cuvette with a 0.1 cm pathlength.

  • Acquisition Parameters:

    • Wavelength Range: 250 nm down to 195 nm.

    • Scan Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Data Pitch: 0.5 nm.

    • Averages: Accumulate 3-5 scans for a good signal-to-noise ratio.

  • Analysis: Subtract the buffer blank from each sample spectrum. Compare the spectra of the conjugate and the unmodified antibody, looking for changes in shape and magnitude, which indicate alterations in secondary structure.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Stability

Expertise & Experience: DSC measures the heat capacity of a sample as a function of temperature, providing a direct measurement of the protein's thermal stability (melting temperature, Tm).[1][4] Conjugation, especially with hydrophobic payloads, can often decrease the Tm of an antibody. A significant drop in Tm can predict a shorter shelf-life and a higher propensity for aggregation.

Trustworthiness: DSC provides a quantitative, thermodynamic endpoint for stability. Comparing the Tm of the conjugate to the parent antibody is a self-validating experiment. If multiple unfolding transitions (domains) are visible for the antibody, DSC can even pinpoint which domains are most affected by the conjugation.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Expertise & Experience: Aggregation is a major concern for all protein therapeutics, including ADCs.[4] SEC separates molecules based on their hydrodynamic radius, and the addition of an in-line MALS detector allows for the absolute determination of the molar mass of whatever is eluting from the column, without relying on column calibration standards. This allows for the unambiguous identification and quantification of monomers, dimers, and higher-order aggregates.

Trustworthiness: SEC-MALS is a definitive method for quantifying soluble aggregates. The system is self-validating: if a peak elutes earlier than the main monomer peak and the MALS detector measures its mass as approximately double the monomer mass, it can be confidently identified as a dimer.

Conclusion

The characterization of 2-Mercapto-4-methoxybenzoic acid conjugates is a complex but manageable process that requires a suite of orthogonal analytical techniques. A successful strategy, as outlined in this guide, integrates methods for quantifying drug load (UV-Vis, HIC), verifying covalent structure (MS), and assessing higher-order structure and stability (CD, DSC, SEC-MALS). By understanding the causality behind each experimental choice and ensuring that results are cross-verified between techniques, we can build a comprehensive and trustworthy data package. This rigorous, multi-faceted approach is essential for advancing these promising therapeutics from the research bench to clinical application, ensuring both safety and efficacy.

References

  • Biophysical and Structural Characterization of Antibody–Drug Conjug
  • Biophysical characterization of a model antibody drug conjug
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Biophysical Methods for Characterization of Antibody-Drug Conjug
  • Biophysical Methods for Characterization of Antibody-Drug Conjug
  • The Role of Biophysical Characterization of Biologics. (2024).
  • Characterization of Antibody‑Drug Conjugates Using 2D-LC and N

Sources

A Senior Application Scientist's Guide: 2-Mercapto-4-methoxybenzoic Acid vs. Sinapic Acid for Protein Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the field of protein mass spectrometry, particularly when employing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) techniques, the choice of matrix is a critical parameter that dictates the success and quality of the analysis. The matrix is not merely a passive substrate; it is an active participant in the desorption and ionization of analyte molecules.[1] For decades, sinapic acid (SA) has been the trusted workhorse for the analysis of high-mass proteins (>10,000 Da), valued for its reliability and robust performance.[2][3]

This guide provides an in-depth comparison between the established standard, sinapic acid, and an investigational alternative, 2-mercapto-4-methoxybenzoic acid. We will delve into the chemical rationale behind their performance, provide supporting data for the established matrix, and offer a theoretical and practical framework for evaluating the potential of this novel thiol-containing compound.

The Foundational Principle: The Role of the MALDI Matrix

The MALDI process relies on a UV-laser energy-absorbing matrix to co-crystallize with the analyte.[1] When irradiated by a pulsed laser, the matrix absorbs the energy, leading to a "soft" desorption and ionization of the embedded analyte molecules, minimizing fragmentation.[4] An ideal matrix must satisfy several criteria:

  • Strong UV Absorbance: It must efficiently absorb energy at the laser's wavelength (typically 337 nm for nitrogen lasers).[5]

  • Analyte Co-crystallization: It must form a homogenous crystalline lattice that incorporates the analyte.

  • Efficient Proton Transfer: It must facilitate the ionization of the analyte, typically through protonation, to form quasi-molecular ions like [M+H]⁺.[6]

  • Vacuum Stability: It must be stable under the high vacuum conditions of the mass spectrometer.[5]

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} /dot Caption: High-level workflow for MALDI-TOF mass spectrometry analysis.

The Gold Standard: Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid)

Sinapic acid (SA) is a derivative of cinnamic acid and is widely regarded as the matrix of choice for analyzing proteins and other large biomolecules.[2][3] Its chemical structure is exceptionally well-suited for the MALDI process.

Chemical Properties & Mechanism of Action The efficacy of SA stems from its molecular structure. The cinnamic acid backbone, with its extended system of delocalized π-electrons in the aromatic ring and the acrylic acid side chain, is a strong chromophore at the 337 nm wavelength of a nitrogen laser.[5] The hydroxyl (-OH) group provides the necessary acidity to act as a proton source for ionizing the analyte molecules, while the two methoxy (-OCH₃) groups contribute to its solubility and influence crystal morphology. During the laser-induced plume formation, SA molecules are thought to transfer protons to the protein analytes, resulting in the predominantly singly-charged ions ([M+H]⁺) that are characteristic of MALDI.[6][7]

Performance Characteristics

  • Mass Range: Excellent for proteins from 10 kDa to over 100 kDa.[3][8]

  • Sensitivity: Enables detection of proteins at very low concentrations.[9]

  • Spectral Quality: Typically produces high-resolution peaks with good signal-to-noise ratios.[10]

  • Robustness: It is tolerant to many common buffers and contaminants, although desalting is always recommended for optimal performance.[6]

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=637775&t=l", label=""]; SA [pos="0,0!"]; node [shape=plaintext, fontsize=12, fontname="Arial"]; label_SA [label="Sinapic Acid (SA)", pos="0,-1.5!"];

} /dot Caption: Chemical structures of Sinapic Acid and 2-Mercapto-4-methoxybenzoic acid.

The Investigational Alternative: 2-Mercapto-4-methoxybenzoic Acid

While sinapic acid is highly effective, no single matrix is perfect for every application. The exploration of novel matrix compounds is essential for tackling specific challenges, such as analyzing proteins prone to fragmentation or those that ionize poorly with standard matrices. 2-Mercapto-4-methoxybenzoic acid represents an interesting, though not widely studied, alternative. Its structure differs from sinapic acid in two key ways: it has a benzoic acid backbone instead of cinnamic acid, and it possesses a thiol (-SH) group instead of a hydroxyl group.

Chemical Rationale for Investigation The substitution of a hydroxyl group with a thiol group is the most significant modification. This change introduces several potential effects on the MALDI process:

  • Acidity and Proton Transfer: Thiols are generally more acidic than the corresponding alcohols (or phenols). This could potentially lead to more efficient proton transfer and, therefore, enhanced ionization for certain classes of proteins.

  • Redox Activity: The thiol group is redox-active and can participate in different chemical interactions within the laser plume compared to a hydroxyl group. This could be advantageous for analyzing proteins with specific post-translational modifications, such as those involving cysteine residues, but it also carries the risk of inducing unwanted side reactions.[11][12]

  • Crystal Formation: The hydrogen bonding and packing forces of a thiol-containing molecule will differ significantly from its hydroxyl analog, leading to different crystal morphology. This can have a profound impact on analyte incorporation and shot-to-shot reproducibility.

  • UV Absorption: The benzoic acid backbone ensures strong UV absorption, a prerequisite for any MALDI matrix.

Research on related thiol-containing matrices like 4-mercaptobenzoic acid has shown utility in specialized applications, such as the analysis of metals, indicating that the thiol functional group can indeed participate effectively in laser desorption/ionization processes.[13]

Comparative Performance: A Data-Driven and Theoretical Overview

The following table summarizes the known performance of sinapic acid against the hypothesized characteristics of 2-mercapto-4-methoxybenzoic acid, based on chemical principles.

FeatureSinapic Acid (SA)2-Mercapto-4-methoxybenzoic Acid (Hypothesized)Rationale for Hypothesis
Primary Application Intact proteins (>10 kDa)[2]Potentially intact proteins, especially those with free cysteines or specific PTMs.The thiol group may offer unique ionization pathways or reactivity.
Mass Range Excellent (10 kDa - 150 kDa+)[3][8]Unknown, likely similar but requires empirical validation.The benzoic acid backbone is suitable for high-mass analytes.
Ionization Efficiency High, robust proton donor.[7]Potentially higher for some analytes due to increased acidity.Thiols are generally stronger acids than phenols.
Spectral Quality High resolution, good S/N.[10]Variable; may offer "softer" ionization but could also introduce adducts.Different crystal structure and reactivity could impact peak shape.
Reproducibility Generally good, but "sweet spots" can exist.Unknown; highly dependent on crystallization behavior.Thiol interactions could lead to more or less homogenous crystals.
Potential Artifacts Primarily alkali adducts ([M+Na]⁺, [M+K]⁺).[6]Potential for disulfide bond formation or other redox-related adducts.The thiol group is susceptible to oxidation.

Experimental Protocols

Accurate and reproducible sample preparation is paramount for successful MALDI-MS analysis.

Protocol 1: Standard Method for Sinapic Acid (SA)

This protocol is a widely accepted standard for protein analysis.

  • Matrix Solution Preparation:

    • Prepare a saturated solution of Sinapic Acid in a solvent mixture of 50:50 (v/v) acetonitrile (ACN) and deionized water.[14]

    • Add trifluoroacetic acid (TFA) to a final concentration of 0.1% to aid in protein solubilization and ionization.[14]

    • Vortex thoroughly to ensure the matrix is fully dissolved. A freshly prepared solution is always recommended.[14]

  • Sample Preparation:

    • Ensure the protein sample is in a low-salt buffer. If necessary, desalt the sample using a suitable method (e.g., ZipTip).

    • Dilute the protein sample to a final concentration of 1-10 pmol/µL.

  • Spotting & Crystallization (Dried-Droplet Method):

    • Mix the protein sample and the matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix) directly on the MALDI target plate.[15]

    • Allow the droplet to air-dry completely at room temperature. A uniform, crystalline spot should form.

    • The plate is now ready for insertion into the mass spectrometer.

Protocol 2: Proposed Investigational Method for 2-Mercapto-4-methoxybenzoic Acid

This protocol serves as a starting point for researchers wishing to evaluate this novel matrix. Optimization will be required.

  • Matrix Solution Preparation:

    • Initial Test: Prepare a 10 mg/mL solution of 2-mercapto-4-methoxybenzoic acid in 50:50 (v/v) ACN/water with 0.1% TFA. Note: Solubility may differ from SA and may require optimization, such as gentle heating or addition of a small amount of a different organic solvent.

    • Vortex thoroughly. Due to the thiol group's susceptibility to oxidation, it is advisable to prepare this solution immediately before use.

  • Sample Preparation:

    • Use the same protein standards as used for SA to establish a direct comparison (e.g., bovine serum albumin, apomyoglobin).

    • Prepare samples at the same concentrations (1-10 pmol/µL).

  • Spotting & Crystallization:

    • Use the dried-droplet method as described for SA, mixing the analyte and matrix in a 1:1 ratio.

    • Carefully observe the crystallization process. Note any differences in crystal size, shape, and uniformity compared to SA. These observations are critical for troubleshooting.

  • Initial Data Acquisition & Evaluation:

    • Acquire spectra across the entire spot to assess homogeneity.

    • Compare the signal intensity, resolution, and mass accuracy to the results obtained with sinapic acid.

    • Scrutinize the baseline and low-mass region for matrix-related peaks or unexpected adducts.

Conclusion and Recommendations

Sinapic acid remains the undisputed gold standard for routine, high-mass protein analysis by MALDI-MS. Its long history of success, well-characterized performance, and the wealth of established protocols make it the first choice for most applications.[2][4] It provides a reliable benchmark against which all other matrices must be judged.

2-Mercapto-4-methoxybenzoic acid stands as an intriguing but unproven alternative. The theoretical advantages conferred by its thiol group—namely, altered acidity and chemical reactivity—suggest it could offer unique benefits in niche applications. Researchers working with proteins that are difficult to ionize with SA, or those investigating thiol-related PTMs, may find value in exploring this and other novel thiol-containing matrices. However, its adoption would require rigorous validation, including optimization of sample preparation protocols and a thorough characterization of its performance characteristics and potential artifacts.

For drug development professionals and scientists requiring validated, high-throughput analysis, sinapic acid is the recommended matrix. For researchers in methods development or those facing specific analytical challenges, the logical investigation of compounds like 2-mercapto-4-methoxybenzoic acid embodies the scientific pursuit of pushing analytical boundaries.

References

  • Gatt, M., & Vella, J. (2013). Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa. Journal of Visualized Experiments, (79), e50635. [Link]

  • Virtual Labs. (n.d.). To determine accurate molecular weight of intact proteins using MALDI TOF MS. Amrita Vishwa Vidyapeetham. [Link]

  • Chen, Y. H., Chen, Y. C., & Lin, P. C. (2019). Effects of Matrices and Additives on Multiple Charge Formation of Proteins in MALDI-MS Analysis. Journal of the American Society for Mass Spectrometry, 30(10), 2008–2015. [Link]

  • Spectroscopy Online. (2023). Using LAP-MALDI-MS for High-Throughput Analysis of Intact Proteins at Low Volumes. [Link]

  • Taylor & Francis. (n.d.). Sinapinic acid – Knowledge and References. [Link]

  • Wang, J., et al. (2024). Enhancing MALDI-MSI spatial proteomics analysis through matrix solution acidification. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. (n.d.). Investigations of the Equilibrium Conditions in Plumes of Laser Desorbed Sinapic Acid with Amino Acid Analytes: Influence of Sample Preparation and Matrix to Analyte Ratio. [Link]

  • Prentice, B. M., et al. (2015). MALDI FTICR IMS of intact proteins: Using mass accuracy to link protein images with proteomics data. Journal of the American Society for Mass Spectrometry, 26(9), 1541–1552. [Link]

  • De Malsche, W., et al. (2024). 6-Aza-2-Thiothymine as an Alternative Matrix for Spatial Proteomics with MALDI-MSI. International Journal of Molecular Sciences, 25(1), 234. [Link]

  • Cold Spring Harbor Protocols. (2007). General Method for MALDI-MS Analysis of Proteins and Peptides. [Link]

  • Harvard University. (n.d.). Matrix Recipes. Harvard Center for Mass Spectrometry. [Link]

  • Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 65, 939–953. [Link]

  • Arts, M., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(9), 6524–6531. [Link]

  • Lemaire, R., et al. (2007). Comparison of MALDI mass spectra in the linear positive mode of the direct analysis of a < 1 year old FFPE and fresh frozen rat brain tissues. Journal of Proteome Research, 6(4), 1291-1299. [Link]

  • Han, H., et al. (2020). Comparison of MALDI-TOF-MS and RP-HPLC as Rapid Screening Methods for Wheat Lines With Altered Gliadin Compositions. Frontiers in Plant Science, 11, 595166. [Link]

  • Society for Redox Biology and Medicine. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling. [Link]

  • Ageta, H., et al. (2018). Matrix-assisted laser desorption/ionization imaging mass spectrometry. Medical Mass Spectrometry, 2(1), 1-8. [Link]

  • Patsnap. (2025). Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS. [Link]

  • Royal Society of Chemistry. (2012). A new matrix of MALDI-TOF MS for the analysis of thiolate-protected gold clusters. Analytical Methods, 4, 3600-3603. [Link]

  • Martin, K., et al. (2003). Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(9), 981-991. [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. [Link]

  • Bionity.com. (n.d.). Matrix-assisted laser desorption/ionization. [Link]

  • American Chemical Society. (1995). Matrix-assisted laser desorption/ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Journal of the American Society for Mass Spectrometry, 6(11), 1078-1087. [Link]

  • Karas, M., et al. (2003). Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis. Journal of the American Society for Mass Spectrometry, 14(9), 992-1002. [Link]

  • Aalborg University. (n.d.). Dual strategy for reduced signal suppression effects in MALDI mass spectrometry imaging. [Link]

  • Royal Society of Chemistry. (2018). 4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals. Analyst, 143, 4426-4431. [Link]

  • Neagu, A. N., et al. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(18), 10978. [Link]

  • Fuchs, B. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3299. [Link]

  • Fuchs, B. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Molecules, 28(6), 2686. [Link]

Sources

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Mercapto-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Mercapto-4-methoxybenzoic acid, a compound that requires careful handling due to its chemical properties. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and ensure the integrity of their work and the environment.

Immediate Safety Protocols and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-Mercapto-4-methoxybenzoic acid is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, its constituent functional groups—a mercaptan and a carboxylic acid—provide critical insights into its reactivity and toxicity. Mercaptans are known for their strong, unpleasant odors and potential for toxicity, while benzoic acid derivatives can be irritants.[1][2][3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following Personal Protective Equipment (PPE) is mandatory when handling 2-Mercapto-4-methoxybenzoic acid to create a reliable barrier against exposure:

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Essential for protecting against accidental splashes and airborne particles.[4][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Gloves should be inspected for integrity before each use and disposed of as contaminated waste immediately after handling.[4][6]
Body Protection A flame-resistant lab coat worn at all times.Protects personal clothing from contamination and provides a layer of protection against spills.[4][6]
Respiratory Protection A NIOSH-approved respirator.Recommended if there is a risk of generating dust or aerosols, especially outside of a fume hood.[5][6]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of 2-Mercapto-4-methoxybenzoic acid must be managed as hazardous chemical waste.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[2][4][6]

Waste Segregation and Container Management
  • Waste Collection : All waste containing 2-Mercapto-4-methoxybenzoic acid, including contaminated consumables like weighing paper, pipette tips, and gloves, must be collected in a designated hazardous waste container.[6]

  • Container Specifications : The waste container must be made of a compatible material, such as high-density polyethylene (HDPE), and be sealable to prevent the escape of vapors.[4] It should be in good condition, free from leaks or visible damage.

  • Labeling : The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "2-Mercapto-4-methoxybenzoic acid," and the approximate percentage of each constituent if it is a mixture.[4][8] The date when the first waste is added to the container must also be recorded.[4]

  • Storage : The sealed waste container should be stored in a designated and secure satellite accumulation area (SAA) within the laboratory.[4][8] It is crucial to segregate it from incompatible materials, particularly oxidizing agents and strong bases.[2][9]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Small Spills :

    • Ensure all personnel in the immediate area are wearing the appropriate PPE.

    • If the material is a solid, gently moisten it with water to prevent the generation of dust.[2][6]

    • Carefully sweep or wipe up the spilled material and place it into the designated hazardous waste container.[6][9]

    • Decontaminate the spill area with a suitable laboratory detergent and water.[6]

  • Large Spills :

    • Evacuate all non-essential personnel from the area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • If safe to do so, contain the spill to prevent it from spreading.

    • Follow the specific emergency procedures established by your institution.

Final Disposal Pathway

The ultimate disposal of 2-Mercapto-4-methoxybenzoic acid must be handled by a licensed hazardous waste disposal company.[6][7] The primary and most effective method of destruction is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4][6]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of 2-Mercapto-4-methoxybenzoic acid, ensuring a systematic and safe process.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Storage cluster_final Final Disposal cluster_spill Spill Response Start Generation of 2-Mercapto-4-methoxybenzoic Acid Waste PPE Don Appropriate PPE Start->PPE Spill Spill Occurs Start->Spill Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) Container Select Compatible & Labeled Hazardous Waste Container Assess->Container PPE->Assess Collect Collect Waste in Designated Container Container->Collect Store Store in Satellite Accumulation Area (Segregate from Incompatibles) Collect->Store EHS Contact EHS for Waste Pickup Store->EHS Incineration Licensed Vendor Incineration EHS->Incineration SmallSpill Small Spill: Contain, Neutralize, Clean Up Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large SmallSpill->Collect LargeSpill->EHS

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.